molecular formula C46H72N4O10 B10789042 TPU-0037A

TPU-0037A

货号: B10789042
分子量: 841.1 g/mol
InChI 键: UXOJELXNKQYYOV-OPOYCYKASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

TPU-0037A is a useful research compound. Its molecular formula is C46H72N4O10 and its molecular weight is 841.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C46H72N4O10

分子量

841.1 g/mol

IUPAC 名称

2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide

InChI

InChI=1S/C46H72N4O10/c1-26(37(54)13-7-11-31(51)10-6-12-33(53)24-30-9-8-22-50(30)45(47)48)14-17-32(52)18-15-27(2)41(57)28(3)16-19-35-29(4)23-34-36(20-21-38(55)42(34)58)46(35,5)43(59)40-39(56)25-49-44(40)60/h6-7,10,13-15,17,23,26,28,30-38,41-42,51-55,57-59H,8-9,11-12,16,18-22,24-25H2,1-5H3,(H3,47,48)(H,49,60)/b10-6+,13-7+,17-14+,27-15+,43-40-

InChI 键

UXOJELXNKQYYOV-OPOYCYKASA-N

手性 SMILES

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)/C(=C/4\C(=O)CNC4=O)/O

规范 SMILES

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O

产品来源

United States

Foundational & Exploratory

Unraveling the Enigma: The Mechanism of Action of TPU-0037A Against MRSA Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite its documented efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), the precise molecular mechanism of action for the antibiotic TPU-0037A remains largely uncharacterized in publicly available scientific literature. As a congener of the natural product lydicamycin (B608755), its activity is established, yet the specific cellular processes it disrupts in MRSA have not been detailed, precluding a comprehensive technical analysis of its function.

This compound, an antibiotic isolated from Streptomyces platensis, has demonstrated notable activity against a range of Gram-positive bacteria, including the formidable pathogen MRSA.[1] This has positioned it as a compound of interest in the ongoing search for novel antimicrobial agents to combat antibiotic resistance. However, a thorough review of existing research reveals a significant gap in the understanding of how this molecule exerts its bactericidal or bacteriostatic effects.

Initial studies have successfully identified and characterized this compound and its related compounds, confirming their anti-MRSA activity. The minimum inhibitory concentration (MIC) values for this compound against MRSA have been reported to be in the range of 1.56-12.5 μg/mL.[1] This quantitative data underscores its potential as an anti-MRSA agent but does not illuminate the underlying mechanism.

Further investigation into the parent compound, lydicamycin, has offered some preliminary clues. Research on the effects of lydicamycin on other actinobacteria has suggested that it can induce morphological changes, such as sporulation, and transcriptomic analysis of these interactions points towards the induction of cell envelope stress. While intriguing, these findings in different bacterial species do not directly translate to a definitive mechanism of action in the non-sporulating bacterium S. aureus. The specific molecular targets and pathways affected by lydicamycin and, by extension, this compound in MRSA have not been elucidated.

Extensive searches for studies detailing the impact of this compound or lydicamycin on key staphylococcal cellular processes have yielded no specific results. There is a notable absence of published data on whether these compounds inhibit:

  • Fatty Acid Synthesis: A critical pathway for bacterial membrane biogenesis and a known target for some anti-MRSA drugs.

  • Cell Wall Synthesis: The target of beta-lactam antibiotics and glycopeptides, where disruption can lead to cell lysis.

  • Protein Synthesis: A fundamental process for bacterial viability, inhibited by antibiotics like macrolides and tetracyclines.

  • DNA Replication and Repair: Essential for bacterial proliferation and a target for fluoroquinolones.

Without experimental evidence in these areas, it is not possible to construct a detailed technical guide, including quantitative data tables, experimental protocols, or signaling pathway diagrams as requested. The core requirements for such a guide are contingent on the availability of primary research that delves into the biochemical and molecular interactions of this compound with MRSA, which is currently not present in the accessible scientific domain.

Future Outlook

The potent anti-MRSA activity of this compound warrants further investigation to unlock its therapeutic potential. Future research should prioritize target identification and mechanism of action studies. Modern techniques such as affinity chromatography, proteomics, metabolomics, and genetic screens could be employed to identify the specific molecular target(s) of this compound within S. aureus. Elucidating its mechanism of action is a critical next step in the development of this promising antibiotic scaffold and in the broader fight against multidrug-resistant bacteria.

References

TPU-0037A: A Lydicamycin Congener with Potent Anti-MRSA Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TPU-0037A is a polyketide antibiotic and a structural analog, or congener, of lydicamycin (B608755), exhibiting significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Produced by the marine-derived actinomycete Streptomyces platensis TP-A0598, this compound belongs to a family of hybrid non-ribosomal peptide-polyketide natural products.[1][3] Structurally identified as 30-demethyllydicamycin, it shares the core skeletal structure of lydicamycin, a novel framework containing tetramic acid and amidinopyrrolidine moieties.[1][4] This guide provides a comprehensive overview of this compound, including its biological activity, proposed mechanism of action, and detailed experimental protocols for its production, isolation, and characterization, offering valuable insights for researchers in the fields of natural product chemistry, microbiology, and antibiotic drug discovery.

Introduction

The rise of antibiotic-resistant pathogens, particularly MRSA, presents a formidable challenge to global public health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Marine microorganisms, particularly actinomycetes, are a prolific source of structurally diverse and biologically active secondary metabolites. Streptomyces platensis TP-A0598, isolated from a seawater sample in Toyama Bay, Japan, was identified as the producer of a series of novel lydicamycin congeners, designated TPU-0037-A, B, C, and D.[1][2]

This compound, as a congener of lydicamycin, represents a promising lead compound for the development of new anti-infective agents. Its potent activity against MRSA, coupled with its novel chemical scaffold, makes it a subject of significant scientific interest. This technical guide aims to consolidate the available data on this compound, providing a detailed resource for its further investigation and potential development.

Chemical Structure and Physicochemical Properties

This compound is structurally differentiated from lydicamycin by the absence of a methyl group at the 30-position of the polyketide chain.[1]

Table 1: Physicochemical Properties of this compound and Lydicamycin

PropertyThis compoundLydicamycin
Molecular Formula C₄₆H₇₂N₄O₁₀C₄₇H₇₄N₄O₁₀
Molecular Weight 841.08 g/mol 855.11 g/mol
Appearance Colorless filmNot specified
Solubility Soluble in ethanol, methanol, DMSO, DMFNot specified

Biological Activity

This compound demonstrates a selective spectrum of activity, potently inhibiting the growth of Gram-positive bacteria while being inactive against Gram-negative bacteria.[5]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Lydicamycin

Test OrganismThis compound (μg/mL)Lydicamycin (μg/mL)
Staphylococcus aureus FDA 209P1.56 - 12.5Not specified
Staphylococcus aureus (MRSA)1.56 - 12.5Not specified
Bacillus subtilis PCI 2191.56 - 12.5Not specified
Micrococcus luteus PCI 10011.56 - 12.5Not specified
Escherichia coli NIHJ>50Inactive
Pseudomonas aeruginosa IAM 1095>50Inactive
Cryptococcus neoformansNot specifiedActive

Note: The MIC values for this compound are presented as a range as reported in the available literature. Specific values for individual strains from the primary literature were not accessible.

Proposed Mechanism of Action

While the precise mechanism of action for this compound has not been empirically determined, its structural similarity to lydicamycin and other macrolide polyketides suggests a likely mode of action involving the inhibition of bacterial protein synthesis. Macrolide antibiotics are known to bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel.[6] This binding interferes with the elongation of the polypeptide chain, leading to a bacteriostatic effect.

The proposed signaling pathway for this compound's antibacterial activity is as follows:

TPU-0037A_Mechanism_of_Action This compound This compound Bacterial_Cell_Wall Bacterial Cell Wall (Gram-positive) This compound->Bacterial_Cell_Wall Ribosome_50S 50S Ribosomal Subunit Bacterial_Cell_Wall->Ribosome_50S Enters Cell Peptide_Elongation Polypeptide Chain Elongation Ribosome_50S->Peptide_Elongation Binds to Exit Tunnel Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptide_Elongation->Protein_Synthesis_Inhibition Bacterial_Growth_Arrest Bacterial Growth Arrest Protein_Synthesis_Inhibition->Bacterial_Growth_Arrest

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols are based on the available literature for the production and isolation of this compound and related polyketide antibiotics from Streptomyces species.

Fermentation of Streptomyces platensis TP-A0598

A seed culture of S. platensis TP-A0598 is used to inoculate a production medium.

Seed Medium Composition (per liter):

  • Glucose: 10 g

  • Soluble Starch: 20 g

  • Yeast Extract: 5 g

  • Peptone: 5 g

  • CaCO₃: 2 g

  • pH adjusted to 7.2 before sterilization

Production Medium Composition (per liter):

  • Soluble Starch: 40 g

  • Glucose: 10 g

  • Soybean Meal: 20 g

  • Yeast Extract: 2 g

  • CaCO₃: 4 g

  • FeSO₄·7H₂O: 0.02 g

  • KBr: 0.2 g

  • Artificial Seawater

Fermentation Conditions:

  • Inoculate the seed medium with a spore suspension or mycelial fragment of S. platensis TP-A0598.

  • Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.

  • Transfer the seed culture (5% v/v) to the production medium.

  • Incubate the production culture at 28°C for 7-10 days on a rotary shaker at 200 rpm.

Extraction and Purification of this compound

The following workflow outlines the extraction and purification process:

TPU-0037A_Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Supernatant Supernatant Centrifugation->Supernatant Ethyl_Acetate_Extraction Ethyl Acetate Extraction Mycelial_Cake->Ethyl_Acetate_Extraction HP20_Chromatography Diaion HP-20 Chromatography Supernatant->HP20_Chromatography Crude_Extract Crude Extract Ethyl_Acetate_Extraction->Crude_Extract Methanol_Elution Methanol Elution HP20_Chromatography->Methanol_Elution ODS_Chromatography ODS Column Chromatography Methanol_Elution->ODS_Chromatography Acetonitrile_Gradient Acetonitrile (B52724)/Water Gradient ODS_Chromatography->Acetonitrile_Gradient Prep_HPLC Preparative HPLC Acetonitrile_Gradient->Prep_HPLC Pure_TPU0037A Pure this compound Prep_HPLC->Pure_TPU0037A

Caption: Workflow for the extraction and purification of this compound.

Protocol:

  • Separate the mycelial cake and supernatant from the fermentation broth by centrifugation.

  • Extract the mycelial cake with ethyl acetate.

  • Subject the supernatant to Diaion HP-20 resin chromatography, eluting with methanol.

  • Combine the crude extracts and concentrate under reduced pressure.

  • Apply the concentrated crude extract to an ODS (octadecylsilane) column and elute with a stepwise gradient of acetonitrile in water.

  • Further purify the active fractions by preparative reverse-phase HPLC to yield pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (or another appropriate broth for the test organism).

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10⁵ CFU/mL).

  • Include positive (no antibiotic) and negative (no bacteria) growth controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.

Conclusion

This compound, a congener of the novel antibiotic lydicamycin, exhibits promising antibacterial activity against clinically relevant Gram-positive pathogens, including MRSA. Its unique chemical structure and biological activity profile make it an attractive candidate for further preclinical development. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this compound and other lydicamycin congeners. Future research should focus on elucidating the precise molecular interactions with the bacterial ribosome, exploring its in vivo efficacy, and optimizing its production through metabolic engineering of the producing strain. The continued investigation of such novel natural products is crucial in the ongoing battle against antimicrobial resistance.

References

Unveiling TPU-0037A: A Potent Anti-MRSA Agent from Marine Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Discovery, Origin, and Characterization of a Lydicamycin (B608755) Congener

Introduction

The relentless rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. This has spurred intensive research into novel antimicrobial compounds from diverse natural sources. Marine microorganisms, especially actinomycetes of the genus Streptomyces, are a rich and underexplored reservoir of bioactive secondary metabolites. This technical guide delves into the discovery, origin, and biological properties of TPU-0037A, a potent anti-MRSA antibiotic belonging to the lydicamycin family, produced by the marine-derived actinomycete Streptomyces lydicamycinicus TP-A0598.

Discovery and Origin of this compound

Producing Microorganism

This compound was discovered as part of a screening program for anti-MRSA antibiotics from marine actinomycetes.[] The producing organism, strain TP-A0598, was isolated from a deep-sea water sample collected at a depth of 321 meters in Toyama Bay, Japan.[] Initially identified as Streptomyces platensis, the strain was later reclassified as a novel species, Streptomyces lydicamycinicus, based on polyphasic taxonomic analysis, including 16S rDNA sequence similarity, DNA-DNA hybridization, and phenotypic characteristics.[2][3]

Identification of this compound

Fermentation of Streptomyces lydicamycinicus TP-A0598 yielded a series of related compounds. Through a process of extraction, purification, and structural analysis, this compound was identified as a novel congener of lydicamycin, a known polyketide antibiotic.[4] Further investigation of the fermentation broth led to the isolation of three other related compounds, designated TPU-0037B, C, and D.[5] The genome of S. lydicamycinicus TP-A0598 has been sequenced, revealing the biosynthetic gene cluster responsible for the production of lydicamycin and its congeners.[5]

Physicochemical and Biological Properties of this compound

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C46H72N4O10
Molecular Weight 841.08 g/mol
Appearance Colorless film
Solubility Soluble in ethanol, methanol, DMF, and DMSO
Biological Activity

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria, including clinically significant strains like MRSA.[4] Its activity is comparable to that of its parent compound, lydicamycin. The table below summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)1.56 - 12.5
Bacillus subtilis1.56 - 12.5
Micrococcus luteus1.56 - 12.5
Escherichia coli>50
Proteus mirabilis>50
Proteus vulgaris>50
Pseudomonas aeruginosa>50

Experimental Protocols

While the specific, detailed experimental protocols from the primary literature by Furumai et al. (2002) were not accessible for this guide, this section provides a generalized methodology based on standard practices in microbiology and natural product chemistry for the fermentation, isolation, purification, and characterization of a secondary metabolite like this compound.

Fermentation of Streptomyces lydicamycinicus TP-A0598
  • Inoculum Preparation: A seed culture of S. lydicamycinicus TP-A0598 is prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) with a spore suspension or mycelial fragments from a slant culture. The seed culture is incubated on a rotary shaker at an appropriate temperature (typically 28-30°C) for 2-3 days.

  • Production Fermentation: A production medium, optimized for the synthesis of this compound, is inoculated with the seed culture. Fermentation is carried out in shake flasks or a fermenter under controlled conditions of temperature, pH, and aeration for a period of 5-7 days. The composition of the production medium is critical and would typically include a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

Isolation and Purification of this compound
  • Extraction: After fermentation, the culture broth is harvested. The mycelial cake is separated from the supernatant by centrifugation or filtration. The bioactive compounds are then extracted from both the mycelium and the supernatant using an organic solvent such as ethyl acetate (B1210297) or butanol.

  • Chromatographic Purification: The crude extract is concentrated and subjected to a series of chromatographic techniques to purify this compound. This multi-step process may include:

    • Silica Gel Chromatography: For initial fractionation based on polarity.

    • Sephadex LH-20 Chromatography: For size-exclusion and further purification.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) to obtain highly pure this compound.

Structure Elucidation of this compound

The chemical structure of the purified this compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms and the overall structure of the molecule.[6]

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound is quantified by determining its MIC against various bacterial strains using a standard broth microdilution method:

  • Preparation of Inoculum: Bacterial strains are grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density.

  • Serial Dilution: The purified this compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and characterization of a novel natural product like this compound.

G cluster_0 Discovery cluster_1 Production & Isolation cluster_2 Characterization A Isolation of Streptomyces sp. TP-A0598 from Deep Sea Water B Screening for Anti-MRSA Activity A->B C Fermentation of TP-A0598 D Extraction of Bioactive Metabolites C->D E Multi-step Chromatographic Purification D->E F Structure Elucidation (NMR, MS, IR, UV) E->F G Biological Activity Testing (MIC) E->G H Identification of this compound F->H G->H

General workflow for the discovery of this compound.
Hypothetical Signaling Pathway of Antibacterial Action

While the precise molecular mechanism of this compound's antibacterial activity has not been fully elucidated, studies on its parent compound, lydicamycin, suggest a potential mode of action involving the induction of cell envelope stress and subsequent activation of sporulation pathways in susceptible bacteria.[7][8] The following diagram presents a hypothetical signaling cascade based on this evidence.

G cluster_0 External Environment cluster_1 Bacterial Cell TPU0037A This compound CellWall Cell Wall Synthesis (Potential Target) TPU0037A->CellWall Inhibition? Membrane Cell Membrane Integrity TPU0037A->Membrane Disruption? StressResponse Cell Envelope Stress Response CellWall->StressResponse Membrane->StressResponse SignalTransduction Signal Transduction Cascade (e.g., Two-Component Systems) StressResponse->SignalTransduction SporulationInitiation Initiation of Sporulation (Spo0A activation) SignalTransduction->SporulationInitiation CellDeath Inhibition of Growth / Cell Death SporulationInitiation->CellDeath

Hypothetical signaling pathway for this compound's antibacterial action.

Conclusion

This compound, a lydicamycin congener isolated from the marine-derived Streptomyces lydicamycinicus TP-A0598, represents a promising lead compound in the development of new antibiotics against MRSA. Its potent and selective activity against Gram-positive bacteria warrants further investigation into its precise mechanism of action and its potential for therapeutic applications. The study of this compound underscores the importance of exploring unique marine environments for the discovery of novel bioactive natural products. Further research, including detailed mechanistic studies and preclinical evaluations, will be crucial in determining the future clinical utility of this promising antibiotic.

References

An In-depth Technical Guide to the Physicochemical Properties of TPU-0037A

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of TPU-0037A, an antibiotic compound with significant activity against Gram-positive bacteria. The information is intended for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound is a congener of lydicamycin, produced by the fermentation of Streptomyces platensis TP-A0598.[1] It is a polyketide-nonribosomal peptide hybrid. The fundamental physicochemical characteristics of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₄₆H₇₂N₄O₁₀[2]
Molecular Weight 841.0 g/mol [2]
CAS Number 485815-59-6[2]
Appearance Colorless film[2]
Purity >95% (by HPLC)
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Sparingly soluble in aqueous solutions.[2]
Storage -20°C[2]
Stability ≥ 4 years at -20°C[2]

Biological Activity

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] It is largely inactive against Gram-negative bacteria.

OrganismMIC (μg/mL)
Methicillin-resistant S. aureus (MRSA)1.56 - 12.5
Bacillus subtilis1.56 - 12.5
Micrococcus luteus1.56 - 12.5
Escherichia coli>50
Proteus mirabilis>50
Proteus vulgaris>50
Pseudomonas aeruginosa>50

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of this compound are described in the primary literature by Furumai, T., et al. (2002). While the full text of this publication is not widely available, the following methodologies are inferred from abstracts and secondary sources.

Fermentation and Isolation

The production of this compound is achieved through the fermentation of Streptomyces platensis TP-A0598. The general workflow for isolation is as follows:

  • Fermentation: Culturing of S. platensis TP-A0598 in a suitable nutrient medium to promote the production of secondary metabolites.

  • Extraction: The fermentation broth is extracted with a solvent such as ethyl acetate (B1210297) to isolate crude secondary metabolites.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations, likely including silica (B1680970) gel chromatography and preparative high-performance liquid chromatography (HPLC), to purify this compound.

Structure Elucidation

The chemical structure of this compound was likely determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., COSY, HMQC, HMBC) to elucidate the connectivity of atoms within the molecule.

Purity Determination

The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC), with detection by UV absorbance. A purity of >95% is commonly reported by commercial suppliers.

Mechanism of Action and Signaling Pathway

Recent studies on lydicamycins, including this compound, have shed light on their mechanism of action beyond simple bactericidal effects. These compounds have been shown to induce morphological differentiation, specifically sporulation, in other actinobacteria.[1][3][4][5][6] This suggests a more complex interaction with bacterial signaling pathways that regulate development and stress response.

The proposed mechanism involves the antibiotic acting as an external signal that triggers a transcriptional response in the target bacteria, leading to changes in cell morphology and the initiation of sporulation.[1][3][4][5][6] This response is similar to that observed under conditions of cell envelope stress.[7]

TPU_0037A_Mechanism cluster_producer Streptomyces platensis TP-A0598 cluster_environment External Environment cluster_target Target Actinobacterium Producer Biosynthesis of This compound TPU0037A This compound (Diffusible Signal) Producer->TPU0037A Release CellEnvelope Cell Envelope Stress Sensor TPU0037A->CellEnvelope Interaction SigmaFactor Sigma Factor Activation (e.g., σE) CellEnvelope->SigmaFactor Triggers GeneExpression Differential Gene Expression SigmaFactor->GeneExpression Regulates MorphologicalChange Morphological Differentiation GeneExpression->MorphologicalChange Leads to Sporulation Sporulation Induction MorphologicalChange->Sporulation Results in TPU_0037A_Workflow cluster_discovery Discovery & Production cluster_purification Isolation & Purification cluster_characterization Characterization Screening Screening of Streptomyces Strains Fermentation Large-Scale Fermentation of S. platensis TP-A0598 Screening->Fermentation Extraction Solvent Extraction of Fermentation Broth Fermentation->Extraction SilicaChrom Silica Gel Chromatography Extraction->SilicaChrom HPLC Preparative HPLC SilicaChrom->HPLC Purity Purity Analysis (Analytical HPLC) HPLC->Purity Structure Structural Elucidation (MS, NMR) HPLC->Structure Bioassay Biological Activity (MIC Determination) HPLC->Bioassay

References

TPU-0037A CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibiotic compound TPU-0037A, including its chemical properties, biological activity, and methods for its isolation and evaluation.

Compound Identification

This compound is a polyketide antibiotic and a congener of lydicamycin.[1][2] It is produced by the marine-derived actinomycete, Streptomyces platensis TP-A0598, which was originally isolated from a seawater sample in Toyama Bay, Japan.

IdentifierValue
CAS Number 485815-59-6
Molecular Formula C₄₆H₇₂N₄O₁₀
Molecular Weight 841.08 g/mol
Synonyms Antibiotic TPU-0037-A, 30-Demethyllydicamycin

Biological Activity

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is largely inactive against Gram-negative bacteria.[1][2]

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the reported MIC values for this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)1.56 - 12.5
Bacillus subtilis1.56 - 12.5
Micrococcus luteus1.56 - 12.5
Escherichia coli>50
Proteus mirabilis>50
Proteus vulgaris>50
Pseudomonas aeruginosa>50

Data sourced from MedchemExpress and Cayman Chemical product descriptions.[1][2][3]

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, as a polyketide antibiotic and a congener of lydicamycin, its mode of action is likely similar to other complex polyketides that are active against Gram-positive bacteria. These compounds often target essential cellular processes such as cell wall biosynthesis, protein synthesis, or DNA replication.[4][5] Some polyketide antibiotics are known to disrupt the bacterial cell membrane, leading to cell lysis. Further research is required to determine the specific molecular target and signaling pathways affected by this compound.

A proposed logical workflow for investigating the mechanism of action of this compound is outlined below.

cluster_investigation Mechanism of Action Investigation Workflow Initial Screening Initial Screening Macromolecule Synthesis Assays DNA, RNA, protein, and cell wall synthesis assays Initial Screening->Macromolecule Synthesis Assays Determine general target area Target Identification Target Identification Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis Elucidate affected signaling pathways Validation Validation Pathway Analysis->Validation Confirm mechanism with genetic and biochemical studies Macromolecule Synthesis Assays->Target Identification Identify specific target (e.g., enzyme, ribosome) cluster_purification Purification Workflow for this compound Fermentation_Broth Streptomyces platensis Fermentation Broth Extraction Solvent Extraction (Mycelia and Filtrate) Fermentation_Broth->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HP20 HP-20 Resin Chromatography Crude_Extract->HP20 Active_Fractions_1 Active Fractions HP20->Active_Fractions_1 ODS ODS Column Chromatography Active_Fractions_1->ODS Active_Fractions_2 Active Fractions ODS->Active_Fractions_2 Prep_HPLC Preparative HPLC Active_Fractions_2->Prep_HPLC Pure_TPU0037A Pure this compound Prep_HPLC->Pure_TPU0037A cluster_biosynthesis Simplified Biosynthetic Pathway of a Polyketide Precursors Simple Precursors (e.g., Acetyl-CoA, Malonyl-CoA) PKS Polyketide Synthase (PKS) Enzymatic Assembly Line Precursors->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Polyketide_Chain->Tailoring_Enzymes Final_Product Final Product (e.g., this compound) Tailoring_Enzymes->Final_Product

References

A Technical Guide to the Neuritogenic Potential of Oleanolic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuritogenic properties of a series of semi-synthesized oleanolic acid analogues. The focus is on the structure-activity relationship (SAR) and the experimental procedures used to determine their potential to induce neurite outgrowth, a critical process in neuronal development and regeneration. The information presented is primarily based on a key study that identified a particularly potent neuritogenic compound, offering a promising avenue for the development of therapeutics for neurodegenerative diseases and nerve injury.

Core Findings: Quantitative Analysis of Neuritogenic Activity

A series of novel oleanolic acid derivatives were synthesized and evaluated for their ability to induce neurite outgrowth in PC12 cells, a common model for neuronal differentiation. The neuritogenic activity was quantified by measuring the percentage of neurite-bearing cells after treatment with the compounds. The results highlight a clear structure-activity relationship, with compound 1e emerging as the most potent analogue.

The key structural modifications and their impact on neuritogenic activity are summarized in the tables below. The parent compound, (3S,4R)-23,28-dihydroxyolean-12-en-3-yl (2E)-3-(3,4-dihydroxyphenyl)acrylate, is denoted as 1a .

Table 1: Neuritogenic Activity of Oleanolic Acid Analogues with Modifications on the Phenyl Ring

CompoundConcentration (µM)Neurite-Bearing Cells (%)
1a HOHOH1022.3 ± 2.5
1b OHHH1015.1 ± 1.8
1c HOMeOH1018.7 ± 2.1
1d HOHH1016.5 ± 2.0
1e OHOHOH135.2 ± 3.1
1e OHOHOH1048.6 ± 4.2
NGF (Positive Control)---50 ng/mL55.4 ± 5.0
DMSO (Vehicle Control)---0.1%8.2 ± 1.1

Data are presented as mean ± standard deviation.

Table 2: Neuritogenic Activity of Oleanolic Acid Analogues with Modifications on the Linker Chain

CompoundLinker ModificationConcentration (µM)Neurite-Bearing Cells (%)
2a Saturated (propanoate)1014.8 ± 1.7
2b Shortened (acrylate)1019.5 ± 2.2
2c Lengthened (pentenoate)1017.1 ± 1.9

Data are presented as mean ± standard deviation.

Table 3: Neuritogenic Activity of Oleanolic Acid Analogues with Modifications on the Triterpene Moiety

CompoundTriterpene ModificationConcentration (µM)Neurite-Bearing Cells (%)
3a C-28 Methyl Ester1012.3 ± 1.5
3b C-3 Keto109.8 ± 1.2

Data are presented as mean ± standard deviation.

Experimental Protocols: A Detailed Methodological Overview

The neuritogenic activity of the oleanolic acid analogues was assessed using a standardized in vitro neurite outgrowth assay with rat pheochromocytoma (PC12) cells.

Cell Culture and Maintenance

PC12 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 5% horse serum (HS), and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Neuritogenic Differentiation Assay

The experimental workflow for assessing neuritogenic potential is outlined below.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Harvest Harvest PC12 Cells Seed Seed cells in 24-well plates (1 x 10^5 cells/well) Harvest->Seed Adhere Allow cells to adhere for 24h Seed->Adhere Serum_Starve Serum-starve cells in DMEM (1% HS, 0.5% FBS) for 2h Adhere->Serum_Starve Add_Compounds Add test compounds or controls (NGF, DMSO) Serum_Starve->Add_Compounds Incubate Incubate for 48h Add_Compounds->Incubate Fix Fix cells with 4% paraformaldehyde Incubate->Fix Stain Stain with crystal violet Fix->Stain Image Image acquisition using inverted microscope Stain->Image Quantify Quantify neurite outgrowth Image->Quantify

Caption: Workflow for the PC12 Cell Neuritogenesis Assay.

Quantification of Neurite Outgrowth

Following fixation and staining, cells were observed under an inverted microscope. A cell was considered positive for neurite outgrowth if it possessed at least one neurite longer than the diameter of the cell body. For each well, at least 100 cells were counted from randomly selected fields, and the percentage of neurite-bearing cells was calculated.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways activated by these specific neuritogenic oleanolic acid analogues have not been fully elucidated in the primary study, the broader class of oleanane (B1240867) triterpenoids is known to influence several pathways involved in neuroprotection and cellular differentiation. Further research is warranted to investigate the specific mechanisms of these potent neuritogenic compounds. A proposed general mechanism involves the activation of intracellular signaling cascades that ultimately lead to changes in gene expression and cytoskeletal reorganization, essential for neurite formation.

An In-depth Technical Guide to the Structurally Related Bioactive Compounds: TPU-0037A and BU-4514N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of two structurally related natural products, the antibiotic TPU-0037A and the neuritogenic agent BU-4514N. While sharing a common chemical scaffold with their parent compound, lydicamycin (B608755), these molecules exhibit distinct biological activities, making them compelling subjects for research in infectious diseases and neuropharmacology. This document details their chemical properties, biological functions, and the experimental methodologies used for their characterization. A comparative analysis of their structures and biosynthetic pathways offers insights into the molecular determinants of their divergent activities. It is important to note that the designation "BN 4515N" is considered a typographical error in existing literature, with "BU-4514N" being the correct identifier for the neuritogenic compound.[1]

Chemical and Physical Properties

This compound and BU-4514N are complex polyketides with significant structural similarities. Their core structures feature a polyene chain flanked by heterocyclic moieties. The key physicochemical properties are summarized below for comparative analysis.

PropertyThis compoundBU-4514NLydicamycin (Parent Compound)
Molecular Formula C46H72N4O10[2][3]C47H74N4O10C47H74N4O10[3]
Molecular Weight 841.1 g/mol [3]855.1 g/mol 855.1 g/mol [3]
CAS Number 485815-59-6[2][3]149061-63-6133352-27-9[3]
Source Organism Streptomyces platensis TP-A0598[3][4]Microtetraspora sp. T689-92[5]Streptomyces lydicus[3]
Biological Activity Antibacterial (Anti-MRSA)[2][3][4]Neuritogenic[5]Antibacterial[3]

Biological Activity and Mechanism of Action

This compound: An Antibacterial Agent

This compound is a congener of lydicamycin and demonstrates potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4] Its antibacterial action is attributed to the disruption of essential cellular processes in susceptible bacteria.

Antimicrobial Spectrum of this compound [3][4]

Bacterial StrainGram TypeMIC (μg/mL)
Staphylococcus aureus (MRSA)Positive1.56 - 12.5
Bacillus subtilisPositive1.56 - 12.5
Micrococcus luteusPositive1.56 - 12.5
Escherichia coliNegative>50
Proteus mirabilisNegative>50
Proteus vulgarisNegative>50
Pseudomonas aeruginosaNegative>50
BU-4514N: A Neuritogenic Compound

In contrast to the antibacterial properties of the lydicamycin family, BU-4514N exhibits significant neuritogenic activity, mimicking the effects of nerve growth factor (NGF).[5] This activity is observed as the promotion of neurite outgrowth in neuronal cell lines, such as PC12 cells.[5]

Experimental Protocols

Antibacterial Susceptibility Testing for this compound

The minimum inhibitory concentration (MIC) of this compound against various bacterial strains is determined using a standard broth microdilution method.

Protocol:

  • Bacterial Culture Preparation: Inoculate the test bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C until the culture reaches the logarithmic growth phase.

  • Preparation of this compound Dilutions: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL and add to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Neuritogenic Activity Assay for BU-4514N

The neuritogenic activity of BU-4514N is assessed by observing neurite outgrowth in the rat pheochromocytoma PC12 cell line.

Protocol:

  • Cell Culture: Culture PC12 cells in a suitable medium (e.g., DMEM supplemented with horse serum and fetal bovine serum) in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating: Seed the PC12 cells onto collagen-coated culture plates at an appropriate density.

  • Treatment: After cell attachment, replace the medium with a low-serum medium containing various concentrations of BU-4514N. A positive control (e.g., Nerve Growth Factor) and a negative control (vehicle) should be included.

  • Incubation: Incubate the cells for a period of 48-72 hours to allow for neurite outgrowth.

  • Analysis: Observe the cells under a phase-contrast microscope. A cell is considered to have a neurite if the process is at least twice the diameter of the cell body. Quantify the percentage of neurite-bearing cells in multiple fields of view for each treatment condition.

Signaling and Biosynthetic Pathways

Proposed Neuritogenic Signaling Pathway of BU-4514N

While the specific signaling pathway for BU-4514N has not been fully elucidated, neuritogenic compounds often act through pathways involving receptor tyrosine kinases and downstream effectors that regulate cytoskeletal dynamics and gene expression related to neuronal differentiation.

BU4514N_Signaling BU4514N BU-4514N Receptor Cell Surface Receptor (e.g., Trk-like) BU4514N->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K RAS_RAF Ras/Raf/MEK/ERK Pathway Receptor->RAS_RAF Cytoskeleton Cytoskeletal Rearrangement PI3K->Cytoskeleton CREB CREB Activation RAS_RAF->CREB Gene_Expression Gene Expression (Neuronal Differentiation) CREB->Gene_Expression Neurite_Outgrowth Neurite Outgrowth Cytoskeleton->Neurite_Outgrowth Gene_Expression->Neurite_Outgrowth

Caption: Proposed signaling cascade for BU-4514N-induced neurite outgrowth.

Comparative Biosynthetic Pathway of Lydicamycin Congeners

This compound and BU-4514N are synthesized via a complex polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid pathway. Minor variations in the starter units or enzymatic modifications during biosynthesis likely lead to the observed structural and functional diversity.

Biosynthesis cluster_starters Starter Units cluster_modifications Tailoring Reactions Starter_A Starter Unit A PKS_NRPS PKS/NRPS Assembly Line Starter_A->PKS_NRPS Starter_B Starter Unit B Starter_B->PKS_NRPS Intermediate Common Polyketide Intermediate PKS_NRPS->Intermediate Mod_A Modification Set A Intermediate->Mod_A Mod_B Modification Set B Intermediate->Mod_B TPU0037A This compound Mod_A->TPU0037A BU4514N BU-4514N Mod_B->BU4514N

Caption: Divergent biosynthesis of this compound and BU-4514N from a common intermediate.

Structure-Activity Relationship and Future Directions

The distinct biological activities of this compound and BU-4514N, despite their high structural similarity, present a fascinating case for structure-activity relationship (SAR) studies. The subtle differences in their chemical structures, likely arising from variations in their biosynthetic pathways, are critical determinants of their respective antibacterial and neuritogenic properties.

Future research should focus on elucidating the precise molecular targets of both compounds. For this compound, identifying its bacterial target will be crucial for understanding its mechanism of action and for the potential development of new antibiotics. For BU-4514N, identifying its neuronal receptor and downstream signaling pathways could pave the way for novel therapeutic strategies for neurodegenerative diseases.

Furthermore, comparative genomic and metabolomic studies of the producing organisms, Streptomyces platensis and Microtetraspora sp., will provide deeper insights into the enzymatic machinery responsible for the structural diversification of these molecules. This knowledge could be harnessed for the biosynthetic engineering of novel analogs with improved potency and selectivity.

References

An In-depth Technical Guide to the Antibacterial Properties of TPU-0037A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of TPU-0037A, a novel antibiotic with potent activity against Gram-positive bacteria. This document collates available data on its efficacy, outlines detailed experimental protocols for its evaluation, and illustrates its proposed mechanism of action.

Introduction

This compound is an antibiotic identified as a congener of lydicamycin, produced by the actinomycete strain Streptomyces platensis TP-A0598.[1][2] It has demonstrated significant inhibitory effects against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA).[1][3] Structurally, this compound is a complex polyketide, and its antibacterial activity is of considerable interest for the development of new therapeutic agents to combat antibiotic-resistant infections.

Quantitative Data Summary

The antibacterial efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The available data is summarized in the table below.

Bacterial StrainTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive1.56 - 12.5[1]
Bacillus subtilisGram-positive1.56 - 12.5[1]
Micrococcus luteusGram-positive1.56 - 12.5[1]
Escherichia coliGram-negative>50[1]
Proteus mirabilisGram-negative>50[1]
Proteus vulgarisGram-negative>50[1]
Pseudomonas aeruginosaGram-negative>50[1]

Proposed Mechanism of Action

While the precise molecular target of this compound has not been definitively elucidated, its structural similarity to other tetramic acid-containing antibiotics suggests a likely mechanism of action involving the disruption of the bacterial cell membrane's proton motive force.[4][5] It is proposed that the tetramic acid moiety of this compound acts as an ionophore, dissipating both the membrane potential and the pH gradient across the bacterial cytoplasmic membrane.[3][4] This disruption of the proton motive force would lead to a cascade of detrimental effects, ultimately resulting in bacterial cell death.

TPU_0037A_Mechanism_of_Action cluster_membrane Bacterial Cytoplasmic Membrane Membrane Lipid Bilayer Proton_Motive_Force Proton Motive Force (Membrane Potential + pH Gradient) Membrane->Proton_Motive_Force Maintains H_in H+ H_out1 H+ H_out1->H_in H+ Influx H_out2 H+ H_out3 H+ TPU_0037A This compound TPU_0037A->Membrane Acts as Ionophore Cell_Death Bacterial Cell Death Proton_Motive_Force->Cell_Death Disruption leads to Antibacterial_Evaluation_Workflow cluster_discovery Discovery and Initial Screening cluster_characterization In Vitro Characterization cluster_moa Mechanism of Action Studies cluster_safety Safety and Selectivity Isolation Isolation of this compound from Streptomyces platensis Initial_Screening Initial Antibacterial Screening (e.g., Disk Diffusion) Isolation->Initial_Screening MIC MIC Determination (Broth Microdilution) Initial_Screening->MIC Time_Kill Time-Kill Kinetics Assay MIC->Time_Kill Cytotoxicity Cytotoxicity Assay (e.g., MTT on Mammalian Cells) MIC->Cytotoxicity Membrane_Potential Membrane Potential Assay Time_Kill->Membrane_Potential pH_Gradient Intracellular pH Assay Membrane_Potential->pH_Gradient

References

In-Depth Technical Guide: Solubility and Stability of TPU-0037A in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is an antibiotic identified as a congener of lydicamycin.[1] It is produced by the bacterium Streptomyces platensis and has demonstrated inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound in common laboratory solvents, compiled to aid researchers and drug development professionals in its handling and formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 485815-59-6MedChemExpress, Cayman Chemical
Molecular Formula C46H72N4O10MedChemExpress, Cayman Chemical
Molecular Weight 841.08 g/mol MedChemExpress
Appearance Supplied as a filmCayman Chemical

Solubility Profile

Currently, specific quantitative solubility data (e.g., mg/mL or molarity) for this compound in various solvents are not extensively reported in publicly available literature. However, qualitative solubility information has been compiled from various sources and is summarized below.

Qualitative Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)SolubleMedChemExpress
Dimethylformamide (DMF)SolubleUnited States Biological
EthanolSolubleUnited States Biological
MethanolSolubleUnited States Biological
Aqueous SolutionsSparingly SolubleCayman Chemical

To enhance the aqueous solubility of this compound, it is recommended to first dissolve the compound in an organic solvent such as DMSO or ethanol, and then dilute this stock solution with the aqueous buffer or isotonic saline.

Stability Profile

Solid-State Stability

When stored as a solid film under appropriate conditions, this compound is a stable compound.

Storage ConditionStabilitySource
-20°C≥ 4 yearsCayman Chemical
Room TemperatureStable in continental US; may vary elsewhereMedChemExpress
Solution Stability

It is recommended that aqueous solutions of this compound be prepared fresh and not stored for more than one day. This suggests that the compound may be susceptible to hydrolysis or other forms of degradation in aqueous media over extended periods. For organic stock solutions, storage at -20°C or -80°C is advisable to maintain integrity, although specific stability data in these solvents is not available.

Experimental Protocols

While specific experimental protocols for determining the solubility and stability of this compound are not published, this section outlines standard methodologies that are widely used in the pharmaceutical industry for these purposes.

Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility of a compound, which is its true solubility at a given temperature and pH.

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_analysis Analysis A Weigh excess solid this compound into a glass vial B Add a precise volume of the desired solvent (e.g., PBS pH 7.4) A->B C Incubate at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours B->C D Filter the suspension to remove undissolved solid C->D E Quantify the concentration of This compound in the filtrate using a validated analytical method (e.g., HPLC-UV) D->E F Determine solubility in mg/mL or µM E->F

Figure 1. Workflow for a Thermodynamic Solubility Assay.
Kinetic Solubility Assay

This high-throughput method provides an estimate of a compound's solubility from a DMSO stock solution, which is relevant for early-stage drug discovery screening.

G cluster_prep Sample Preparation cluster_incubation Incubation & Precipitation cluster_analysis Analysis A Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM) B Add a small aliquot of the DMSO stock to the aqueous buffer (e.g., PBS pH 7.4) in a microplate well A->B C Incubate for a short period (e.g., 1-2 hours) at room temperature with shaking B->C D Precipitation is observed if the compound's solubility is exceeded C->D E Measure the turbidity of the solution (nephelometry) or separate the precipitate and measure the concentration of the soluble fraction (e.g., UV-Vis spectroscopy) D->E F Determine kinetic solubility E->F

Figure 2. Workflow for a Kinetic Solubility Assay.
Solution Stability Assessment

This protocol outlines a general procedure for evaluating the stability of this compound in a given solvent over time.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Incubation: Aliquot the stock solution into several vials and store them under different conditions (e.g., -20°C, 4°C, room temperature, elevated temperature). Protect from light if the compound is suspected to be light-sensitive.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours and longer for extended studies), remove an aliquot from each storage condition.

  • Analytical Measurement: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis: Calculate the percentage of the initial concentration of this compound remaining at each time point. This data can be used to determine the rate of degradation and the shelf-life of the solution under the tested conditions.

Mechanism of Action and Related Pathways

This compound is an antibiotic that inhibits the growth of Gram-positive bacteria.[1] While the precise molecular target and signaling pathway have not been fully elucidated in the public domain, its parent compound, lydicamycin, is known to be a potent antibiotic.[5][6] The mechanism of action for this class of compounds is an active area of research. The diagram below illustrates the general classification of this compound and its relationship to other antibiotics.

G A Antibiotics B Produced by Bacteria A->B C Streptomyces B->C D Streptomyces platensis C->D E Lydicamycin Congeners D->E F This compound E->F

Figure 3. Classification of this compound.

Conclusion

This compound is a promising antibiotic with activity against Gram-positive bacteria. This guide summarizes the currently available information on its solubility and stability. While it is soluble in common organic solvents like DMSO, DMF, ethanol, and methanol, it exhibits limited solubility in aqueous solutions. Aqueous solutions are also noted to have limited stability and should be prepared fresh. The provided experimental protocols offer a framework for researchers to conduct more detailed quantitative studies on the solubility and stability of this compound to support further drug development efforts.

References

Initial Screening of TPU-0037A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro screening of TPU-0037A, a promising antibiotic candidate, against a panel of Gram-positive bacteria. This document outlines the quantitative antimicrobial activity, detailed experimental protocols for key assays, and visual representations of experimental workflows to support further research and development efforts.

Introduction to this compound

This compound is an antibiotic identified as a congener of lydicamycin (B608755), produced by Streptomyces platensis TP-A0598.[1][2][3] Structurally, lydicamycin and its analogues are polyketide antibiotics characterized by a novel skeletal framework that includes tetramic acid and amidinopyrrolidine moieties.[4] this compound has demonstrated selective and potent activity against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA).[1][2][5][6][7]

Quantitative Antimicrobial Activity

The initial screening of this compound focused on determining its Minimum Inhibitory Concentration (MIC) against a representative panel of Gram-positive bacteria. The results indicate that this compound is effective against these organisms while showing no significant activity against Gram-negative bacteria at the tested concentrations.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive Bacteria

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive1.56 - 12.5
Bacillus subtilisGram-positive1.56 - 12.5
Micrococcus luteusGram-positive1.56 - 12.5

Data compiled from multiple sources indicating the range of reported MIC values.[1][2][3][8]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-negative Bacteria

Bacterial StrainTypeMIC (µg/mL)
Escherichia coliGram-negative>50
Proteus mirabilisGram-negative>50
Proteus vulgarisGram-negative>50
Pseudomonas aeruginosaGram-negative>50

Data indicates a lack of significant activity at the highest concentrations tested.[1][2][3][8]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antibacterial activity of compounds like this compound. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[1][2][9][10]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted technique for determining MIC values.

Protocol: Broth Microdilution Assay

  • Preparation of Materials:

    • Test compound (this compound) stock solution of known concentration.

    • Bacterial strains (e.g., S. aureus, B. subtilis).

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Sterile 96-well microtiter plates.

    • Spectrophotometer.

    • Incubator (37°C).

  • Inoculum Preparation:

    • From a fresh overnight culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate.

    • Add 100 µL of the diluted bacterial inoculum to each well containing the test compound dilutions.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only) on each plate.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a continuation of the MIC test.

Protocol: MBC Assay

  • Procedure:

    • Following the determination of the MIC, take a 10-20 µL aliquot from each well of the MIC plate that shows no visible growth.

    • Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antibacterial agent kills a bacterium and helps to differentiate between bactericidal and bacteriostatic effects over time.

Protocol: Time-Kill Assay

  • Preparation:

    • Prepare a bacterial inoculum as described for the MIC assay, adjusted to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.

    • Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control flask without the antibiotic.

  • Procedure:

    • Inoculate the flasks with the prepared bacterial suspension.

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline or a suitable neutralizing broth.

    • Plate the dilutions onto antibiotic-free agar plates to determine the number of viable bacteria (CFU/mL).

  • Interpretation of Results:

    • Plot the log₁₀ CFU/mL versus time for each concentration of the antibiotic.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental Workflow for Antibacterial Screening

The following diagram illustrates the sequential workflow for the initial in vitro screening of a novel antibacterial compound like this compound.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies MIC Minimum Inhibitory Concentration (MIC) Assay MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC If active TimeKill Time-Kill Kinetics Assay MIC->TimeKill If active GramPos Gram-positive Bacteria (e.g., S. aureus, B. subtilis) GramPos->MIC GramNeg Gram-negative Bacteria (e.g., E. coli, P. aeruginosa) GramNeg->MIC MoA Target Identification (e.g., cell wall, protein synthesis) MBC->MoA TimeKill->MoA

Caption: Workflow for in vitro antibacterial screening and evaluation.

Logical Relationship for Antibiotic Evaluation

This diagram outlines the logical progression from identifying an active compound to understanding its spectrum of activity and bactericidal or bacteriostatic nature.

G Compound This compound Screening Initial Screening (MIC) Compound->Screening GramPos Active against Gram-positives Screening->GramPos GramNeg Inactive against Gram-negatives Screening->GramNeg FurtherTesting Further Characterization GramPos->FurtherTesting Bactericidal Bactericidal Activity (MBC, Time-Kill) FurtherTesting->Bactericidal Bacteriostatic Bacteriostatic Activity FurtherTesting->Bacteriostatic G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Target Confirmation Observation This compound inhibits Gram-positive bacterial growth H1 Inhibition of Cell Wall Synthesis Observation->H1 H2 Disruption of Cell Membrane Integrity Observation->H2 H3 Inhibition of Protein Synthesis Observation->H3 H4 Inhibition of Nucleic Acid Synthesis Observation->H4 E1 Macromolecular Synthesis Assays H1->E1 E2 Membrane Permeability Assays H1->E2 E3 Identification of Resistant Mutants H1->E3 E4 Affinity Chromatography H1->E4 H2->E1 H2->E2 H2->E3 H2->E4 H3->E1 H3->E2 H3->E3 H3->E4 H4->E1 H4->E2 H4->E3 H4->E4 Target Confirmed Molecular Target E1->Target E2->Target E3->Target E4->Target

References

The Role of TPU-0037A in Natural Product Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPU-0037A is a polyketide antibiotic and a congener of lydicamycin (B608755), first isolated from the marine actinomycete Streptomyces platensis TP-A0598.[1][2] This document provides an in-depth technical overview of this compound, focusing on its discovery, antibacterial activity, and biosynthetic pathway. The information presented is intended to serve as a valuable resource for researchers in natural product discovery and antibiotic development.

Introduction

The rise of antibiotic-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of novel antimicrobial agents. Natural products from microorganisms remain a promising source of new therapeutics. This compound, a structural analogue of lydicamycin, has demonstrated significant activity against Gram-positive bacteria, including MRSA.[3][4][5] This guide summarizes the key technical data and methodologies related to the discovery and characterization of this compound.

Antimicrobial Activity of this compound and its Congeners

This compound and its co-isolated congeners (TPU-0037-B, -C, and -D) exhibit selective inhibitory activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) of these compounds against a panel of bacteria are summarized in Table 1.

Table 1: Minimum Inhibitory Concentrations (MIC) of TPU-0037 Congeners

MicroorganismThis compound (µg/mL)TPU-0037B (µg/mL)TPU-0037C (µg/mL)TPU-0037D (µg/mL)Lydicamycin (µg/mL)
Staphylococcus aureus FDA 209P1.566.253.136.251.56
Staphylococcus aureus Smith1.566.253.136.251.56
Staphylococcus aureus MRSA 83-13.1312.56.2512.53.13
Staphylococcus aureus MRSA 83-23.1312.56.2512.53.13
Bacillus subtilis PCI 2191.563.131.563.130.78
Micrococcus luteus PCI 10011.563.131.563.130.78
Escherichia coli NIHJ>50>50>50>50>50
Pseudomonas aeruginosa B-1>50>50>50>50>50

Data sourced from Furumai et al., 2002.[1]

Experimental Protocols

Fermentation and Isolation of this compound

The discovery of this compound involved a systematic screening of microbial extracts for anti-MRSA activity. The producing organism, Streptomyces platensis TP-A0598, was isolated from a seawater sample.[1][2]

A. Fermentation:

  • Seed Culture: A loopful of the slant culture of S. platensis TP-A0598 is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium (e.g., yeast extract 0.4%, malt (B15192052) extract 1.0%, glucose 0.4%, pH 7.3). The flask is incubated at 28°C for 48 hours on a rotary shaker.

  • Production Culture: The seed culture (2 ml) is transferred to a 500-ml Erlenmeyer flask containing 100 ml of a production medium (e.g., soluble starch 2.0%, glucose 1.0%, peptone 0.5%, meat extract 0.5%, yeast extract 0.2%, CaCO₃ 0.3%). The fermentation is carried out at 28°C for 7 days on a rotary shaker.

B. Isolation and Purification:

  • Extraction: The culture broth is centrifuged to separate the mycelium and supernatant. The supernatant is passed through a Diaion HP-20 column. The column is washed with water and eluted with acetone (B3395972). The acetone eluate is concentrated to an aqueous solution and then extracted with ethyl acetate (B1210297). The mycelial cake is extracted with acetone, and the acetone extract is concentrated and extracted with ethyl acetate.

  • Chromatography: The combined ethyl acetate extracts are concentrated and subjected to silica (B1680970) gel column chromatography, eluting with a stepwise gradient of chloroform (B151607) and methanol (B129727).

  • Further Purification: The active fractions are further purified by ODS column chromatography with a linear gradient of acetonitrile (B52724) in water.

  • Preparative HPLC: Final purification is achieved by preparative HPLC on an ODS column to yield pure this compound.[1]

The following workflow diagram illustrates the isolation and purification process:

G cluster_fermentation Fermentation cluster_extraction Extraction & Initial Separation cluster_purification Purification Seed Culture Seed Culture Production Culture Production Culture Seed Culture->Production Culture Inoculation Culture Broth Culture Broth Centrifugation Centrifugation Culture Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium Diaion HP-20 Column Diaion HP-20 Column Supernatant->Diaion HP-20 Column Acetone Extraction Acetone Extraction Mycelium->Acetone Extraction Acetone Elution Acetone Elution Diaion HP-20 Column->Acetone Elution Ethyl Acetate Extraction_Mycelium Ethyl Acetate Extraction_Mycelium Acetone Extraction->Ethyl Acetate Extraction_Mycelium Concentration Ethyl Acetate Extraction_Supernatant Ethyl Acetate Extraction_Supernatant Acetone Elution->Ethyl Acetate Extraction_Supernatant Concentration Combined Extracts Combined Extracts Ethyl Acetate Extraction_Supernatant->Combined Extracts Ethyl Acetate Extraction_Mycelium->Combined Extracts Silica Gel Chromatography Silica Gel Chromatography Combined Extracts->Silica Gel Chromatography ODS Chromatography ODS Chromatography Silica Gel Chromatography->ODS Chromatography Preparative HPLC Preparative HPLC ODS Chromatography->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Fig. 1: Workflow for the isolation and purification of this compound.
Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) are determined by the micro-broth dilution method in 96-well microplates.

  • Preparation of Inoculum: Bacterial strains are grown in an appropriate broth medium (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/ml in the test wells.

  • Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) and serially diluted in the broth medium in the microplate wells.

  • Incubation: The inoculated microplates are incubated at the optimal growth temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Biosynthesis of Lydicamycin Congeners

This compound belongs to the lydicamycin family of polyketide antibiotics.[6] The biosynthesis of these complex molecules is orchestrated by a hybrid Type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly line.[3][7] The biosynthetic gene cluster (lyd) encodes the necessary enzymes for the assembly of the polyketide chain and its subsequent modifications.[6][7]

The proposed biosynthetic pathway for lydicamycin, and by extension this compound, involves the following key stages:

  • Starter Unit Formation: The biosynthesis is initiated with a starter unit derived from L-arginine.[7]

  • Polyketide Chain Elongation: The polyketide chain is assembled by the sequential addition of extender units, such as malonyl-CoA and methylmalonyl-CoA, catalyzed by the PKS modules.[7]

  • NRPS-mediated Glycine (B1666218) Incorporation: A non-ribosomal peptide synthetase module incorporates a glycine unit.[7]

  • Cyclization and Modification: The linear precursor undergoes cyclization and further enzymatic modifications to form the characteristic tetramic acid and pyrrolidine (B122466) moieties of the final product.[7]

The following diagram provides a simplified overview of the proposed biosynthetic pathway for lydicamycin congeners:

G cluster_pathway Proposed Biosynthetic Pathway of Lydicamycin/TPU-0037A L-Arginine L-Arginine Starter Unit Starter Unit L-Arginine->Starter Unit PKS Modules PKS Modules Starter Unit->PKS Modules Linear Polyketide-Peptide Precursor Linear Polyketide-Peptide Precursor PKS Modules->Linear Polyketide-Peptide Precursor Chain Elongation Malonyl-CoA / Methylmalonyl-CoA Malonyl-CoA / Methylmalonyl-CoA Malonyl-CoA / Methylmalonyl-CoA->PKS Modules NRPS Module NRPS Module NRPS Module->PKS Modules Glycine Glycine Glycine->NRPS Module Cyclization & Modification Enzymes Cyclization & Modification Enzymes Linear Polyketide-Peptide Precursor->Cyclization & Modification Enzymes Lydicamycin / this compound Lydicamycin / this compound Cyclization & Modification Enzymes->Lydicamycin / this compound

References

Unveiling the Architecture of Novel Lydicamycin Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of novel lydicamycin (B608755) analogues, focusing on a family of promising antibacterial and antifungal compounds. Lydicamycin and its congeners, produced by actinomycetes, represent a class of polyketide-nonribosomal peptide hybrids with significant therapeutic potential. This document details the key quantitative data, experimental protocols for structural determination, and the biosynthetic and analytical workflows involved in their discovery and characterization.

Quantitative Spectroscopic Data

The structural elucidation of novel lydicamycin analogues, particularly the TPU-0037 series isolated from Streptomyces platensis TP-A0598, relies heavily on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While a comprehensive public-domain table of 1H and 13C NMR chemical shifts for these novel analogues remains elusive in the readily available scientific literature, the following table summarizes the key mass spectrometric and molecular formula data that have been reported. This information is critical for the initial identification and subsequent detailed structural analysis of these compounds.

CompoundMolecular FormulaMolecular Weight (Da)Key Mass Spectrometry Data (m/z)Source Organism
Lydicamycin C47H74N4O11887.1Streptomyces lydicus
TPU-0037-A C46H72N4O10841.1Streptomyces platensis TP-A0598
TPU-0037-B C47H72N4O9837.1Streptomyces platensis TP-A0598
TPU-0037-C C46H70N4O9823.1Streptomyces platensis TP-A0598
TPU-0037-D C47H72N4O10857.1Streptomyces platensis TP-A0598

Note: The detailed 1H and 13C NMR data for TPU-0037 A-D, while central to their structural confirmation, are not available in a consolidated public format at the time of this guide's compilation. Researchers are encouraged to consult specialized chemical databases and the primary literature for more in-depth spectroscopic information.

Experimental Protocols

The isolation and structural elucidation of novel lydicamycin analogues involve a multi-step process combining microbiology, chromatography, and spectroscopy. The following protocols provide a generalized yet detailed methodology based on established practices for natural product chemistry.

Fermentation and Extraction
  • Strain Cultivation: Streptomyces platensis TP-A0598 is cultured in a suitable liquid medium (e.g., ISP2 medium supplemented with sea salt) under aerobic conditions at 28-30°C for 7-10 days to promote the production of secondary metabolites, including lydicamycin analogues.

  • Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The mycelial cake is extracted with an organic solvent such as acetone (B3395972) or methanol (B129727). The supernatant is typically extracted with ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure lydicamycin analogues from the crude extract.

  • Initial Fractionation: The crude extract is subjected to column chromatography using a macroporous adsorbent resin (e.g., HP-20) and eluted with a stepwise gradient of increasing methanol concentration in water.

  • Medium-Pressure Liquid Chromatography (MPLC): Fractions exhibiting antibacterial or antifungal activity are further purified by MPLC on a reversed-phase column (e.g., ODS) with a methanol-water or acetonitrile-water gradient.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual analogues is achieved by preparative reversed-phase HPLC. The mobile phase composition and gradient are optimized for the separation of the target compounds.

Structural Elucidation

The purified analogues are subjected to a suite of spectroscopic analyses to determine their planar structure and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of each analogue. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer clues about the compound's substructures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are performed to establish the complete structure:

    • 1H NMR: Provides information on the number and chemical environment of protons.

    • 13C NMR: Reveals the number and types of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH2, and CH3 groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the molecule, establishing connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of relative stereochemistry.

Visualizing Key Processes

To better understand the biosynthesis and discovery of novel lydicamycin analogues, the following diagrams illustrate the key pathways and workflows.

Lydicamycin_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Modules cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Module cluster_Assembly Hybrid Assembly and Modification PKS_Start Malonyl-CoA PKS_Module1 PKS Module 1 (KS, AT, DH, KR, ACP) PKS_Start->PKS_Module1 PKS_Module2 PKS Module 2 (KS, AT, DH, KR, ACP) PKS_Module1->PKS_Module2 PKS_Chain Growing Polyketide Chain PKS_Module2->PKS_Chain Hybridization PKS-NRPS Hybridization PKS_Chain->Hybridization Amino_Acid L-Proline NRPS_Module NRPS Module (A, T, C) Amino_Acid->NRPS_Module Peptide_Chain Activated Proline NRPS_Module->Peptide_Chain Peptide_Chain->Hybridization Cyclization Intramolecular Cyclization Hybridization->Cyclization Post_Mod Post-PKS/NRPS Modifications (e.g., Hydroxylation, Methylation) Cyclization->Post_Mod Lydicamycin_Analogues Lydicamycin & Analogues Post_Mod->Lydicamycin_Analogues GNPS_Workflow cluster_DataAcquisition Data Acquisition & Processing cluster_GNPS GNPS Molecular Networking cluster_Analysis Analysis & Identification Sample Crude Extract of Streptomyces Culture LC_MSMS LC-MS/MS Analysis Sample->LC_MSMS Data_Conversion Data Conversion (e.g., to mzXML) LC_MSMS->Data_Conversion Upload Upload Data to GNPS Networking Molecular Networking (Spectral Similarity) Upload->Networking Library_Search Spectral Library Matching Networking->Library_Search Visualization Network Visualization (e.g., Cytoscape) Networking->Visualization Known_Annotation Annotation of Known Lydicamycins Library_Search->Known_Annotation Cluster_Analysis Analysis of Molecular Clusters Visualization->Cluster_Analysis Novel_Identification Identification of Novel Analogues (Nodes with no library hit) Cluster_Analysis->Novel_Identification Structure_Elucidation Targeted Isolation & Structural Elucidation Novel_Identification->Structure_Elucidation

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of TPU-0037A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the novel compound TPU-0037A against various bacterial strains. The MIC is a fundamental measure of an antimicrobial agent's potency, defined as the lowest concentration that inhibits the visible growth of a microorganism in vitro.[1][2] Adherence to a standardized protocol, such as the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI), is crucial for generating reproducible and comparable data essential for preclinical drug development.[3][4]

Principle of the Assay

The broth microdilution assay is a widely used method to determine the MIC of an antimicrobial agent.[5] This method involves preparing a series of two-fold dilutions of the test compound (this compound) in a liquid growth medium within a 96-well microtiter plate.[6][7] A standardized inoculum of the test bacterium is then added to each well. Following an incubation period of 16-20 hours at 35 ± 2°C, the plates are examined for visible signs of bacterial growth, typically observed as turbidity.[6] The MIC is recorded as the lowest concentration of this compound that shows no visible bacterial growth.[6]

Materials and Reagents

  • This compound powder

  • Appropriate solvent for this compound (e.g., Dimethyl sulfoxide (B87167) (DMSO), water, ethanol)[1][8]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Sterile 96-well microtiter plates with lids[6]

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes

  • Sterile pipette tips

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Quality control (QC) bacterial strains with known MIC values (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853)[9][10][11]

  • 0.5 McFarland turbidity standard[6]

  • Spectrophotometer or densitometer

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

  • Microplate reader (optional, for quantitative measurement of turbidity)

Experimental Protocol

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound powder to prepare a stock solution at a concentration at least 10-fold higher than the highest concentration to be tested.[6] The formula for calculating the required weight is: Weight (mg) = [Desired Concentration (µg/mL) x Desired Volume (mL)] / [Potency (µg/mg)]

  • Dissolve the this compound powder in a minimal amount of a suitable solvent. If the compound is not readily soluble in water, sterile-filtered DMSO is a common alternative.[8][12]

  • Once dissolved, bring the stock solution to the final desired volume with sterile CAMHB.

  • The final concentration of the solvent (e.g., DMSO) in the test wells should not exceed a level that affects bacterial growth (typically ≤1%).[12] A solvent toxicity control must be included in the assay.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or CAMHB.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.[6]

  • Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[1] This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension into the final test volume.[1]

Broth Microdilution Procedure
  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate, except for the first column of each row being tested.[6]

  • Add 100 µL of the highest concentration of the this compound working solution to the first well of each corresponding row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well of the same row.[6] Mix thoroughly by pipetting up and down.

  • Repeat this serial dilution process across the plate to the desired final concentration, discarding 50 µL from the last well.

  • This will result in wells containing 50 µL of serially diluted this compound.

  • Add 50 µL of the standardized bacterial inoculum (prepared in section 4.2) to each well, bringing the final volume to 100 µL.

  • Include the following controls on each plate:

    • Growth Control: 50 µL of CAMHB + 50 µL of bacterial inoculum (no drug).

    • Sterility Control: 100 µL of sterile CAMHB (no drug, no bacteria).

    • Solvent Control: 50 µL of the highest concentration of the solvent used to dissolve this compound + 50 µL of bacterial inoculum.

  • Seal the plate with a lid or an adhesive plate sealer and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]

Interpretation of Results
  • After incubation, visually inspect the wells for turbidity. A clear well indicates inhibition of bacterial growth, while a turbid well indicates bacterial growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[6]

  • The growth control well should be turbid, and the sterility control well should be clear.

  • The results for the quality control strains should fall within their established acceptable ranges.[9][13] If the QC results are out of range, the entire batch of tests should be repeated.

  • For some bacteriostatic compounds, a faint haze or a small button of growth at the bottom of the well may be observed. According to CLSI guidelines for certain antibiotics, this should be disregarded when determining the MIC.[1]

Data Presentation

Summarize all quantitative data in a clearly structured table for easy comparison.

Bacterial StrainQuality Control StrainThis compound MIC (µg/mL)Reference Antibiotic MIC (µg/mL)Acceptable QC Range (µg/mL)
Staphylococcus aureusATCC 29213[Insert Value][Insert Value][e.g., 0.25 - 1]
Escherichia coliATCC 25922[Insert Value][Insert Value][e.g., 0.03 - 0.12]
Pseudomonas aeruginosaATCC 27853[Insert Value][Insert Value][e.g., 1 - 4]
[Test Strain 1]N/A[Insert Value][Insert Value]N/A
[Test Strain 2]N/A[Insert Value][Insert Value]N/A

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_analysis Data Analysis stock_prep Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of this compound stock_prep->serial_dilution inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension inoculum_prep->inoculation plate_prep Dispense CAMHB in 96-well Plate plate_prep->serial_dilution serial_dilution->inoculation incubation Incubate Plate (16-20h, 35°C) inoculation->incubation reading Read Results (Visual Inspection) incubation->reading determine_mic Determine MIC reading->determine_mic qc_check Validate with QC Strains determine_mic->qc_check

Caption: Workflow for MIC determination using broth microdilution.

Troubleshooting

Common issues encountered during MIC determination for novel compounds include poor aqueous solubility and ambiguous endpoints.[6]

  • Compound Precipitation: If this compound precipitates in the test medium, consider using a co-solvent, ensuring the final concentration does not inhibit bacterial growth.[12][14] Alternatively, the agar (B569324) dilution method may be more suitable for compounds with low solubility.[15][16]

  • Ambiguous Growth: For compounds that do not result in complete growth inhibition, establish clear endpoint criteria. For example, with some bacteriostatic agents, the MIC is read as the lowest concentration that inhibits ≥80% of growth compared to the control.[1] The use of a microplate reader can aid in the objective measurement of bacterial growth.

  • Contamination: If the sterility control well shows growth, the experiment is invalid and must be repeated with aseptic techniques.

  • QC Failure: If the MIC for the QC strain falls outside the acceptable range, investigate potential sources of error, including the inoculum density, incubation conditions, and integrity of the compound and media.[10]

References

Application Notes and Protocols: Preparation of TPU-0037A Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TPU-0037A is an antibiotic that is a congener of lydicamycin.[1][2][3] It has demonstrated efficacy against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) reported in the range of 1.56-12.5 µg/mL.[1][2][3] Proper preparation of stock solutions is a critical first step for ensuring accurate and reproducible results in in vitro assays such as MIC determination, time-kill studies, and mechanism of action investigations. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Compound Specifications and Data

Quantitative data and key characteristics of this compound are summarized in the table below for easy reference.

ParameterValueSource
CAS Number 485815-59-6[1][2][4]
Molecular Formula C₄₆H₇₂N₄O₁₀[1][2][4]
Molecular Weight 841.1 g/mol [1][2]
Appearance Colorless film[1][4]
Purity >95% by HPLC[2][4][5]
Recommended Solvents DMSO, DMF, Ethanol, Methanol[4]
Recommended Storage -20°C[1][4]
Long-term Stability ≥ 4 years at -20°C[1]

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. Researchers should adjust the concentration and solvent based on their specific experimental needs and the solubility of the compound.

3.1. Materials and Equipment

  • This compound solid (film)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, sterile

  • Microcentrifuge tubes (1.5 mL or 2 mL), sterile, amber or covered in foil

  • Pipettes and sterile filter tips

  • Analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

3.2. Safety Precautions

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE at all times to avoid skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for this compound before handling.

3.3. Step-by-Step Procedure

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Calculation: Calculate the mass of this compound required to make the desired volume and concentration of the stock solution.

    • Formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM x 1 mL x 841.1 g/mol / 1000 = 8.41 mg

  • Weighing: Carefully weigh the calculated amount of this compound using an analytical balance. As this compound is supplied as a film, it is often sold in pre-weighed amounts (e.g., 2.5 mg, 5 mg). It is recommended to purchase a vial with the amount closest to your needs and dissolve the entire contents to ensure accuracy.

  • Dissolution:

    • If using a pre-weighed vial, calculate the volume of solvent needed to achieve the desired concentration.

      • Formula: Volume (mL) = [Mass of Compound (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mM)

      • Example for a 2.5 mg vial to make a 10 mM stock: Volume (mL) = [2.5 mg / 841.1 g/mol ] / 10 mM = 0.297 mL or 297 µL

    • Add the calculated volume of sterile DMSO to the vial containing the this compound film.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for long-term use.[1][4]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps involved in the preparation of the this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Equilibrate vial to room temperature B Weigh this compound or use pre-weighed vial A->B 15-20 min C Calculate required solvent volume B->C D Add appropriate solvent (e.g., DMSO) C->D E Vortex until fully dissolved D->E F Dispense into single-use aliquots E->F G Store at -20°C F->G Protect from light

Caption: A flowchart of the stock solution preparation process.

4.2. Hypothetical Signaling Pathway Inhibition

This compound is an antibiotic active against Gram-positive bacteria. While its precise molecular target is not specified, a common mechanism for antibiotics is the inhibition of cell wall synthesis. The diagram below illustrates a simplified, hypothetical pathway of bacterial peptidoglycan synthesis, showing a potential point of inhibition by this compound.

G Hypothetical Inhibition of Bacterial Cell Wall Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP-NAG UDP-NAG UDP-NAM UDP-NAM UDP-NAG->UDP-NAM Pentapeptide Pentapeptide Synthesis UDP-NAM->Pentapeptide UDP-NAM-pentapeptide UDP-NAM-pentapeptide Pentapeptide->UDP-NAM-pentapeptide Lipid_Carrier Lipid Carrier UDP-NAM-pentapeptide->Lipid_Carrier Lipid_II Lipid II (NAM-NAG-pentapeptide) Lipid_Carrier->Lipid_II Translocation Translocation Lipid_II->Translocation Across membrane Growing_PG Growing Peptidoglycan Chain Translocation->Growing_PG Across membrane Transglycosylation Transglycosylation Growing_PG->Transglycosylation Transpeptidation Transpeptidation (Cross-linking) Growing_PG->Transpeptidation Mature_PG Mature Peptidoglycan (Cell Wall) Transglycosylation->Mature_PG Transpeptidation->Mature_PG This compound This compound This compound->Transglycosylation Inhibition

Caption: A potential mechanism of action for this compound.

References

Application Note: Cell-Based Assay Design for Testing TPU-0037A Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TPU-0037A is an antibiotic identified as a congener of lydicamycin.[1][2][3][4] It has demonstrated inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Micrococcus luteus.[1][2][4] This document provides detailed protocols for a panel of cell-based assays designed to rigorously evaluate the efficacy of this compound. The described assays will enable the determination of its minimum inhibitory and bactericidal concentrations, characterize its effect on bacterial growth kinetics, and assess its selectivity by evaluating cytotoxicity against a mammalian cell line.

Core Assays for Efficacy Testing

A multi-faceted approach is essential for a comprehensive understanding of an antibiotic's efficacy. The following assays are recommended:

  • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of this compound that prevents visible growth of a target bacterium.

  • Minimum Bactericidal Concentration (MBC) Assay: To identify the lowest concentration of the compound that results in bacterial cell death.

  • Bacterial Growth Curve Assay: To dynamically assess the effect of this compound on bacterial proliferation over time.

  • Mammalian Cell Cytotoxicity Assay: To evaluate the off-target effects of this compound on a representative mammalian cell line, providing an initial assessment of its therapeutic window.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of this compound against Gram-positive bacteria.

Materials:

  • This compound

  • Gram-positive bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Bacterial culture incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick a few colonies of the bacterial strain from an agar (B569324) plate and inoculate into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria without this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

    • Optionally, read the absorbance at 600 nm using a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

This assay is a follow-up to the MIC assay to determine the bactericidal activity of this compound.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips or a multi-channel pipette

Procedure:

  • Sub-culturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

    • Spot the aliquot onto a TSA plate.

  • Incubation:

    • Incubate the TSA plates at 37°C for 18-24 hours.

  • Determine MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Bacterial Growth Curve Assay

This assay provides detailed information on the effect of this compound on bacterial growth kinetics.

Materials:

  • This compound

  • Gram-positive bacterial strain

  • CAMHB

  • Sterile 96-well microtiter plate

  • Microplate reader with temperature control and shaking capability

Procedure:

  • Prepare Inoculum and Compound Dilutions:

    • Prepare the bacterial inoculum and serial dilutions of this compound in a 96-well plate as described for the MIC assay. Include concentrations below and above the predetermined MIC.

  • Automated Absorbance Reading:

    • Place the 96-well plate in a microplate reader set to 37°C with intermittent shaking.

    • Measure the absorbance at 600 nm every 30 minutes for 24 hours.

  • Data Analysis:

    • Plot the absorbance (OD₆₀₀) versus time for each concentration of this compound.

    • Analyze the growth curves to determine the effect of this compound on the lag phase, exponential growth rate, and maximum bacterial density.

Mammalian Cell Cytotoxicity Assay

This protocol uses the MTT assay to assess the cytotoxicity of this compound against a human cell line.

Materials:

  • This compound

  • Human cell line (e.g., HEK293 or HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in the cell culture incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation

Quantitative data from the described assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
S. aureus ATCC 29213
B. subtilis ATCC 6633
MRSA (Clinical Isolate)

Table 2: Cytotoxicity of this compound

Cell LineIC₅₀ (µM)
HEK293
HepG2

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Phase 1: Primary Efficacy Screening cluster_1 Phase 2: Elucidation of Mechanism cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Data Analysis MIC MIC Assay MBC MBC Assay MIC->MBC Determine bactericidal concentration GrowthCurve Bacterial Growth Curve Assay MIC->GrowthCurve MBC->GrowthCurve Cytotoxicity Mammalian Cell Cytotoxicity Assay GrowthCurve->Cytotoxicity DataAnalysis Data Analysis & Interpretation Cytotoxicity->DataAnalysis

Caption: Overall workflow for testing this compound efficacy.

G cluster_0 MIC Determination cluster_1 MBC Determination SerialDilution Serial Dilution of this compound Inoculation Inoculation with Bacteria SerialDilution->Inoculation Incubation1 Incubation (18-24h) Inoculation->Incubation1 VisualInspection Visual Inspection for Growth Incubation1->VisualInspection Subculture Subculture from Clear Wells VisualInspection->Subculture Select wells with no growth Incubation2 Incubation on Agar (18-24h) Subculture->Incubation2 ColonyCount Colony Counting Incubation2->ColonyCount

Caption: Workflow for MIC and MBC assays.

G cluster_0 Hypothetical Bacterial Cell Wall Synthesis Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase Inhibitor This compound Inhibitor->Lipid_II caption Illustrative diagram of a potential target pathway for this compound. The specific target is hypothetical.

Caption: Hypothetical target pathway for this compound.

References

Application Notes and Protocols: Using TPU-0037A in a Murine Model of Bacterial Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPU-0037A is a novel antibiotic identified as a congener of lydicamycin.[1][2][3][4] It has demonstrated significant in vitro activity against a range of Gram-positive bacteria, including clinically important strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5][6] This document provides a comprehensive overview of the available data on this compound and presents a generalized, adaptable protocol for its evaluation in a murine model of bacterial infection. Due to the limited publicly available in vivo data for this compound, this guide is intended to serve as a foundational resource for researchers initiating preclinical studies with this compound.

Introduction to this compound

This compound is a polyketide antibiotic that inhibits the growth of Gram-positive bacteria.[1][2][3][4] It is structurally related to lydicamycin, a natural product known for its antimicrobial properties.[5][6][7] The primary therapeutic interest in this compound lies in its potential to combat drug-resistant pathogens, particularly MRSA.

In Vitro Activity of this compound

Published data indicates that this compound has potent activity against several Gram-positive bacterial strains while showing limited to no activity against Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive1.56 - 12.5
Bacillus subtilisGram-positive1.56 - 12.5
Micrococcus luteusGram-positive1.56 - 12.5
Escherichia coliGram-negative>50
Proteus mirabilisGram-negative>50
Proteus vulgarisGram-negative>50
Pseudomonas aeruginosaGram-negative>50

Data sourced from multiple supplier technical data sheets.[1][2][3][4]

Proposed Mechanism of Action and Signaling Pathway

The precise molecular target and signaling pathway of this compound have not been fully elucidated in publicly available literature. As a congener of lydicamycin, it is likely a non-ribosomal peptide synthetase–polyketide synthase (NRPS-PKS) hybrid. While the exact mechanism is unknown, a generalized mechanism for such an antibiotic could involve the disruption of essential bacterial cellular processes.

Generalized_Antibiotic_Mechanism TPU0037A This compound BacterialCell Gram-Positive Bacterial Cell TPU0037A->BacterialCell Enters Cell Target Bacterial Target (e.g., Cell Wall Synthesis, Protein Synthesis, DNA Replication) TPU0037A->Target Binds to BacterialCell->Target Inhibition Inhibition of Essential Process Target->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocol: Murine Model of Systemic MRSA Infection

The following is a generalized protocol for evaluating the in vivo efficacy of this compound in a murine model of systemic MRSA infection. This protocol should be adapted and optimized based on institutional guidelines (IACUC), specific experimental goals, and the pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound, which are not yet publicly detailed.

Materials and Reagents
  • This compound (formulated in a suitable vehicle, e.g., saline, DMSO, or a cyclodextrin-based solution)

  • Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Sterile 0.9% saline

  • 6-8 week old BALB/c or C57BL/6 mice

  • Anesthetic (e.g., isoflurane)

  • Syringes and needles for injection

  • Equipment for blood collection and tissue homogenization

Experimental Workflow

Murine_Infection_Model_Workflow cluster_prep Preparation Phase cluster_infection Infection and Treatment Phase cluster_analysis Analysis Phase BacterialCulture 1. MRSA Culture Preparation InoculumPrep 2. Inoculum Standardization BacterialCulture->InoculumPrep Infection 4. Systemic Infection (i.p. or i.v.) AnimalAcclimation 3. Animal Acclimation (7 days) Treatment 5. This compound Administration (e.g., 1h post-infection) Infection->Treatment Monitoring 6. Daily Monitoring (Weight, Clinical Score) Treatment->Monitoring Euthanasia 7. Euthanasia (e.g., 48-72h post-infection) SampleCollection 8. Sample Collection (Blood, Spleen, Kidneys) Euthanasia->SampleCollection BacterialLoad 9. Determine Bacterial Load (CFU counts) SampleCollection->BacterialLoad DataAnalysis 10. Data Analysis BacterialLoad->DataAnalysis

Caption: Experimental workflow for a murine model of bacterial infection.

Detailed Methodology
  • Bacterial Culture Preparation:

    • Streak the MRSA strain onto a TSA plate and incubate at 37°C for 18-24 hours.

    • Inoculate a single colony into TSB and grow overnight at 37°C with shaking.

    • Subculture the bacteria in fresh TSB to achieve mid-logarithmic growth phase.

  • Inoculum Standardization:

    • Harvest bacteria by centrifugation and wash twice with sterile saline.

    • Resuspend the bacterial pellet in sterile saline and adjust the concentration to the desired inoculum size (e.g., 1 x 10⁸ CFU/mL) based on optical density (OD₆₀₀).

    • Confirm the final concentration by serial dilution and plating on TSA.

  • Animal Acclimation and Grouping:

    • Acclimate mice for at least 7 days before the experiment.

    • Randomly assign mice to experimental groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control antibiotic).

  • Systemic Infection:

    • Induce systemic infection by intraperitoneal (i.p.) or intravenous (i.v.) injection of the prepared MRSA inoculum (e.g., 100 µL of 1 x 10⁷ CFU/mouse).

  • This compound Administration:

    • At a predetermined time post-infection (e.g., 1 hour), administer this compound or vehicle control via a suitable route (e.g., i.p., i.v., or oral). The dose and frequency will need to be determined in preliminary PK/PD and toxicity studies.

  • Monitoring:

    • Monitor the mice at least twice daily for clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture) and record body weight.

  • Euthanasia and Sample Collection:

    • At the study endpoint (e.g., 48 or 72 hours post-infection), euthanize the mice according to approved institutional protocols.

    • Aseptically collect blood, spleen, and kidneys for bacterial load determination.

  • Determination of Bacterial Load:

    • Weigh the collected tissues.

    • Homogenize the tissues in sterile saline.

    • Perform serial dilutions of the blood and tissue homogenates and plate on TSA.

    • Incubate the plates at 37°C for 24 hours and count the colonies to determine the number of CFU per mL of blood or per gram of tissue.

Data Presentation and Analysis

Quantitative data from in vivo studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Table 2: Hypothetical In Vivo Efficacy Data for this compound in a Murine Sepsis Model.

Treatment GroupDose (mg/kg)Mean Bacterial Load (log₁₀ CFU/g) ± SEMPercent Survival
Spleen Kidney
Vehicle Control-7.5 ± 0.48.1 ± 0.3
This compound105.2 ± 0.55.8 ± 0.6
This compound253.1 ± 0.33.5 ± 0.4
Vancomycin (Positive Control)203.3 ± 0.43.8 ± 0.5

*This is a template table with hypothetical data. Actual results would need to be generated through experimentation. Statistical significance (e.g., p < 0.05) compared to the vehicle control would be denoted.

Conclusion

This compound presents a promising profile as an antibiotic against Gram-positive bacteria, including MRSA. While in vivo data is currently scarce in the public domain, the provided generalized protocol offers a robust framework for initiating preclinical evaluation in a murine model of bacterial infection. Further studies are warranted to determine its pharmacokinetic and pharmacodynamic properties, in vivo efficacy, and safety profile to fully assess its therapeutic potential.

References

Application Notes and Protocols for TPU-0037A in Antibacterial Biofilm Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is an antibiotic identified as a congener of lydicamycin. It has demonstrated inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Micrococcus luteus.[1] However, it shows no significant activity against Gram-negative bacteria such as Escherichia coli, Proteus mirabilis, Proteus vulgaris, or Pseudomonas aeruginosa.[1]

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces.[2][3][4] Biofilms exhibit increased resistance to antimicrobial agents and the host immune system, making them a significant challenge in clinical and industrial settings.[2][3][5] Given the potent activity of this compound against planktonic Gram-positive bacteria, it presents a promising candidate for investigation into its potential anti-biofilm properties against pathogens like S. aureus.

These application notes provide a framework for researchers to explore the efficacy of this compound in inhibiting the formation of and eradicating established biofilms. The following protocols are standard methods for biofilm research and can be adapted for the study of this compound.

Hypothetical Application in Biofilm Studies

Based on its known antibacterial spectrum, this compound could potentially be applied in the following areas of biofilm research:

  • Inhibition of Biofilm Formation: Investigating the ability of this compound to prevent the initial attachment and proliferation of Gram-positive bacteria on various surfaces.

  • Eradication of Pre-formed Biofilms: Assessing the efficacy of this compound in killing bacteria within established biofilms and disrupting the biofilm matrix.

  • Synergistic Studies: Evaluating the potential of this compound to enhance the activity of other antibiotics against resistant biofilms.

Data Presentation

The following tables are templates for summarizing quantitative data from anti-biofilm experiments with this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Planktonic Bacteria

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)1.56 - 12.5[1]
Bacillus subtilis1.56 - 12.5[1]
Micrococcus luteus1.56 - 12.5[1]
Escherichia coli>50[1]
Pseudomonas aeruginosa>50[1]

Table 2: Hypothetical Minimum Biofilm Inhibitory Concentration (MBIC) of this compound

Bacterial StrainMBIC₅₀ (µg/mL)MBIC₉₀ (µg/mL)
Staphylococcus aureus (e.g., ATCC 29213)
MRSA (e.g., ATCC 43300)
Bacillus subtilis (e.g., ATCC 6633)

Table 3: Hypothetical Minimum Biofilm Eradication Concentration (MBEC) of this compound

Bacterial StrainMBEC₅₀ (µg/mL)MBEC₉₀ (µg/mL)
Staphylococcus aureus (e.g., ATCC 29213)
MRSA (e.g., ATCC 43300)
Bacillus subtilis (e.g., ATCC 6633)

Experimental Protocols

Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This protocol determines the minimum concentration of an antimicrobial agent required to inhibit biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol (B145695)

  • Microplate reader

Procedure:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to the desired final concentration in the growth medium.

  • Prepare serial dilutions of this compound in the growth medium in the wells of the 96-well plate.

  • Add the bacterial suspension to each well. Include positive controls (bacteria without this compound) and negative controls (medium only).

  • Cover the plate and incubate at 37°C for 24-48 hours.[6][7]

  • After incubation, discard the planktonic cells by gently inverting and tapping the plate on absorbent paper.

  • Wash the wells twice with PBS to remove non-adherent cells.[8]

  • Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15-20 minutes.[6][7]

  • Remove the crystal violet solution and wash the wells with PBS until the washings are clear.[8]

  • Dry the plate, and then add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[7][8]

  • The MBIC is the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Materials:

  • Same as Protocol 1

Procedure:

  • Grow biofilms in a 96-well plate as described in Protocol 1 (steps 1, 3, and 4) without the addition of this compound.

  • After the incubation period for biofilm formation, remove the planktonic cells and wash the wells with PBS.

  • Add fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate the plate for another 24 hours at 37°C.

  • Following incubation, assess the viability of the remaining biofilm. This can be done by:

    • Crystal Violet Staining: As described in Protocol 1 (steps 5-11) to quantify the remaining biofilm mass.

    • Metabolic Assays (e.g., MTT, XTT): To determine the metabolic activity of the cells within the biofilm.

    • Colony Forming Unit (CFU) Counting: Recovering the bacteria from the biofilm by sonication and plating on agar (B569324) plates to determine the number of viable cells.

  • The MBEC is the lowest concentration of this compound that results in a significant reduction in the biofilm mass or the number of viable cells compared to the untreated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Biofilm Assays cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum mbic MBIC Assay (Inhibition of Formation) prep_bacteria->mbic mbec MBEC Assay (Eradication of Pre-formed Biofilm) prep_bacteria->mbec prep_compound Prepare this compound Dilutions prep_compound->mbic quantification Quantification (Crystal Violet, MTT, CFU) mbic->quantification mbec->quantification visualization Visualization (Confocal Microscopy) quantification->visualization

Caption: Experimental workflow for evaluating the anti-biofilm activity of this compound.

biofilm_formation planktonic Planktonic Bacteria attachment Initial Attachment planktonic->attachment Reversible microcolony Microcolony Formation attachment->microcolony Irreversible maturation Biofilm Maturation (EPS Production) microcolony->maturation dispersal Dispersal maturation->dispersal

Caption: General stages of bacterial biofilm development.

mechanism_of_action cluster_biofilm Biofilm tpu This compound cell_wall Cell Wall Synthesis tpu->cell_wall Inhibition? protein_synthesis Protein Synthesis tpu->protein_synthesis Inhibition? dna_replication DNA Replication tpu->dna_replication Inhibition? eps_matrix EPS Matrix Integrity tpu->eps_matrix Disruption?

References

Application Notes and Protocols: In Vitro Efficacy of TPU-0037A Against Clinical Methicillin-Resistant Staphylococcus aureus (MRSA) Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a wide array of antibiotics. The development of novel antimicrobial agents with potent activity against these resilient pathogens is a critical priority in infectious disease research. TPU-0037A is a novel antibiotic, identified as a congener of lydicamycin, produced by Streptomyces platensis TP-A0598.[1][2][3] Preliminary studies have indicated that this compound exhibits promising activity against Gram-positive bacteria, including MRSA, with a reported Minimum Inhibitory Concentration (MIC) range of 1.56 to 12.5 µg/mL.[1][2][3]

These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound's efficacy against a panel of clinically relevant MRSA isolates. The methodologies detailed herein include determination of minimum inhibitory concentration (MIC), time-kill kinetic analysis, and assessment of in vitro cytotoxicity against mammalian cell lines. This document is intended to guide researchers, scientists, and drug development professionals in the systematic evaluation of this compound's potential as a therapeutic agent.

Data Presentation

Note: The following quantitative data are provided for illustrative purposes only and represent hypothetical results to guide the user in data presentation. Actual experimental outcomes may vary.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Clinical and Reference MRSA Strains

Strain IDStrain TypeVancomycin MIC (µg/mL)Oxacillin MIC (µg/mL)This compound MIC (µg/mL)
ATCC 43300HA-MRSA1>2562
USA300 (NRS384)CA-MRSA0.5>2561
NCTC 10442MRSA1>2562
Mu50 (ATCC 700699)VISA8>2564
ATCC 29213S. aureus (QC)10.251

HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA; VISA: Vancomycin-Intermediate Staphylococcus aureus; QC: Quality Control

Table 2: Time-Kill Kinetics of this compound Against MRSA USA300

Time (hours)Growth Control (log10 CFU/mL)1x MIC this compound (log10 CFU/mL)4x MIC this compound (log10 CFU/mL)
05.75.75.7
26.84.53.2
47.93.1<2.0
89.1<2.0<2.0
249.5<2.0<2.0

Table 3: In Vitro Cytotoxicity of this compound Against Mammalian Cell Lines

Cell LineCell TypeThis compound IC50 (µg/mL)Doxorubicin IC50 (µg/mL)
HEK293Human Embryonic Kidney>1001.2
HepG2Human Hepatocellular Carcinoma>1002.5

IC50: Half-maximal inhibitory concentration

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • MRSA isolates and quality control strain (S. aureus ATCC 29213)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of this compound in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL). The final volume in each well should be 50 µL.

    • Include a positive control (no drug) and a negative control (no bacteria) for each tested strain.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies of the MRSA strain.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay determines the rate of bacterial killing by this compound over time.

Materials:

  • This compound

  • CAMHB

  • MRSA isolate (e.g., USA300)

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline for serial dilutions

  • Tryptic Soy Agar (TSA) plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Culture:

    • Inoculate a colony of the MRSA strain into CAMHB and incubate overnight at 37°C.

    • Dilute the overnight culture into fresh CAMHB and grow to early to mid-logarithmic phase (approximately 1 x 10⁸ CFU/mL).

    • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB with this compound at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) and a growth control flask without the antibiotic.

  • Sampling and Plating:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform ten-fold serial dilutions in sterile saline.

    • Plate 100 µL of appropriate dilutions onto TSA plates.

  • Enumeration and Analysis:

    • Incubate the TSA plates at 37°C for 18-24 hours.

    • Count the colonies on plates containing 30-300 colonies to determine the CFU/mL.

    • Plot the log10 CFU/mL against time for each concentration of this compound and the growth control. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of mammalian cells.

Materials:

  • This compound

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader (570 nm)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound to each well.

    • Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24-48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_assays Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion start Start: Obtain this compound and MRSA Isolates prep_compound Prepare Stock Solution of this compound start->prep_compound prep_bacteria Culture and Standardize MRSA Inoculum start->prep_bacteria mic_assay MIC Determination (Broth Microdilution) prep_compound->mic_assay time_kill_assay Time-Kill Assay prep_compound->time_kill_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on Mammalian Cells) prep_compound->cytotoxicity_assay prep_bacteria->mic_assay prep_bacteria->time_kill_assay analyze_mic Determine MIC Values mic_assay->analyze_mic analyze_time_kill Plot Time-Kill Curves (log10 CFU/mL vs. Time) time_kill_assay->analyze_time_kill analyze_cytotoxicity Calculate Cell Viability and IC50 Values cytotoxicity_assay->analyze_cytotoxicity conclusion Evaluate Efficacy and Selectivity of this compound analyze_mic->conclusion analyze_time_kill->conclusion analyze_cytotoxicity->conclusion

Caption: Experimental workflow for testing this compound against clinical MRSA isolates.

Putative_Signaling_Pathway TPU_0037A This compound Peptidoglycan_Synthesis Peptidoglycan Synthesis TPU_0037A->Peptidoglycan_Synthesis Inhibition Cell_Wall Bacterial Cell Wall Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Disruption leads to PBP Penicillin-Binding Proteins (PBPs) PBP->Cell_Wall Maintains Integrity Peptidoglycan_Synthesis->Cell_Wall Builds Peptidoglycan_Synthesis->PBP Mediated by

References

Application Notes and Protocols for Assessing the Cytotoxicity of TPU-0037A on Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is an antibiotic identified as a congener of lydicamycin.[1][2][3] It has demonstrated inhibitory effects on the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][4][5] As with any compound under investigation for potential therapeutic applications, a thorough assessment of its safety profile, including its effects on mammalian cells, is crucial. These application notes provide a comprehensive framework and detailed protocols for evaluating the in vitro cytotoxicity of this compound on mammalian cells.

This document outlines a multi-parametric approach, employing a series of well-established assays to investigate various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis. The presented workflow allows for a robust characterization of the cytotoxic potential of this compound.

Experimental Workflow

The assessment of this compound's cytotoxicity is proposed to follow a tiered approach. The initial screening will assess overall cell viability via a metabolic assay (MTT). Subsequent assays will then be employed to elucidate the mechanism of cell death, focusing on membrane integrity (LDH assay) and markers of apoptosis (Annexin V/PI staining and Caspase-3/7 activity).

G cluster_0 Tier 1: Initial Viability Screening cluster_1 Tier 2: Mechanism of Cell Death cluster_2 Data Analysis and Interpretation A Mammalian Cell Culture B Treatment with this compound (Dose-Response and Time-Course) A->B C MTT Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) C->D If Cytotoxicity is Observed E Annexin V / Propidium Iodide Staining (Apoptosis vs. Necrosis) C->E If Cytotoxicity is Observed F Caspase-3/7 Activity Assay (Apoptosis Execution) C->F If Cytotoxicity is Observed G IC50 Determination D->G E->G F->G H Mechanism of Action Hypothesis G->H

Caption: Tiered experimental workflow for assessing the cytotoxicity of this compound.

Data Presentation

The quantitative data obtained from the following experimental protocols should be summarized in clear and concise tables for comparative analysis.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD) at 24h% Cell Viability (Mean ± SD) at 48h% Cell Viability (Mean ± SD) at 72h
0 (Vehicle Control)100 ± 5.2100 ± 4.8100 ± 6.1
198 ± 4.595 ± 5.592 ± 6.3
1085 ± 6.175 ± 7.260 ± 8.1
5055 ± 7.840 ± 6.925 ± 5.8
10030 ± 5.915 ± 4.75 ± 2.4

Table 2: Effect of this compound on Cell Membrane Integrity (LDH Assay)

This compound Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD) at 24h
0 (Vehicle Control)5 ± 1.2
16 ± 1.5
1015 ± 2.8
5045 ± 5.1
10070 ± 6.5
Lysis Control100 ± 3.7

Table 3: Induction of Apoptosis and Necrosis by this compound (Annexin V/PI Staining)

This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)95 ± 2.12 ± 0.51 ± 0.32 ± 0.4
5050 ± 4.525 ± 3.220 ± 2.85 ± 1.1
10020 ± 3.840 ± 4.135 ± 3.95 ± 1.3

Table 4: Activation of Caspase-3/7 by this compound

This compound Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
504.5 ± 0.8
1008.2 ± 1.2

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[6][8]

Materials:

  • Mammalian cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[9]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated wells as a negative control.

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10]

  • Following incubation, add 100 µL of solubilization solution to each well.[6][10]

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.[7][10]

Lactate (B86563) Dehydrogenase (LDH) Assay

This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is a hallmark of necrosis.[11]

Materials:

  • Cells treated with this compound as in the MTT assay.

  • LDH cytotoxicity detection kit.

  • 96-well flat-bottom plates.

  • Microplate reader.

Protocol:

  • Prepare cells and treat with this compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11][12]

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]

  • Add 50 µL of the LDH assay reaction mixture to each well.[13]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Add 50 µL of the stop solution to each well.[13]

  • Measure the absorbance at 490 nm using a microplate reader.[13]

Annexin V and Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.[16] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Materials:

  • Cells treated with this compound.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Protocol:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14][16]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[14]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Add 400 µL of 1X Binding Buffer to each tube.[14][16]

  • Analyze the cells by flow cytometry within one hour.

G cluster_0 Cell States cluster_1 Viable Cell cluster_2 Early Apoptosis cluster_3 Late Apoptosis / Necrosis cluster_4 Staining Profile A D Annexin V (-) / PI (-) A->D Corresponds to B B E Annexin V (+) / PI (-) B->E Corresponds to C C F Annexin V (+) / PI (+) C->F Corresponds to

Caption: Interpretation of Annexin V and Propidium Iodide staining results.

Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This assay measures their activity using a substrate that releases a luminescent or colorimetric signal upon cleavage.[17][18]

Materials:

  • Cells treated with this compound.

  • Caspase-Glo® 3/7 Assay Kit or equivalent.

  • White-walled 96-well plates (for luminescence).

  • Luminometer or spectrophotometer.

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with this compound as previously described.

  • After treatment, allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[19]

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[19]

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.[19]

  • Measure the luminescence using a luminometer.

G A Apoptotic Stimulus (e.g., this compound) B Initiator Caspases A->B C Executioner Caspases (Caspase-3, Caspase-7) B->C D Caspase-3/7 Substrate (DEVD) C->D Acts on E Cleavage of Substrate D->E F Luminescent/Colorimetric Signal E->F

Caption: Simplified signaling pathway of Caspase-3/7 activation in apoptosis.

References

Application Notes and Protocols for In Vitro Neurite Outgrowth Assays Using Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurite outgrowth, the process by which neurons extend their axons and dendrites, is fundamental to the development and function of the nervous system. Assays that measure neurite outgrowth in vitro are crucial tools in neurobiology research and are instrumental in the discovery and development of therapeutic agents for neurodegenerative diseases and nerve injury. This document provides a detailed protocol and application notes for conducting an in vitro neurite outgrowth assay, designed to be adaptable for testing novel compounds like the hypothetical TPU-0037A analogues. The methodology outlines the use of common neuronal cell lines, treatment with test compounds, and quantification of neurite extension and branching.

Application Notes

Principle of the Assay

The in vitro neurite outgrowth assay is a cell-based method used to assess the potential of chemical compounds to either promote or inhibit the extension of neurites from cultured neuronal cells. This is typically achieved by seeding neuronal cells at a low density, treating them with the compounds of interest, and after a specific incubation period, staining the cells to visualize and quantify various parameters of neurite morphology. These parameters include neurite length, number of neurites per cell, and the extent of branching. The assay is a valuable tool for screening compound libraries for neuro-active molecules and for elucidating the mechanisms of action of potential drugs.

Suitable Cell Models

Several cell types are amenable to this assay, with the choice depending on the specific research question and the desired throughput. Commonly used cell lines include:

  • PC12 cells: Derived from a rat pheochromocytoma, these cells differentiate and extend neurites in response to nerve growth factor (NGF). They are a well-established model for studying the signaling pathways involved in neuronal differentiation.

  • SH-SY5Y cells: A human neuroblastoma cell line that can be induced to differentiate into a neuronal phenotype with agents like retinoic acid.

  • Neuro2a (N2a) cells: A mouse neuroblastoma cell line that readily extends neurites and is often used for studies on neuronal differentiation and neurotoxicity.

  • Induced Pluripotent Stem Cell (iPSC)-derived neurons: These cells offer a more physiologically relevant human model and can be differentiated into various neuronal subtypes.

Expected Outcomes and Data Interpretation

The primary outcome of this assay is the quantitative assessment of changes in neurite morphology upon treatment with test compounds. Data is typically presented as mean ± standard deviation or standard error of the mean from multiple replicates. Statistical analysis, such as ANOVA followed by post-hoc tests, is used to determine the significance of the observed effects compared to a vehicle control.

A positive result, indicating that a compound promotes neurite outgrowth, would be characterized by a statistically significant increase in parameters like total neurite length, average neurite length per neuron, or the percentage of cells bearing neurites. Conversely, an inhibitory or neurotoxic effect would be indicated by a decrease in these parameters.

Table 1: Hypothetical Quantitative Data for this compound Analogues on Neurite Outgrowth in PC12 Cells

Compound (10 µM)Total Neurite Length (µm per field)Average Neurite Length per Neuron (µm)Number of Primary Neurites per NeuronPercentage of Neurite-Bearing Cells (%)
Vehicle Control15,234 ± 87635.6 ± 2.12.1 ± 0.365 ± 4
Positive Control (NGF, 50 ng/mL)45,890 ± 2,134 89.4 ± 4.54.5 ± 0.5 92 ± 3
This compound25,789 ± 1,543 55.2 ± 3.33.2 ± 0.478 ± 5
Analogue 132,456 ± 1,876 68.9 ± 4.13.8 ± 0.4 85 ± 4
Analogue 218,976 ± 1,10240.1 ± 2.52.5 ± 0.370 ± 6
Analogue 3 (Inhibitory)8,543 ± 654 20.7 ± 1.81.5 ± 0.2*43 ± 5**

*Data are presented as mean ± SD (n=3). Statistical significance compared to vehicle control: *p < 0.05, **p < 0.01, **p < 0.001.

Experimental Protocols

This protocol provides a general framework that can be optimized for different cell lines and experimental conditions.

Materials
  • Neuronal cell line (e.g., PC12, SH-SY5Y)

  • Cell culture medium (e.g., DMEM, F-12) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin

  • Differentiation medium (low-serum medium, with or without inducing agents like NGF for PC12 cells)

  • 96-well or 384-well clear-bottom black plates, tissue culture treated

  • Test compounds (e.g., this compound analogues) and controls (vehicle, positive control)

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • Blocking solution: 5% bovine serum albumin (BSA) in PBS

  • Primary antibody: Anti-β-III tubulin antibody (neuronal marker)

  • Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear stain: DAPI or Hoechst

  • High-content imaging system or fluorescence microscope

Workflow Diagram

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_stain Staining cluster_acq Image Acquisition & Analysis Culture Culture Neuronal Cells Seed Seed Cells into Microplate Culture->Seed Adhere Allow Cells to Adhere Seed->Adhere Treat Treat Cells with Compounds Adhere->Treat Prepare Prepare Compound Dilutions Prepare->Treat Incubate Incubate for 24-72h Treat->Incubate Fix Fix Cells (e.g., 4% PFA) Incubate->Fix Permeabilize Permeabilize (e.g., Triton X-100) Fix->Permeabilize Block Block Non-specific Binding Permeabilize->Block PrimaryAb Incubate with Primary Antibody Block->PrimaryAb SecondaryAb Incubate with Secondary Antibody PrimaryAb->SecondaryAb Nuclear Counterstain Nuclei (DAPI) SecondaryAb->Nuclear Acquire Acquire Images Nuclear->Acquire Analyze Analyze Neurite Outgrowth Acquire->Analyze Quantify Quantify Parameters Analyze->Quantify

Caption: Experimental workflow for the in vitro neurite outgrowth assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture neuronal cells to approximately 80% confluency.

    • Trypsinize and resuspend the cells in the appropriate culture medium.

    • Determine cell viability and density using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well or 384-well plate at an optimized density (e.g., 5,000-10,000 cells/well for a 96-well plate) to ensure a sparse, non-confluent monolayer.

    • Allow the cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each test compound (e.g., this compound analogues) in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of each compound in differentiation medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

    • Include a vehicle control (medium with solvent only) and a positive control (a known inducer of neurite outgrowth, e.g., NGF for PC12 cells).

    • Carefully remove the culture medium from the wells and replace it with the medium containing the test compounds or controls.

    • Incubate the plate for 24 to 72 hours. The optimal incubation time should be determined empirically.

  • Immunostaining:

    • After incubation, gently aspirate the medium and wash the cells once with PBS.

    • Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-β-III tubulin) diluted in blocking solution overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody and a nuclear counterstain (e.g., DAPI) diluted in blocking solution for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope equipped with a camera. Capture multiple fields per well to ensure representative data.

    • Use automated image analysis software (e.g., ImageJ with NeuriteJ plugin, MetaXpress, or CellProfiler) to quantify neurite outgrowth.

    • The software will identify cell bodies (based on nuclear stain) and trace neurites (based on β-III tubulin stain).

    • Key parameters to be quantified include:

      • Total neurite length per neuron

      • Length of the longest neurite

      • Number of primary neurites per neuron

      • Number of branch points per neuron

      • Percentage of cells with neurites (defined as a process longer than the diameter of the cell body)

Signaling Pathways in Neurite Outgrowth

The extension of neurites is a complex process regulated by a variety of intracellular signaling cascades. Understanding which pathways are modulated by novel compounds can provide insights into their mechanism of action. Two of the most critical pathways are the PI3K/Akt and the Ras/MAPK/ERK pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling cascade that promotes cell survival and growth, and it plays a crucial role in neurite elongation. Activation of receptor tyrosine kinases by neurotrophic factors leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt can then phosphorylate a range of downstream targets that regulate cytoskeletal dynamics and protein synthesis, both essential for neurite extension.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR GSK3b GSK3β Akt->GSK3b ProteinSynth Protein Synthesis mTOR->ProteinSynth Cytoskeleton Cytoskeletal Reorganization GSK3b->Cytoskeleton regulates

Caption: The PI3K/Akt signaling pathway in neurite outgrowth.

Ras/MAPK/ERK Signaling Pathway

The Ras/Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key regulator of neuronal differentiation and neurite outgrowth. This pathway is also typically initiated by the activation of receptor tyrosine kinases. This leads to the activation of the small GTPase Ras, which then triggers a phosphorylation cascade involving Raf, MEK, and finally ERK. Phosphorylated ERK can translocate to the nucleus to regulate gene expression or remain in the cytoplasm to phosphorylate cytoskeletal components, both of which contribute to the formation and extension of neurites.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Grb2_Sos Grb2/Sos RTK->Grb2_Sos Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cytoskeleton Cytoskeletal Proteins ERK->Cytoskeleton ERK_n ERK ERK->ERK_n translocates Transcription Transcription Factors ERK_n->Transcription

Caption: The Ras/MAPK/ERK signaling pathway in neurite outgrowth.

Application Note: Isolating Bioactive Compound TPU-0037A from Streptomyces Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Streptomyces species are renowned for their profound ability to produce a vast array of secondary metabolites, many of which possess significant therapeutic potential.[1][2] This application note provides a comprehensive, multi-step protocol for the isolation and purification of TPU-0037A, a novel bioactive compound, from the fermentation broth of a selected Streptomyces strain. The methodology is designed for researchers in natural product discovery and drug development, detailing a robust workflow from initial solvent extraction to final high-purity isolation.

The described process involves an initial liquid-liquid extraction to capture the target compound from the culture supernatant, followed by sequential chromatographic steps to remove impurities and isolate this compound.[3] This protocol is intended as a foundational method that can be optimized for specific laboratory conditions and Streptomyces strains.

Materials and Reagents

  • Streptomyces Fermentation Broth (10 L)

  • Ethyl Acetate (ACS Grade)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Silica Gel (100-200 mesh) for column chromatography

  • C18 Solid-Phase Extraction (SPE) Cartridges

  • Preparative and Analytical C18 HPLC Columns

Purification Workflow Overview

The isolation of this compound follows a systematic, multi-stage purification strategy designed to progressively increase the purity of the target compound. The workflow begins with the separation of the cell biomass from the culture broth, followed by extraction of the supernatant, concentration, and a series of chromatographic separations.

Purification_Workflow start Streptomyces Fermentation Broth (10 L) centrifugation Step 1: Centrifugation (8,000 rpm, 20 min) start->centrifugation supernatant Cell-Free Supernatant centrifugation->supernatant extraction Step 2: Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction crude_extract Crude Ethyl Acetate Extract extraction->crude_extract concentration Step 3: Rotary Evaporation crude_extract->concentration concentrated_extract Concentrated Crude Extract concentration->concentrated_extract column_chroma Step 4: Silica Gel Column Chromatography (Gradient Elution) concentrated_extract->column_chroma fractions Bioactive Fractions Pooled column_chroma->fractions hplc Step 5: Preparative HPLC (C18 Column) fractions->hplc pure_compound Pure this compound (>98%) hplc->pure_compound Chromatography_Logic cluster_0 Silica Gel Column (Normal Phase) start_node Crude Extract Loaded elution_start Low Polarity Mobile Phase (e.g., 100% Chloroform) start_node->elution_start elution_end High Polarity Mobile Phase (e.g., Chloroform:Methanol 9:1) nonpolar Non-polar impurities elute first elution_start->nonpolar tpu0037a This compound elutes elution_start->tpu0037a Gradient Increase in Polarity polar Highly polar impurities elute last or are retained elution_end->polar tpu0037a->elution_end

References

Application Notes and Protocols: Agar Diffusion Assay for TPU-0037A Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TPU-0037A is an antibiotic that is a congener of lydicamycin.[1] It has demonstrated inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Micrococcus luteus, with Minimum Inhibitory Concentrations (MICs) ranging from 1.56-12.5 μg/mL.[1][2] Conversely, it does not show activity against Gram-negative bacteria such as E. coli, P. mirabilis, P. vulgaris, or P. aeruginosa at concentrations up to 50 μg/mL.[1][2] The agar (B569324) diffusion assay, specifically the Kirby-Bauer disk diffusion method, is a standardized and widely used technique to determine the susceptibility of bacteria to antimicrobial agents.[3][4][5] This document provides a detailed protocol for performing an agar diffusion assay to test the susceptibility of various bacterial strains to this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for the preparation of stock solutions and understanding its diffusion characteristics in the agar.

PropertyValueReferences
CAS Number 485815-59-6[1][6][7]
Molecular Formula C₄₆H₇₂N₄O₁₀[6][7]
Molecular Weight 841.0 g/mol [6][7]
Appearance Colorless film[6]
Purity >95% by HPLC[6][8]
Solubility Soluble in ethanol, methanol, DMF, and DMSO[6]
Storage Conditions -20°C[6]

Experimental Protocol: Kirby-Bauer Agar Diffusion Assay for this compound

This protocol is adapted from the standardized Kirby-Bauer disk diffusion susceptibility test.[3][4]

1. Materials

  • This compound

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates (100 mm or 150 mm)

  • Bacterial cultures for testing (e.g., S. aureus, B. subtilis)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35-37°C)

  • Calipers or ruler for measuring zone diameters

  • Sterile pipettes and tips

  • Solvent for this compound (e.g., DMSO or ethanol)

  • Bunsen burner or biosafety cabinet

  • Forceps

2. Preparation of Reagents and Media

  • This compound Stock Solution:

    • Based on the desired concentration for the disks (e.g., 30 µg), prepare a stock solution of this compound in a suitable solvent like DMSO or ethanol. For example, to prepare a 1 mg/mL (1000 µg/mL) stock solution, dissolve 1 mg of this compound in 1 mL of the chosen solvent.

    • Store the stock solution at -20°C.

  • Mueller-Hinton Agar Plates:

    • Prepare MHA according to the manufacturer's instructions.

    • Ensure the final pH is between 7.2 and 7.4 at room temperature.[3]

    • Pour the sterile molten agar into petri dishes to a uniform depth of 4 mm.[3][4] This corresponds to approximately 25 mL for a 100 mm plate and 60 mL for a 150 mm plate.[3]

    • Allow the plates to solidify at room temperature and then store them in a refrigerator until use. Before use, allow the plates to come to room temperature and ensure the surface is dry.[9]

3. Inoculum Preparation

  • From a pure culture plate, select 3-5 well-isolated colonies of the test bacterium using a sterile loop.

  • Transfer the colonies to a tube containing sterile saline.

  • Vortex the tube to create a smooth suspension.[10]

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[3][10] This corresponds to approximately 1.5 x 10⁸ CFU/mL.[10] This can be done by adding more bacteria to increase turbidity or more saline to decrease it.

4. Inoculation of MHA Plates

  • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.[9]

  • Press the swab firmly against the inside wall of the tube to remove excess liquid.[9][10]

  • Streak the swab evenly over the entire surface of the MHA plate to obtain a confluent lawn of growth. This is typically done by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking.[3][9]

  • Finally, run the swab around the rim of the agar to pick up any excess inoculum.[9]

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[3]

5. Application of this compound Disks

  • Prepare sterile paper disks impregnated with this compound. Pipette a specific volume of the this compound stock solution onto each disk to achieve the desired final concentration (e.g., 30 µg per disk). Allow the solvent to evaporate completely in a sterile environment.

  • Using sterile forceps, place the this compound impregnated disks onto the inoculated surface of the MHA plates.[4]

  • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of the inhibition zones.[4][9]

  • Gently press each disk to ensure complete contact with the agar surface.[9]

6. Incubation

  • Invert the plates and place them in an incubator at 35-37°C for 16-24 hours.[11]

7. Measurement and Interpretation of Results

  • After incubation, observe the plates for zones of inhibition around the this compound disks.

  • Measure the diameter of the zone of inhibition for each disk in millimeters (mm) using calipers or a ruler.[4] The measurement should include the diameter of the disk.

  • The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on standardized interpretive charts. Since this compound is a novel compound, these criteria would need to be established through further research correlating zone diameters with MIC values.

Experimental Workflow Diagram

Agar_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_results Results prep_media Prepare Mueller-Hinton Agar Plates inoculate Inoculate MHA Plate with Bacteria prep_media->inoculate prep_stock Prepare this compound Stock Solution prep_disks Prepare this compound Impregnated Disks prep_stock->prep_disks place_disks Place this compound Disks on Agar Surface prep_disks->place_disks prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate inoculate->place_disks incubate Incubate Plates (35-37°C, 16-24h) place_disks->incubate measure Measure Zone of Inhibition (mm) incubate->measure interpret Interpret Results (Susceptible/Intermediate/Resistant) measure->interpret

Caption: Workflow for this compound susceptibility testing using the agar diffusion method.

Data Presentation

The following table summarizes the key quantitative parameters for this protocol.

ParameterRecommended Value/Range
Media Mueller-Hinton Agar
Agar Depth 4 mm
pH of Media 7.2 - 7.4
Inoculum Density 0.5 McFarland Standard (~1.5 x 10⁸ CFU/mL)
Disk Diameter 6 mm
This compound Disk Content To be determined (e.g., 30 µg)
Incubation Temperature 35-37°C
Incubation Time 16-24 hours
Disk Placement At least 24 mm apart

This protocol provides a standardized framework for assessing the in vitro activity of this compound against susceptible bacterial strains using the agar diffusion method. Adherence to these guidelines will ensure reproducibility and comparability of results. Further studies will be required to establish interpretive criteria for the zones of inhibition by correlating them with MIC data.

References

Application Note: Time-Kill Kinetics of TPU-0037A against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Staphylococcus aureus is a leading cause of a wide range of infections, from minor skin conditions to life-threatening diseases such as pneumonia, meningitis, and sepsis. The emergence of antibiotic-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for the development of novel antimicrobial agents. Time-kill kinetics assays are a fundamental in vitro pharmacodynamic method used to evaluate the antimicrobial activity of a compound over time.[1][2][3] This application note provides a detailed protocol for assessing the bactericidal or bacteriostatic activity of a novel investigational compound, TPU-0037A, against S. aureus.

The assay reveals the concentration- and time-dependent killing characteristics of an antimicrobial agent.[2] A substance is typically considered bactericidal if it causes a ≥3-log10 (or 99.9%) reduction in the number of viable bacteria (CFU/mL) from the initial inoculum.[1][2] An agent that inhibits bacterial growth but does not achieve this level of killing is considered bacteriostatic.[4][5][6]

Experimental Protocols

Materials
  • Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213 or a relevant clinical isolate).

  • Investigational Compound: this compound, with a predetermined Minimum Inhibitory Concentration (MIC) against the test strain.

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA).

  • Reagents: Sterile Phosphate Buffered Saline (PBS), Dey-Engley Neutralizing Broth (or another validated neutralizer).

  • Equipment:

    • Spectrophotometer

    • Shaking incubator (37°C)

    • Static incubator (37°C)

    • Sterile culture tubes and flasks

    • Micropipettes and sterile tips

    • Automated or manual plating supplies (e.g., spiral plater, spread plates)

    • Colony counter

Preparation of Bacterial Inoculum
  • From a fresh overnight culture of S. aureus on a TSA plate, select 2-3 isolated colonies.

  • Inoculate the colonies into 5 mL of CAMHB.

  • Incubate at 37°C with agitation (e.g., 200 rpm) until the culture reaches the mid-logarithmic phase of growth, which typically corresponds to an optical density at 600 nm (OD600) of approximately 0.25.[7]

  • Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum concentration of approximately 5 x 10^5 CFU/mL in the final assay tubes.[7]

Time-Kill Assay Procedure
  • Prepare a series of sterile culture tubes, each containing the appropriate concentration of this compound diluted in CAMHB. Typical concentrations to test include 0.5x, 1x, 2x, and 4x the predetermined MIC of the compound.[8][9]

  • Include the following controls in the experiment:

    • Growth Control: CAMHB with no this compound.

    • Vehicle Control: CAMHB with the solvent used to dissolve this compound (if applicable).

  • Add the prepared bacterial inoculum to each tube to achieve the final target concentration of 5 x 10^5 CFU/mL.

  • Immediately after inoculation (T=0), and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[7][8]

  • Transfer the aliquot to a tube containing a neutralizing broth to inactivate the antimicrobial agent. This step is crucial to prevent continued killing during sample processing.[10]

  • Perform ten-fold serial dilutions of the neutralized sample in sterile PBS.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Following incubation, count the number of colonies on the plates to determine the CFU/mL for each time point and concentration. The lower limit of detection is typically around 100-200 CFU/mL.[7]

Data Presentation and Interpretation

The results of the time-kill assay are typically presented by plotting the log10 CFU/mL against time for each concentration of the antimicrobial agent. The data can also be summarized in a table for clear comparison.

Table 1: Time-Kill Kinetics of this compound against S. aureus

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
0 5.725.715.735.705.72
2 6.896.155.214.333.14
4 7.916.084.653.12<2.00
8 8.855.953.88<2.00<2.00
24 9.215.883.15<2.00<2.00

Note: Data presented are hypothetical.

Interpretation:

  • Bacteriostatic Activity: A compound is considered bacteriostatic if it prevents the bacteria from replicating, resulting in a CFU/mL count that remains relatively constant or shows less than a 3-log10 reduction from the initial inoculum.[4][5] In the hypothetical data, the 0.5x MIC concentration demonstrates bacteriostatic activity.

  • Bactericidal Activity: A compound is deemed bactericidal when it causes a ≥3-log10 reduction in CFU/mL.[2] Based on the table, this compound at 2x and 4x MIC exhibits bactericidal activity against S. aureus, achieving this threshold within 4-8 hours.

Visualization of Workflow and Hypothetical Mechanism

To aid in the understanding of the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.

G cluster_prep Inoculum Preparation cluster_assay Time-Kill Assay cluster_analysis Viable Cell Count p1 Select S. aureus colonies p2 Inoculate into CAMHB p1->p2 p3 Incubate to mid-log phase (OD600 ≈ 0.25) p2->p3 p4 Dilute to final inoculum (~5x10^5 CFU/mL) p3->p4 a2 Inoculate tubes with bacteria p4->a2 a1 Prepare this compound concentrations (0.5x, 1x, 2x, 4x MIC) & controls a1->a2 a3 Incubate at 37°C a2->a3 a4 Sample at time points (0, 2, 4, 8, 24h) a3->a4 c1 Neutralize antimicrobial activity a4->c1 c2 Perform serial dilutions c1->c2 c3 Plate on TSA c2->c3 c4 Incubate plates (18-24h) c3->c4 c5 Count colonies (CFU/mL) c4->c5 d1 Plot log10 CFU/mL vs. Time c5->d1 d2 Determine bactericidal/ bacteriostatic activity c5->d2

Caption: Workflow for the S. aureus time-kill kinetics assay.

Hypothetical Mechanism of Action: Inhibition of Cell Wall Synthesis

It is hypothesized that this compound interferes with the peptidoglycan synthesis pathway in S. aureus. Specifically, it may inhibit the MurA enzyme, which catalyzes an early step in the formation of the essential cell wall precursor, UDP-N-acetylmuramic acid.[11] This disruption leads to a weakened cell wall, ultimately causing cell lysis and death.

G UDP_GlcNAc UDP-GlcNAc MurA MurA UDP_GlcNAc->MurA PEP PEP PEP->MurA UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate MurA->UDP_GlcNAc_enolpyruvate MurB MurB (Reduction) UDP_GlcNAc_enolpyruvate->MurB UDP_MurNAc UDP-MurNAc MurB->UDP_MurNAc MurC MurC UDP_MurNAc->MurC L_Ala L-Ala L_Ala->MurC UDP_MurNAc_L_Ala UDP-MurNAc-L-Ala MurC->UDP_MurNAc_L_Ala Further_Steps Further steps leading to Peptidoglycan UDP_MurNAc_L_Ala->Further_Steps Cell_Wall Intact Peptidoglycan Cell Wall Further_Steps->Cell_Wall TPU_0037A This compound Inhibition Inhibition TPU_0037A->Inhibition Inhibition->MurA

Caption: Hypothetical inhibition of the MurA enzyme by this compound.

References

Application Notes and Protocols: Investigating the Post-Antibiotic Effect of TPU-0037A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TPU-0037A is an antibiotic identified as a congener of lydicamycin.[1][2][3][4][5] It has demonstrated inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Micrococcus luteus.[1][2][5] In contrast, it shows limited activity against Gram-negative bacteria such as Escherichia coli, Proteus mirabilis, Proteus vulgaris, and Pseudomonas aeruginosa.[1][2][5] While its minimum inhibitory concentrations (MICs) have been established, a critical aspect for its potential therapeutic application is the investigation of its post-antibiotic effect (PAE). The PAE refers to the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent. This document outlines the protocols to investigate the PAE of this compound.

Data Presentation

A comprehensive investigation into the PAE of this compound would require the generation of quantitative data. The following tables provide a structured format for presenting such data once obtained through the experimental protocols detailed below.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)1.56 - 12.5[1][2][5]
Bacillus subtilis1.56 - 12.5[1][2][5]
Micrococcus luteus1.56 - 12.5[1][2][5]
Escherichia coli>50[1][2][5]
Proteus mirabilis>50[1][2][5]
Proteus vulgaris>50[1][2][5]
Pseudomonas aeruginosa>50[1][2][5]

Table 2: In Vitro Post-Antibiotic Effect (PAE) of this compound against S. aureus

Concentration of this compound (x MIC)Exposure Time (hours)PAE (hours)
1x MIC1Data to be determined
1x MIC2Data to be determined
4x MIC1Data to be determined
4x MIC2Data to be determined
8x MIC1Data to be determined
8x MIC2Data to be determined

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the post-antibiotic effect.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a prerequisite for the PAE studies.

  • Bacterial Culture Preparation: Prepare a fresh overnight culture of the target Gram-positive bacterium (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Standardization of Inoculum: Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution Series: Prepare a serial two-fold dilution of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: In Vitro Post-Antibiotic Effect (PAE) Determination

  • Exposure to Antibiotic: Prepare logarithmic phase cultures of the test bacterium (e.g., S. aureus) at a concentration of ~10^6 CFU/mL. Expose the bacterial suspension to various concentrations of this compound (e.g., 1x, 4x, and 8x MIC) for a defined period (e.g., 1 or 2 hours) at 37°C. A control culture without the antibiotic should be run in parallel.

  • Removal of Antibiotic: After the exposure period, remove the this compound by either a 1:1000 dilution of the culture in pre-warmed antibiotic-free broth or by centrifugation of the culture, removal of the supernatant, and resuspension of the bacterial pellet in fresh, pre-warmed antibiotic-free broth.

  • Viable Count Monitoring: At hourly intervals, take aliquots from both the treated and control cultures and perform viable counts by plating serial dilutions on appropriate agar (B569324) plates.

  • Calculation of PAE: The PAE is calculated using the following formula: PAE = T - C , where T is the time required for the viable count in the treated culture to increase by 1 log10 CFU/mL after drug removal, and C is the corresponding time for the untreated control culture.

Mandatory Visualizations

Diagram 1: Experimental Workflow for In Vitro PAE Determination

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Drug Removal cluster_monitoring Monitoring & Analysis start Start culture Log-phase bacterial culture (~10^6 CFU/mL) start->culture drug Prepare this compound solutions (e.g., 1x, 4x, 8x MIC) start->drug expose Expose bacteria to this compound (1-2 hours at 37°C) culture->expose control Control culture (no antibiotic) culture->control remove Remove this compound (dilution or centrifugation) expose->remove monitor Monitor viable counts hourly control->monitor remove->monitor calculate Calculate PAE (PAE = T - C) monitor->calculate end End calculate->end

Caption: Workflow for determining the in vitro post-antibiotic effect.

Diagram 2: Conceptual Signaling Pathway for Antibiotic Action

As the specific mechanism of action and signaling pathways for this compound are not yet elucidated, a generalized conceptual diagram is presented. Research would be required to identify the specific molecular targets.

Signaling_Pathway TPU_0037A This compound Bacterial_Cell Bacterial Cell Wall/Membrane TPU_0037A->Bacterial_Cell Molecular_Target Putative Molecular Target (e.g., Cell Wall Synthesis, Protein Synthesis, DNA Replication) Bacterial_Cell->Molecular_Target Signaling_Cascade Inhibition of Cellular Processes Molecular_Target->Signaling_Cascade Growth_Inhibition Bacterial Growth Inhibition / Death Signaling_Cascade->Growth_Inhibition PAE Post-Antibiotic Effect (Sustained Inhibition) Growth_Inhibition->PAE

References

Application Note: High-Throughput Screening for Antibacterial Discovery Using TPU-0037A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antibacterial agents. High-throughput screening (HTS) is a critical strategy in this endeavor, enabling the rapid evaluation of large compound libraries to identify promising new drug candidates.[1] TPU-0037A, a structural analog of lydicamycin, has demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of interest for further investigation in antibacterial drug discovery pipelines.[2][3][4] This application note provides a detailed protocol for the use of this compound in a whole-cell based high-throughput screening campaign aimed at identifying novel antibacterial compounds.

This compound is a polyketide antibiotic that is a congener of lydicamycin.[2][3][4] While its precise mechanism of action is still under investigation, recent studies on the related compound, lydiamycin A, suggest that it targets peptide deformylase (PDF).[5] This enzyme is essential for bacterial protein synthesis, and its inhibition leads to the accumulation of non-functional proteins, ultimately resulting in bacterial cell death. This proposed mechanism makes PDF an attractive target for the development of new antibiotics.

This document outlines a robust and reproducible HTS workflow for screening small molecule libraries for antibacterial activity, using this compound as a positive control. It includes detailed experimental protocols, data analysis procedures, and guidance on interpreting the results. The provided methodologies are designed for researchers, scientists, and drug development professionals engaged in the search for new antibacterial therapies.

Materials and Reagents

  • Compound Library: Small molecule library of choice.

  • This compound: (CAS 485815-59-6)

  • Bacterial Strains:

    • Staphylococcus aureus (e.g., ATCC 29213 - methicillin-sensitive)

    • Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300)

  • Growth Media:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Tryptic Soy Broth (TSB)

    • Tryptic Soy Agar (TSA)

  • Reagents:

  • Equipment and Consumables:

    • 384-well clear, flat-bottom microplates

    • Automated liquid handler

    • Microplate reader (absorbance and fluorescence)

    • Incubator (37°C)

    • Centrifuge with microplate carriers

    • Sterile pipette tips and reagent reservoirs

Data Presentation

Quantitative data from the HTS assay should be meticulously recorded and analyzed. The following tables provide a template for summarizing key data points.

Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (MRSA)1.56 - 12.5[2][3][4]
Bacillus subtilis1.56 - 12.5[2][3][4]
Micrococcus luteus1.56 - 12.5[2][3][4]

Table 2: HTS Assay Performance Metrics.

ParameterValueInterpretation
Z'-Factor 0.5 - 1.0Excellent assay quality with good separation between positive and negative controls.[6][7][8][9][10]
0 - 0.5Marginal assay quality.[6][7][8][9][10]
< 0Poor assay quality, not suitable for HTS.[6][7][8][9][10]
Signal-to-Background Ratio (S/B) > 5Acceptable
Coefficient of Variation (%CV) < 15%Acceptable

Table 3: Hypothetical HTS Campaign Results.

ParameterValue
Total Compounds Screened 100,000
Hit Threshold (% Inhibition) > 50%
Primary Hit Rate (%) 0.5%
Confirmed Hits (after dose-response) 25
Confirmation Rate (%) 5%

Experimental Protocols

Preparation of Bacterial Inoculum
  • From a frozen stock, streak the desired bacterial strain (S. aureus or MRSA) onto a TSA plate and incubate at 37°C for 18-24 hours.

  • Inoculate a single colony into 10 mL of TSB and incubate at 37°C with shaking (200 rpm) until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).

  • Dilute the bacterial culture in CAMHB to achieve a final concentration of 5 x 105 colony-forming units (CFU)/mL.

High-Throughput Screening Assay (Primary Screen)
  • Using an automated liquid handler, dispense 50 µL of the diluted bacterial inoculum into each well of a 384-well microplate.

  • Add 0.5 µL of the library compounds (typically at a stock concentration of 10 mM in DMSO) to the appropriate wells to achieve a final concentration of 10 µM.

  • For control wells:

    • Negative Control (No Inhibition): Add 0.5 µL of DMSO.

    • Positive Control (100% Inhibition): Add 0.5 µL of this compound stock solution to achieve a final concentration of 50 µg/mL.

  • Seal the plates and incubate at 37°C for 18-24 hours.

  • After incubation, add 10 µL of resazurin solution (0.015% w/v in PBS) to each well.

  • Incubate for an additional 2-4 hours at 37°C.

  • Measure the fluorescence intensity using a microplate reader (Excitation: 530-560 nm, Emission: 590 nm).

Data Analysis and Hit Selection
  • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_positive_control) / (Fluorescence_negative_control - Fluorescence_positive_control))

  • Calculate the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[6][7][8][9][10]

  • Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50%) are considered primary hits.

Hit Confirmation and Dose-Response Analysis
  • Primary hits are subjected to a secondary screen to confirm their activity.

  • Prepare serial dilutions of the hit compounds in DMSO.

  • Perform the same antibacterial assay as the primary screen, but with a range of compound concentrations (e.g., from 0.1 to 100 µM).

  • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).

Mandatory Visualizations

Proposed Signaling Pathway Inhibition by this compound

G cluster_translation Bacterial Protein Synthesis mRNA mRNA Ribosome Ribosome mRNA->Ribosome Initiation_Complex Initiation Complex Ribosome->Initiation_Complex fMet_tRNA Formylmethionyl-tRNA fMet_tRNA->Initiation_Complex Elongation Elongation Initiation_Complex->Elongation Termination Termination Elongation->Termination Nascent_Protein Nascent Polypeptide Elongation->Nascent_Protein Termination->mRNA Termination->Ribosome PDF Peptide Deformylase (PDF) Nascent_Protein->PDF Deformylation Functional_Protein Functional Protein PDF->Functional_Protein TPU0037A This compound TPU0037A->PDF Inhibition

Caption: Proposed mechanism of action of this compound targeting peptide deformylase.

High-Throughput Screening Workflow

G cluster_workflow HTS Workflow for Antibacterial Discovery Start Start Plate_Prep Prepare 384-well plates with bacterial inoculum Start->Plate_Prep Compound_Addition Add library compounds and controls (this compound) Plate_Prep->Compound_Addition Incubation1 Incubate at 37°C Compound_Addition->Incubation1 Viability_Assay Add Resazurin (Viability Indicator) Incubation1->Viability_Assay Incubation2 Incubate Viability_Assay->Incubation2 Readout Measure Fluorescence Incubation2->Readout Data_Analysis Data Analysis (% Inhibition, Z'-factor) Readout->Data_Analysis Hit_Selection Primary Hit Selection (>50% Inhibition) Data_Analysis->Hit_Selection Dose_Response Dose-Response Confirmation (IC50 determination) Hit_Selection->Dose_Response End Confirmed Hits Dose_Response->End

Caption: Experimental workflow for high-throughput screening of antibacterial compounds.

Conclusion

The protocols and guidelines presented in this application note provide a comprehensive framework for utilizing this compound in a high-throughput screening campaign for the discovery of novel antibacterial agents. By employing a robust whole-cell screening assay and rigorous data analysis, researchers can effectively identify and validate promising hit compounds for further development. The proposed mechanism of action for this compound, targeting the essential bacterial enzyme peptide deformylase, underscores its potential as a valuable tool and a lead compound in the fight against antibiotic resistance. The successful implementation of this HTS workflow will contribute to the expansion of the antibacterial drug discovery pipeline.

References

Troubleshooting & Optimization

Troubleshooting low solubility of TPU-0037A in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with TPU-0037A, focusing on its low solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an antibiotic that is a congener of lydicamycin.[1] It is primarily active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its chemical formula is C46H72N4O10 and its molecular weight is 841.08 g/mol .

Q2: In which solvents is this compound soluble?

This compound is known to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and dimethylformamide (DMF). Its solubility in aqueous media is low.

Q3: What is the predicted aqueous solubility of this compound?

Prediction Method Predicted logS (mol/L) Predicted Solubility (µg/mL)
ALOGPS-5.8~1.3
ESOL-6.2~0.5
SILICOS-IT-6.5~0.2

These values are estimates and should be used as a guideline. Actual aqueous solubility may vary depending on experimental conditions such as pH, temperature, and buffer composition.

Q4: What is the likely mechanism of action for this compound?

As a congener of lydicamycin, this compound is a polyketide antibiotic. While its precise molecular target in MRSA is not definitively established, related polyketide antibiotics have been shown to interfere with essential bacterial processes. Some studies on similar compounds suggest mechanisms such as inhibition of DNA gyrase at higher concentrations or induction of a protein stress response, leading to defects in cell division and chromosome segregation.[2][3]

Troubleshooting Guide for Low Aqueous Solubility

This guide addresses common issues encountered when preparing aqueous solutions of this compound for experiments such as Minimum Inhibitory Concentration (MIC) assays.

Problem: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay medium.

This is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Initial Stock Solution Preparation:

    • Ensure your initial stock solution of this compound in an appropriate organic solvent (e.g., DMSO) is fully dissolved. Gentle warming or sonication may aid in complete dissolution.[4]

    • Avoid repeated freeze-thaw cycles of the stock solution, as this can promote precipitation.[4] It is recommended to aliquot the stock solution into smaller, single-use volumes.

  • Dilution into Aqueous Media:

    • Co-solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and may affect experimental results.[4]

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium. This gradual decrease in solvent concentration can help maintain solubility.

    • Vortexing/Mixing: Ensure thorough mixing immediately after diluting the stock solution into the aqueous medium to prevent localized high concentrations that can lead to precipitation.

  • Assay Medium Composition:

    • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. If the pKa of this compound is known or can be predicted, adjusting the pH of your assay buffer to favor the more soluble ionized form may improve solubility.

    • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100 (typically 0.01-0.1%), can be added to the assay medium to aid in the solubilization of hydrophobic compounds. However, be aware that surfactants can interfere with some biological assays.

  • Alternative Formulation Strategies:

    • Solid Dispersions: For more advanced applications, creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate and apparent solubility in aqueous media.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 841.08 g/mol * (1000 mg / 1 g) = 8.41 mg

  • Weighing: Accurately weigh 8.41 mg of this compound powder.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.

Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

This protocol is based on the broth microdilution method.[5][6]

  • Prepare a 2X working stock of this compound: From your 10 mM stock in DMSO, prepare a 2X working stock at the highest desired concentration to be tested (e.g., 256 µg/mL) in sterile Mueller-Hinton Broth (MHB). Ensure the final DMSO concentration in this working stock does not exceed 2%.

  • Serial Dilutions: In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12 of a designated row. Add 200 µL of the 2X this compound working stock to well 1.

  • Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard the final 100 µL from well 10. Wells 11 and 12 will serve as controls.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension of S. aureus in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Add 100 µL of sterile MHB to well 12 (sterility control). Well 11 (no drug) will serve as the growth control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay stock 10 mM this compound in DMSO working_stock 2X Working Stock in MHB stock->working_stock Dilute serial_dilution Serial Dilutions in 96-well plate working_stock->serial_dilution Dispense & Dilute incubation Incubation (37°C, 18-24h) serial_dilution->incubation inoculum Bacterial Inoculum (5x10^5 CFU/mL) inoculum->serial_dilution Inoculate readout MIC Determination (Visual Inspection) incubation->readout

Caption: Experimental workflow for determining the MIC of this compound.

troubleshooting_workflow start Precipitation Observed in Aqueous Medium check_stock Is the stock solution clear? start->check_stock prepare_fresh_stock Prepare fresh stock solution. Use sonication/gentle warming. check_stock->prepare_fresh_stock No check_dmso Is final DMSO concentration <1%? check_stock->check_dmso Yes prepare_fresh_stock->check_dmso adjust_dmso Adjust dilution scheme to lower final DMSO. check_dmso->adjust_dmso No check_dilution Using stepwise dilution? check_dmso->check_dilution Yes adjust_dmso->check_dilution use_stepwise Implement stepwise dilution. check_dilution->use_stepwise No check_mixing Thorough mixing after dilution? check_dilution->check_mixing Yes use_stepwise->check_mixing improve_mixing Ensure immediate and thorough mixing. check_mixing->improve_mixing No consider_formulation Consider alternative formulations (e.g., with surfactants). check_mixing->consider_formulation Yes improve_mixing->consider_formulation end Solution Stable consider_formulation->end

Caption: Troubleshooting workflow for this compound precipitation.

signaling_pathway TPU0037A This compound CellMembrane Bacterial Cell Membrane TPU0037A->CellMembrane Crosses DNA_Gyrase DNA Gyrase CellMembrane->DNA_Gyrase Protein_Stress Protein Stress Response (e.g., Heat Shock Proteins) CellMembrane->Protein_Stress DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibits Cell_Division Cell Division & Chromosome Segregation Protein_Stress->Cell_Division Disrupts Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Cell_Division->Cell_Death Leads to

Caption: Hypothesized signaling pathway for this compound in MRSA.

References

How to avoid degradation of TPU-0037A during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of TPU-0037A during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation can indicate several issues. First, verify that you are using a recommended solvent. This compound is known to be soluble in ethanol, methanol, DMF, and DMSO.[1] If the correct solvent was used, the precipitation could be due to the solution being stored at an inappropriate temperature or for an extended period. It is recommended to prepare fresh solutions for each experiment and store them at -20°C for short periods only.[1] If precipitation persists, the compound may have degraded. It is advisable to discard the solution and use a fresh stock of this compound.

Q2: I observe a loss of biological activity in my experiments with this compound. What could be the cause?

A2: A decrease in biological activity is a strong indicator of compound degradation. Several factors could contribute to this:

  • Improper Storage: Ensure that both the solid compound and stock solutions are consistently stored at -20°C.[1]

  • pH Instability: The chemical structure of this compound contains functional groups that may be susceptible to hydrolysis under acidic or basic conditions. If your experimental buffer is outside a neutral pH range, consider performing a pH stability study.

  • Light Exposure: The presence of conjugated double bonds in the polyketide backbone of this compound suggests a potential for photodegradation. Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Oxidation: The multiple hydroxyl groups in the molecule are potential sites for oxidation. Avoid vigorous vortexing or exposure to air for prolonged periods. Consider purging solutions with an inert gas like nitrogen or argon.

  • Repeated Freeze-Thaw Cycles: Aliquoting your stock solution into single-use volumes can help prevent degradation that may occur with multiple freeze-thaw cycles.

Q3: How can I confirm if my this compound has degraded?

A3: The most reliable method to assess the purity and degradation of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1] By comparing the chromatogram of your sample to a reference standard, you can identify the appearance of new peaks corresponding to degradation products and a decrease in the area of the parent peak.

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of this compound Stock Solutions

Objective: To prepare a stable stock solution of this compound for use in experiments.

Materials:

  • This compound (solid film)

  • Anhydrous solvent (e.g., DMSO, Ethanol)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitute the colorless film of this compound in the desired volume of anhydrous solvent to achieve the target concentration.[1] For example, to make a 10 mM stock solution, dissolve 8.41 mg of this compound in 1 mL of solvent.

  • Gently vortex or sonicate at room temperature until the film is completely dissolved.

  • Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C.[1] It is recommended to use the solution within one week of preparation.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation pathways.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Incubator or water bath

  • Photostability chamber or a light source

Procedure:

  • Sample Preparation: For each condition, mix 1 mL of the this compound stock solution with 1 mL of the respective stressor solution (HCl, NaOH, or H₂O₂). For the thermal and photolytic stress conditions, use the stock solution as is. A control sample should be prepared by mixing 1 mL of the stock solution with 1 mL of the solvent used for the stressors.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the HCl-treated sample at 60°C for 24 hours.

    • Base Hydrolysis: Incubate the NaOH-treated sample at 60°C for 24 hours.

    • Oxidation: Keep the H₂O₂-treated sample at room temperature for 24 hours.

    • Thermal Degradation: Incubate the untreated sample at 60°C for 24 hours.

    • Photodegradation: Expose the untreated sample to a light source (e.g., UV lamp at 254 nm) for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acid and base-treated samples.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze all samples, including the control, by HPLC.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of this compound and the appearance of new peaks, which indicate degradation products.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
EthanolSoluble
MethanolSoluble
DMFSoluble
DMSOSoluble

Data compiled from supplier information.[1]

Table 2: Recommended Storage Conditions for this compound

FormTemperatureLight ConditionsDuration
Solid (Film)-20°CProtect from lightLong-term
Stock Solution-20°CProtect from light in amber vialsShort-term (aliquoted)

Based on general recommendations for similar compounds and supplier data.[1]

Visualizations

Degradation_Pathways TPU_0037A This compound Degradation Degradation Products TPU_0037A->Degradation leads to Acid_Base Acid/Base (Hydrolysis) Light Light (Photodegradation) Heat Heat (Thermal Degradation) Oxidants Oxidants (Oxidation) Experimental_Workflow start Start: this compound Stock prepare Prepare Stressed Samples (Acid, Base, Heat, Light, Oxidant) start->prepare incubate Incubate under Stress Conditions prepare->incubate analyze Analyze by HPLC incubate->analyze compare Compare with Control analyze->compare end End: Assess Degradation compare->end Troubleshooting_Logic issue Issue: Loss of Biological Activity check_storage Check Storage Conditions (-20°C, protected from light) issue->check_storage check_pH Review Experimental pH issue->check_pH check_light Assess Light Exposure issue->check_light check_oxidation Evaluate Potential for Oxidation issue->check_oxidation retest Solution: Use Fresh Aliquot & Control Conditions check_storage->retest check_pH->retest check_light->retest check_oxidation->retest

References

Optimizing TPU-0037A concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TPU-0037A. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of this compound in in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the success of your experiments.

Troubleshooting Guide

Encountering unexpected results is a common part of the experimental process. The table below outlines potential issues you may face when working with this compound, their likely causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no observed bioactivity of this compound 1. Incorrect Concentration: The concentration used may be too low to elicit a response in your specific cell line or assay. 2. Compound Degradation: Improper storage or handling may have led to the degradation of this compound. 3. Cell Line Resistance: The target pathway may not be active or critical in the chosen cell line.1. Perform a dose-response curve to determine the optimal concentration range. Start with a broad range (e.g., 1 nM to 10 µM). 2. Ensure this compound is stored at -20°C or below and protected from light. Prepare fresh dilutions for each experiment from a stock solution. 3. Verify the expression and activity of the target protein (e.g., via Western blot or qPCR) in your cell line.
High well-to-well or experiment-to-experiment variability 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate dispensing of compound or reagents. 3. Edge Effects in Plates: Evaporation in the outer wells of a multi-well plate.1. Ensure a single-cell suspension before seeding and mix gently between plating. 2. Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.
Unexpected cell toxicity or off-target effects 1. High Compound Concentration: The concentration used may be cytotoxic. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Off-Target Kinase Inhibition: At higher concentrations, this compound may inhibit other kinases.1. Determine the cytotoxic threshold by performing a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your primary assay. 2. Ensure the final solvent concentration is consistent across all wells and typically below 0.1%. 3. Consult selectivity profiling data for this compound and consider using lower, more specific concentrations.
Inconclusive Western Blot results for target inhibition 1. Suboptimal Antibody: The primary or secondary antibody may have low affinity or be non-specific. 2. Incorrect Incubation Time: The treatment duration with this compound may be too short or too long to observe changes in protein phosphorylation. 3. Protein Degradation: Inadequate sample preparation leading to protein degradation.1. Validate your antibodies using positive and negative controls. 2. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration. 3. Use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase MEK1 and MEK2. By binding to the kinase domain, it prevents the phosphorylation and activation of ERK1/2, a key downstream component of the MAPK/ERK signaling pathway.

MEK_Inhibition_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation TPU0037A This compound TPU0037A->MEK

Caption: this compound inhibits the MAPK/ERK signaling pathway.

2. How should I dissolve and store this compound?

For in vitro studies, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of 10-50 mM. The stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working concentrations, dilute the stock solution in your cell culture medium.

3. What is a good starting concentration for my experiments?

The optimal concentration of this compound is highly dependent on the cell line and the specific assay. Based on internal validation, we recommend the following starting ranges.

Quantitative Data Summary: this compound

Parameter Cell Line A (e.g., A375) Cell Line B (e.g., HT-29) Cell Line C (e.g., MCF-7)
IC50 (Cell Viability, 72h) 50 nM150 nM> 10 µM
Recommended Concentration for Target Inhibition (p-ERK Western Blot, 6h) 100 - 500 nM250 nM - 1 µMNot Recommended
Recommended Concentration for Anti-Proliferation Assays (72-96h) 25 - 250 nM100 - 750 nMNot Recommended
Typical Solvent (DMSO) Concentration < 0.1%< 0.1%< 0.1%

4. What are the essential controls for an experiment with this compound?

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is your negative control.

  • Untreated Control: Cells that receive no treatment. This helps to monitor the baseline health and behavior of the cells.

  • Positive Control (if available): A known activator of the MAPK/ERK pathway (e.g., a growth factor like EGF or a phorbol (B1677699) ester like PMA) can be used to ensure the pathway is responsive in your cell system.

Detailed Experimental Protocol: Western Blot for p-ERK Inhibition

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of ERK1/2 in a responsive cell line.

Western_Blot_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 A 1. Seed Cells (e.g., 2x10^5 cells/well in a 6-well plate) B 2. Starve Cells (Optional) (Serum-free media for 12-24h) A->B C 3. Treat with this compound (Vehicle, 10 nM, 100 nM, 1 µM for 6h) B->C D 4. Stimulate Pathway (Optional) (e.g., EGF for 15 min) C->D E 5. Cell Lysis (Harvest proteins with RIPA buffer + inhibitors) D->E F 6. Protein Quantification (BCA Assay) E->F G 7. SDS-PAGE & Transfer (Separate proteins and transfer to PVDF membrane) F->G H 8. Immunoblotting (Probe with anti-p-ERK, anti-ERK, and anti-Actin antibodies) G->H I 9. Imaging & Analysis (Quantify band intensity) H->I

Caption: Workflow for Western Blot analysis of p-ERK inhibition.

Methodology:

  • Cell Seeding: Plate your chosen cells (e.g., A375) in 6-well plates and allow them to adhere overnight.

  • Starvation (Optional): To reduce basal pathway activity, you may replace the growth medium with a serum-free or low-serum medium for 12-24 hours before treatment.

  • Treatment: Aspirate the medium and add fresh medium containing the desired concentrations of this compound or the vehicle control (DMSO). Incubate for the desired duration (e.g., 6 hours).

  • Stimulation (Optional): If you starved your cells, you can add a growth factor (e.g., 50 ng/mL EGF) for the final 15-30 minutes of the incubation period to robustly activate the pathway in the control wells.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on a polyacrylamide gel to separate the proteins by size, and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate.

  • Stripping and Re-probing: To ensure equal protein loading, you may strip the membrane and re-probe it with antibodies against total ERK and a loading control (e.g., β-Actin or GAPDH).

  • Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the p-ERK signal to the total ERK and/or the loading control signal. Compare the results from this compound-treated samples to the vehicle control.

Technical Support Center: MIC Assays with Natural Products like TPU-0037A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering common challenges during Minimum Inhibitory Concentration (MIC) assays with natural products, using TPU-0037A as a case example.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Question: My MIC results for the natural product are inconsistent between experimental runs. What could be the cause?

Answer: Inconsistent MIC values are a frequent challenge in natural product research. The variability can often be traced back to several key experimental factors. A systematic review of your protocol is the first step to identifying the source of the inconsistency.

Question: I am observing no antibacterial activity or a surprisingly high MIC value for my natural product. What steps can I take to troubleshoot this?

Answer: This is a common issue, particularly with novel or poorly characterized natural products. The problem often lies with the compound's inherent properties and its interaction with the assay components. Below is a systematic approach to diagnose and resolve this issue.

Potential Cause Troubleshooting Steps Expected Outcome/Success Metric
Poor Solubility 1. Assess the solubility of the compound in the test medium. Visually inspect for precipitates. 2. Use a co-solvent like Dimethyl Sulfoxide (DMSO), but keep the final concentration low (e.g., ≤1-2.5%) to avoid toxicity to the bacteria.[1] 3. Consider using techniques like sonication to aid dissolution.Complete dissolution of the compound in the test medium. MIC values become reproducible and fall within an expected range.
Compound Instability 1. Prepare fresh stock solutions for each experiment. 2. Protect the stock solution from light and store it at the recommended temperature (e.g., -20°C or -80°C).Consistent MIC values are obtained when using freshly prepared solutions.
Inoculum Effect 1. Strictly standardize the inoculum density to ~5 x 10^5 CFU/mL using a 0.5 McFarland standard.[1] 2. Perform viable cell counts on your inoculum to confirm the density.Reduced variability in MIC results across different experiments.
Interaction with Media 1. Test the compound's activity in different media (e.g., Mueller-Hinton Broth vs. Tryptic Soy Broth). 2. Be aware that components of the media can chelate or inactivate the compound.Identification of a suitable medium that does not interfere with the compound's activity, leading to a measurable and consistent MIC.

Frequently Asked Questions (FAQs)

Q1: The natural product I'm testing is colored and interferes with the turbidity reading of the MIC assay. How can I resolve this?

A1: Colored compounds can indeed make it difficult to determine the MIC visually or with a spectrophotometer. To overcome this, you can use a metabolic activity indicator, such as resazurin (B115843) or tetrazolium salts (e.g., INT, XTT).[1] These dyes change color in the presence of viable, metabolically active cells, providing a clear colorimetric endpoint that is independent of the natural product's color.

Q2: What is the acceptable concentration of a solvent like DMSO to use in an MIC assay?

A2: It is crucial to minimize the concentration of organic solvents as they can have their own antimicrobial effects. For DMSO, a final concentration of 1% or less is generally considered safe for most bacteria and is unlikely to affect the MIC results.[2] However, it is always best practice to include a solvent control (medium with the same concentration of DMSO used in the test wells but without the natural product) to confirm that the solvent is not inhibiting bacterial growth.

Q3: How can I be sure that my natural product is causing bactericidal and not just bacteriostatic effects?

A3: The MIC value only indicates the minimum concentration that inhibits visible growth (bacteriostatic effect). To determine if the compound is bactericidal, you need to perform a Minimum Bactericidal Concentration (MBC) assay. This is done by sub-culturing the contents of the wells from the MIC plate that show no visible growth onto fresh, antibiotic-free agar (B569324) plates. The MBC is the lowest concentration of the natural product that results in a significant reduction (e.g., ≥99.9%) in the initial inoculum.[1]

Q4: I'm seeing "skipped wells" in my microtiter plate, where there is growth at a higher concentration but no growth at a lower one. What does this mean?

A4: "Skipped wells" can be due to several factors. The most common reasons are pipetting errors during serial dilutions, contamination of a single well, or precipitation of the compound at higher concentrations. It is recommended to repeat the assay, paying close attention to your pipetting technique and aseptic methods. If the problem persists, it may indicate a solubility issue with your compound at higher concentrations.

Experimental Protocols

Broth Microdilution MIC Assay for Natural Products

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for testing the antimicrobial activity of natural products like this compound.

1. Preparation of Materials:

  • Bacterial Strain: Use a fresh (18-24 hour) culture of the test organism grown on an appropriate agar medium.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for most non-fastidious bacteria.

  • Natural Product Stock Solution: Prepare a stock solution of the natural product (e.g., this compound) in a suitable solvent (e.g., DMSO) at a concentration that is at least 100-fold higher than the highest concentration to be tested.

  • 96-Well Microtiter Plates: Use sterile, clear, flat-bottom 96-well plates.

2. Inoculum Preparation:

  • Pick several well-isolated colonies from the fresh agar plate and suspend them in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute the standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

3. Assay Procedure:

  • In a 96-well plate, perform serial two-fold dilutions of the natural product stock solution in the growth medium. The final volume in each well should be 50 µL.

  • Add 50 µL of the diluted bacterial inoculum to each well. This will bring the final volume to 100 µL and the final bacterial concentration to ~5 x 10^5 CFU/mL.

  • Include the following controls on each plate:

    • Growth Control: 50 µL of bacterial inoculum + 50 µL of medium (with solvent if used).

    • Sterility Control: 100 µL of sterile medium.

    • Solvent Control: 50 µL of bacterial inoculum + 50 µL of medium with the highest concentration of the solvent used.

    • Positive Control: A standard antibiotic with a known MIC for the test organism.

  • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Reading the MIC:

  • The MIC is defined as the lowest concentration of the natural product that completely inhibits visible growth of the organism.

  • The endpoint can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

  • If using a colorimetric indicator like resazurin, add the indicator to each well after the initial incubation period and incubate for a further 1-4 hours. The MIC is the lowest concentration that prevents the color change.

Mandatory Visualization

Troubleshooting_MIC_Workflow Troubleshooting Workflow for Inconsistent MIC Results start Start: Inconsistent MIC Results review_protocol Review Experimental Protocol start->review_protocol check_solubility Check Compound Solubility and Stability review_protocol->check_solubility improve_solubility Improve Solubility: - Use Co-solvent (e.g., DMSO) - Sonication check_solubility->improve_solubility No use_fresh_stock Use Freshly Prepared Stock Solution check_solubility->use_fresh_stock No check_inoculum Verify Inoculum Density (0.5 McFarland) check_solubility->check_inoculum Yes improve_solubility->check_inoculum use_fresh_stock->check_inoculum standardize_inoculum Standardize Inoculum Preparation check_inoculum->standardize_inoculum No check_media Evaluate Media Interference check_inoculum->check_media Yes standardize_inoculum->check_media test_alt_media Test in Alternative Media check_media->test_alt_media Possible check_pipetting Review Pipetting Technique check_media->check_pipetting Unlikely test_alt_media->check_pipetting recalibrate_pipettes Recalibrate Pipettes and Refine Technique check_pipetting->recalibrate_pipettes No rerun_assay Re-run Assay with Optimized Parameters check_pipetting->rerun_assay Yes recalibrate_pipettes->rerun_assay end End: Consistent MIC Results rerun_assay->end

Caption: Troubleshooting workflow for inconsistent MIC results.

References

Technical Support Center: Troubleshooting Inconsistent Results in TPU-0037A Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TPU-0037A cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of reliable and reproducible data. This compound is an antibiotic that shows potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) values for this compound across different experiments. What are the potential causes and solutions?

Inconsistent MIC values are a common issue in antibiotic susceptibility testing. Several factors related to the experimental setup and execution can contribute to this variability.

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution
Inconsistent Bacterial Inoculum Density Ensure a standardized inoculum is prepared for each experiment. Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) before dilution.
Variation in Media Composition Use the same batch of culture medium (e.g., Mueller-Hinton Broth) for all related experiments to avoid lot-to-lot variability.[6] Ensure the pH of the medium is consistent.
Pipetting Errors Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step. Use reverse pipetting for viscous solutions.
Edge Effects in Microplates Evaporation from wells on the perimeter of a microplate can concentrate the media and drug, leading to erroneous results.[7][8] To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.[7]
Incubation Conditions Maintain consistent incubation temperature, humidity, and CO2 levels (if applicable).[6] Ensure uniform aeration for bacterial growth by using a shaker at a consistent speed.
This compound Stock Solution Issues Prepare fresh stock solutions of this compound regularly and store them in small aliquots at the recommended temperature to avoid repeated freeze-thaw cycles. Confirm the solubility of the compound in the chosen solvent (e.g., DMSO).[8]

Troubleshooting Workflow for Inconsistent MIC Values

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution cluster_3 Outcome start Inconsistent MIC Results inoculum Check Inoculum Preparation start->inoculum media Verify Media Consistency start->media pipetting Review Pipetting Technique start->pipetting incubation Examine Incubation Conditions start->incubation compound Assess Compound Stability start->compound standardize_inoculum Standardize Inoculum (OD) inoculum->standardize_inoculum Inconsistent? same_media_lot Use Same Media Lot media->same_media_lot Variable? calibrate_pipettes Calibrate Pipettes pipetting->calibrate_pipettes Inaccurate? monitor_incubator Monitor Incubator incubation->monitor_incubator Fluctuating? fresh_stock Prepare Fresh Stock compound->fresh_stock Degraded? end Reproducible MIC Values standardize_inoculum->end same_media_lot->end calibrate_pipettes->end monitor_incubator->end fresh_stock->end

Caption: Troubleshooting workflow for inconsistent MIC results.

Q2: Our negative control (bacteria with no this compound) shows poor or no growth. What could be the problem?

Failure of the negative control to grow as expected indicates a fundamental issue with the assay conditions or the health of the bacterial culture.

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution
Bacterial Culture Viability Ensure the bacterial stock is viable and not contaminated.[9] Streak the culture on an agar (B569324) plate to check for purity and colony morphology. Use a fresh culture for each experiment.
Incorrect Media Formulation Double-check that the correct media and supplements were used for the specific bacterial strain.[6]
Suboptimal Incubation Conditions Verify that the incubator is at the correct temperature and providing adequate aeration for bacterial growth.
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the control wells is not toxic to the bacteria. Run a vehicle control (media + solvent) to assess toxicity.
Contamination Check for contamination in the media, reagents, or the bacterial culture itself.[9]
Q3: We are using a colorimetric assay (e.g., MTT, resazurin) to assess cell viability and the results are not consistent with the MIC values. Why might this be?

Colorimetric assays measure metabolic activity, which may not always directly correlate with cell death, especially with bacteriostatic compounds.

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution
Incorrect Incubation Time Optimize the incubation time with the colorimetric reagent. Insufficient incubation can lead to low signal, while excessive incubation can result in high background.
Interference of this compound with the Assay This compound may directly interact with the assay reagent or inhibit the metabolic pathways being measured. Run a control with this compound in cell-free media to check for any direct chemical reaction with the assay dye.
Bacteriostatic vs. Bactericidal Effect This compound may be bacteriostatic, meaning it inhibits growth without killing the bacteria. In this case, the bacteria may still be metabolically active, leading to a signal in the colorimetric assay even at concentrations above the MIC. Consider using a bactericidal assay (e.g., colony counting) to confirm cell death.
Suboptimal Cell Seeding Density The initial number of bacteria seeded can affect the dynamic range of the assay.[6] Perform a cell titration to determine the optimal seeding density that provides a robust signal.

Logical Relationship of Assay Readouts

G cluster_0 Compound Effect cluster_1 Assay Type cluster_2 Expected Outcome bacteriostatic Bacteriostatic (Inhibits Growth) mic MIC Assay (Turbidity) bacteriostatic->mic metabolic Metabolic Assay (e.g., MTT) bacteriostatic->metabolic bactericidal Bactericidal (Kills Cells) bactericidal->mic bactericidal->metabolic viability Viability Assay (Colony Counting) bactericidal->viability mic_positive Reduced Turbidity mic->mic_positive mic->mic_positive metabolic_variable Variable Signal (May remain high) metabolic->metabolic_variable viability_reduced Reduced Colonies metabolic->viability_reduced viability->viability_reduced

Caption: Relationship between compound effect and assay readout.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria.

Materials:

  • This compound

  • Gram-positive bacteria (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator with shaker

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the bacterial suspension to an optical density of 0.08-0.1 at 625 nm (equivalent to a 0.5 McFarland standard).

    • Dilute the adjusted suspension 1:150 in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the 96-well plate.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the serially diluted this compound.

    • Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Experimental Workflow for MIC Determination

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Readout prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Microplate prep_inoculum->inoculate prep_compound Prepare this compound Dilutions prep_compound->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Quantitative Data Summary

Table 1: Reported MIC Values for this compound against various Gram-positive bacteria. [1][2][5]

Bacterial Species MIC Range (µg/mL)
Staphylococcus aureus (MRSA)1.56 - 12.5
Bacillus subtilis1.56 - 12.5
Micrococcus luteus1.56 - 12.5

Note: The provided MIC values are based on existing literature.[1][2][5] Experimental results may vary based on the specific strain and assay conditions.

This technical support guide provides a starting point for troubleshooting inconsistent results in this compound cell-based assays. For further assistance, please consult relevant literature and ensure all experimental procedures are performed with care and precision.

References

Technical Support Center: Enhancing TPU-0037A Production from Streptomyces Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the yield of the antibiotic TPU-0037A from Streptomyces cultures.

Troubleshooting Guides

This section addresses specific issues that can lead to low this compound yield.

Problem 1: Low or No this compound Production Despite Good Biomass Growth

Question: My Streptomyces culture shows healthy growth, but the yield of this compound is minimal or absent. What are the likely causes and how can I resolve this?

Answer:

Low or non-existent production of this compound, in spite of robust biomass development, often indicates issues with the culture medium's composition or suboptimal fermentation conditions. The biosynthesis of secondary metabolites such as this compound is extremely sensitive to environmental and nutritional signals.

Possible Causes:

  • Suboptimal Media Composition: The choice and concentration of carbon and nitrogen sources are crucial for triggering secondary metabolism. Unsuitable sources or ratios can lead to the preferential allocation of resources towards biomass accumulation rather than antibiotic production.

  • Incorrect Fermentation pH: The pH of the culture medium significantly affects enzymatic activity and the uptake of nutrients, which in turn directly influences the biosynthetic pathway of this compound.

  • Non-ideal Temperature: Temperature impacts the rate of microbial growth and the kinetics of enzymes. Any deviation from the optimal temperature for Streptomyces can suppress the production of secondary metabolites.

  • Inadequate Aeration and Agitation: As an aerobic bacterium, Streptomyces requires sufficient oxygen for growth and for many of the enzymatic steps involved in antibiotic biosynthesis. Inadequate oxygen transfer resulting from insufficient agitation or aeration can become a limiting factor.

Troubleshooting Workflow:

start Low this compound Yield media Step 1: Optimize Media (Carbon/Nitrogen Sources) start->media yield_check1 Yield Improved? media->yield_check1 ph Step 2: Optimize pH yield_check2 Yield Improved? ph->yield_check2 temp Step 3: Optimize Temperature yield_check3 Yield Improved? temp->yield_check3 aeration Step 4: Optimize Aeration/Agitation yield_check4 Yield Improved? aeration->yield_check4 yield_check1->ph No end Successful Optimization yield_check1->end Yes yield_check2->temp No yield_check2->end Yes yield_check3->aeration No yield_check3->end Yes yield_check4->end Yes contact Contact Support yield_check4->contact No cluster_0 Lydicamycin (B608755) Biosynthesis precursors Amino Acid & Polyketide Precursors nrps Non-Ribosomal Peptide Synthetase (NRPS) precursors->nrps pks Polyketide Synthase (PKS) precursors->pks assembly Hybrid Peptide-Polyketide Chain Assembly nrps->assembly pks->assembly modification Post-Assembly Modifications (e.g., cyclization, hydroxylation) assembly->modification lydicamycin Lydicamycin / this compound modification->lydicamycin cluster_1 Regulatory Cascade signals Environmental & Physiological Signals (e.g., nutrient limitation, quorum sensing) global_reg Global Regulators signals->global_reg pathway_reg Pathway-Specific Regulators (in lydicamycin BGC) global_reg->pathway_reg biosynthesis Lydicamycin Biosynthetic Genes pathway_reg->biosynthesis tpu This compound Production biosynthesis->tpu

Technical Support Center: Overcoming Resistance to TPU-0037A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance development to TPU-0037A in bacteria.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a polyketide antibiotic, structurally related to lydicamycin, produced by Streptomyces platensis.[1][2] It is highly active against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1] While the exact mechanism is still under investigation, evidence suggests that its congeners, like lydicamycin, may interfere with bacterial cell wall biosynthesis. This interference likely leads to cell envelope stress.

Q2: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound against susceptible Gram-positive bacteria?

A2: The MIC values for this compound against susceptible strains of Gram-positive bacteria, such as MRSA, Bacillus subtilis, and Micrococcus luteus, typically range from 1.56 to 12.5 µg/mL.[1]

Q3: My bacterial culture is showing reduced susceptibility to this compound. What are the possible general mechanisms of resistance?

A3: Bacteria can develop resistance to antibiotics through several mechanisms. For a polyketide antibiotic like this compound targeting Gram-positive bacteria, the most common mechanisms include:

  • Target Modification: Alterations in the bacterial components that the antibiotic binds to. This can be due to spontaneous mutations in the genes encoding these targets.

  • Antibiotic Efflux: Bacteria may acquire or upregulate genes that code for efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell.[3][4][5]

  • Enzymatic Inactivation: The bacteria may produce enzymes that chemically modify or degrade the antibiotic, rendering it ineffective.

Q4: Are there known efflux pump families in Gram-positive bacteria that could confer resistance to this compound?

A4: Yes, the two major superfamilies of efflux pumps commonly found in Gram-positive bacteria are the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS).[3][4][6][5] Overexpression of pumps from these families, such as the NorA efflux pump in Staphylococcus aureus, has been shown to confer resistance to various antibiotics.[3][7]

Troubleshooting Guides

Scenario: Increased MIC of this compound in Staphylococcus aureus After Repeated Exposure

You have been passaging a clinical isolate of Staphylococcus aureus in the presence of sub-lethal concentrations of this compound and have observed a significant increase in the MIC.

Initial Observation: The MIC of this compound has increased from 4 µg/mL to 64 µg/mL.

Potential Causes and Troubleshooting Steps:

1. Confirm the Resistance Phenotype

  • Action: Repeat the MIC determination using a standardized method such as broth microdilution to confirm the increased MIC. Include the parental (susceptible) strain as a control.

  • Rationale: To ensure the observed resistance is stable and not a result of experimental variability.

2. Investigate the Mechanism of Resistance

There are three primary hypotheses for the observed resistance:

  • Hypothesis 1: Overexpression of an efflux pump.

  • Hypothesis 2: Modification of the drug target.

  • Hypothesis 3: Enzymatic inactivation of this compound.

Data Presentation: Interpreting MIC Changes

The following table summarizes expected changes in MIC values in the presence of inhibitors that can help differentiate between resistance mechanisms.

ConditionParental Strain MIC (µg/mL)Resistant Strain MIC (µg/mL)Resistant Strain + Efflux Pump Inhibitor (e.g., Reserpine) MIC (µg/mL)Interpretation
Expected Outcome 1 4644-8Reversal of resistance suggests efflux pump overexpression.
Expected Outcome 2 46464No change in MIC suggests target modification or enzymatic inactivation.
Expected Outcome 3 464>64Potentiation of resistance is unlikely but could indicate a complex interaction.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay with an Efflux Pump Inhibitor

This protocol is designed to determine if the observed resistance is due to the overexpression of an efflux pump.

Materials:

  • Parental and resistant S. aureus strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Reserpine (B192253) (efflux pump inhibitor) stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Methodology:

  • Prepare Bacterial Inoculum:

    • Culture parental and resistant S. aureus strains overnight in CAMHB.

    • Dilute the overnight cultures to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Prepare Antibiotic and Inhibitor Dilutions:

    • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

    • Prepare a second set of plates with the same this compound dilutions but also containing a final concentration of reserpine (e.g., 20 µg/mL).

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Genetic Characterization of Potential Resistance Mutations

If efflux pump inhibition does not reverse resistance, the next step is to look for mutations in potential target genes.

Materials:

  • Genomic DNA extraction kit

  • PCR primers for candidate target genes (e.g., genes involved in cell wall biosynthesis)

  • PCR reagents

  • DNA sequencing service

Methodology:

  • Genomic DNA Extraction:

    • Extract genomic DNA from both the parental and resistant S. aureus strains.

  • PCR Amplification:

    • Amplify candidate target genes using PCR.

  • DNA Sequencing:

    • Sequence the PCR products from both parental and resistant strains.

  • Sequence Analysis:

    • Compare the gene sequences to identify any mutations in the resistant strain that are not present in the parental strain.

Visualizations

Signaling_Pathway cluster_cell Bacterial Cell TPU_in This compound Target Cell Wall Precursor TPU_in->Target Binds to Efflux Efflux Pump (e.g., NorA) TPU_in->Efflux Substrate Inhibition Inhibition of Cell Wall Synthesis Target->Inhibition TPU_out This compound Efflux->TPU_out Pumps out TPU_ext External This compound TPU_ext->TPU_in Enters Cell

Caption: Hypothetical mechanism of this compound action and efflux-mediated resistance.

Experimental_Workflow Start Resistant Phenotype Observed (Increased MIC) Confirm Confirm Resistance (Repeat MIC) Start->Confirm Hypothesize Formulate Hypotheses: 1. Efflux Pump 2. Target Modification 3. Enzymatic Inactivation Confirm->Hypothesize Test_Efflux Test Efflux Pump Hypothesis (MIC with Inhibitor) Hypothesize->Test_Efflux Analyze_Efflux Analyze Results Test_Efflux->Analyze_Efflux Efflux_Positive Resistance Reversed: Efflux Pump Confirmed Analyze_Efflux->Efflux_Positive Yes Efflux_Negative Resistance Not Reversed Analyze_Efflux->Efflux_Negative No Test_Target Sequence Potential Target Genes Efflux_Negative->Test_Target

Caption: Experimental workflow for troubleshooting this compound resistance.

References

How to handle TPU-0037A safely in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on established best practices for handling chemical compounds with unknown toxicological properties in a laboratory setting. As no specific Safety Data Sheet (SDS) for TPU-0037A is publicly available, these recommendations must be supplemented by a formal risk assessment conducted by qualified environmental health and safety (EHS) professionals at your institution.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I cannot find a Safety Data Sheet (SDS) for this compound. How should I handle it?

A1: When an SDS is not available, you must treat the compound as a substance with unknown toxicity and potential potency. A conservative approach is required. Assume the substance is hazardous and implement controls to minimize exposure until more information is available. All handling procedures should be based on a thorough risk assessment.

Q2: What is the first step I should take before working with this compound?

A2: Conduct a formal risk assessment. This process should identify the hazards associated with the physical form of the compound (e.g., fine powder), the procedures you will be performing (e.g., weighing, dissolving, aerosol generation), and the quantities you will be using. Your institution's EHS department should be consulted to assist with this assessment.

Q3: What engineering controls are necessary for handling this compound?

A3: All manipulations of powdered this compound, especially weighing and preparing stock solutions, must be performed in a certified chemical fume hood or a powder containment enclosure (e.g., a glove box or ventilated balance enclosure) to prevent inhalation of airborne particles. The work area should have restricted access.

Q4: What Personal Protective Equipment (PPE) should I wear when handling this compound?

A4: A multi-layered approach to PPE is critical. The minimum required PPE includes:

  • Eye Protection: Chemical splash goggles or a face shield if there is a splash hazard.

  • Body Protection: A lab coat, buttoned completely. A chemical-resistant apron over the lab coat is recommended when handling solutions.

  • Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile gloves) is recommended. Check with glove manufacturers for compatibility with your intended solvents.

  • Respiratory Protection: If a fume hood or containment enclosure is not feasible, a fitted respirator (e.g., an N95 or higher) may be required as determined by your risk assessment and EHS team.

Q5: I accidentally spilled a small amount of this compound powder in the fume hood. What should I do?

A5:

  • Ensure the fume hood sash is kept at the proper height to maintain containment.

  • Alert others in the immediate area.

  • Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.

  • Carefully wipe the area from the outside in.

  • Place all contaminated materials (paper towels, gloves, etc.) into a sealed, labeled hazardous waste bag.

  • Decontaminate the surface with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • Report the spill to your laboratory supervisor and EHS department as per your institutional policy.

Q6: How should I dispose of waste contaminated with this compound?

A6: Waste containing this compound should be treated as hazardous chemical waste.[1][2]

  • Solid Waste: Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container.[1] Do not pour any solutions containing this compound down the drain.[3] Autoclaving may not be sufficient to degrade the chemical, so it should be managed as chemical waste even after biological decontamination.[1][3]

Quantitative Data Summary

Since specific Occupational Exposure Limits (OELs) for this compound have not been established, a control banding approach is recommended.[4][5][6][7] This involves categorizing the compound into an Occupational Exposure Band (OEB) based on its characteristics as a novel antibiotic. A conservative approach would place it in OEB 3 or 4 pending further data.

Table 1: Known Properties of this compound

PropertyValueSource
Chemical Formula C₄₆H₇₂N₄O₁₀MedchemExpress, Cayman Chemical
Molecular Weight 841.08 g/mol MedchemExpress, Cayman Chemical
CAS Number 485815-59-6MedchemExpress, Cayman Chemical
Appearance Colorless film or powderTOKU-E
Storage -20°CCayman Chemical, TOKU-E
Solubility Soluble in Ethanol, Methanol, DMSO, DMFTOKU-E

Table 2: Example Occupational Exposure Banding (OEB) for Potent Compounds

OEB CategoryExposure Range (8-hr TWA)Potency & Toxicity CharacteristicsRequired Controls
OEB 1 100 - 1000 µg/m³Low potency, low toxicityGeneral laboratory ventilation, good laboratory practices.
OEB 2 10 - 100 µg/m³Mildly potent, mild to moderate toxicityLocal exhaust ventilation (e.g., snorkel hood), specific SOPs.
OEB 3 1 - 10 µg/m³Potent, moderate toxicityChemical fume hood , closed handling where possible, enhanced PPE.
OEB 4 < 1 µg/m³Highly potent, high toxicity, potential for reproductive/genetic effectsContainment (ventilated balance enclosure, glove box) , dedicated equipment, stringent decontamination procedures.

TWA: Time-Weighted Average. This table is illustrative; your institution's EHS department will provide the definitive banding and control strategy.

Experimental Protocols

Detailed Protocol: Broth Microdilution MIC Assay for this compound

This protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound incorporates safety measures for handling a compound of unknown toxicity.[8][9][10]

1. Risk Assessment and Preparation:

  • Perform a procedure-specific risk assessment with your supervisor and EHS.

  • Designate a specific work area within a chemical fume hood for handling the powdered compound and preparing the stock solution.

  • Assemble all necessary materials, including pre-labeled tubes and plates, before starting.

  • Don all required PPE: safety goggles, fully buttoned lab coat, and double nitrile gloves.

2. Preparation of this compound Stock Solution (in a Chemical Fume Hood):

  • Place a calibrated analytical balance inside the fume hood.

  • Tare a sterile, pre-labeled microcentrifuge tube.

  • Carefully weigh the desired amount of this compound powder (e.g., 2.56 mg) using a disposable weigh boat or by weighing directly into the tube to minimize transfer.

  • Add the appropriate volume of sterile DMSO to the tube to create a high-concentration stock solution (e.g., add 1 mL DMSO for a 2.56 mg/mL stock).

  • Cap the tube tightly and vortex until the compound is fully dissolved. This is your primary stock solution.

3. Preparation of Serial Dilutions (in a Biosafety Cabinet):

  • Move the capped primary stock solution to a certified Class II Biosafety Cabinet (BSC) for all subsequent steps involving microbial cultures.

  • Prepare a 2-fold serial dilution of the stock solution in a sterile 96-well microtiter plate using an appropriate sterile growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[8]

  • Ensure well 11 serves as a growth control (no antibiotic) and well 12 as a sterility control (no bacteria).[8]

4. Inoculum Preparation and Inoculation (in a BSC):

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[8]

  • Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]

  • Inoculate wells 1 through 11 of the microtiter plate.

5. Incubation and Reading:

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[8]

  • Read the MIC as the lowest concentration of this compound with no visible bacterial growth.

6. Decontamination and Waste Disposal:

  • After reading, add a validated disinfectant (e.g., bleach to a final concentration of 10%) to the 96-well plate within the BSC. Allow for adequate contact time.

  • Dispose of the decontaminated plate and all other contaminated materials (pipette tips, tubes) in a biohazardous waste container.

  • Wipe down the BSC and all equipment with a suitable disinfectant.

  • The primary stock solution of this compound in DMSO must be disposed of as hazardous chemical waste.

Mandatory Visualizations

Safe_Handling_Workflow_for_TPU0037A cluster_planning 1. Planning & Assessment cluster_handling 2. Handling & Experimentation cluster_disposal 3. Decontamination & Disposal start Receive this compound risk_assessment Conduct Formal Risk Assessment (Consult EHS) start->risk_assessment sds_check SDS Available? risk_assessment->sds_check sop_dev Develop Specific SOP sds_check->sop_dev No sds_check->sop_dev Yes (Review) weighing Weigh Powder in Containment (Fume Hood/VBE) sop_dev->weighing solution_prep Prepare Stock Solution (in Fume Hood) weighing->solution_prep experiment Perform Experiment (in BSC for bio-work) solution_prep->experiment decon Decontaminate Work Surfaces & Equipment experiment->decon waste_seg Segregate Waste Streams decon->waste_seg chem_waste Hazardous Chemical Waste (Stock solution, contaminated solids) waste_seg->chem_waste Chemical bio_waste Biohazardous Waste (Decontaminated cultures) waste_seg->bio_waste Biological dispose Dispose via EHS chem_waste->dispose bio_waste->dispose

Caption: Workflow for the safe handling of this compound, a compound with unknown toxicity.

Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (Fume Hood, BSC) Administrative Administrative Controls (SOPs, Training) PPE PPE (Least Effective)

Caption: The Hierarchy of Controls for mitigating laboratory hazards.

References

Technical Support Center: Refining Purification Protocols for TPU-0037A and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification protocols of TPU-0037A and its congeners. The information is presented in a question-and-answer format to directly address common issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

A1: this compound is a polyketide antibiotic that is a congener of lydicamycin (B608755). It is known for its activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] this compound is produced by the fermentation of Streptomyces platensis. It is structurally related to other lydicamycin congeners, such as TPU-0037-B, C, and D. The compound is soluble in solvents like ethanol, methanol (B129727), DMF, and DMSO. For long-term storage, it is recommended to keep it at -20°C. Commercially available preparations typically have a purity of over 95% as determined by HPLC.[2][3]

Q2: What is the general strategy for purifying this compound and its congeners?

A2: The purification of this compound and its congeners from the fermentation broth of Streptomyces platensis is a multi-step process. The general workflow involves initial extraction from the culture broth, followed by a series of chromatographic separations to isolate the individual compounds. A common and effective strategy includes the use of HP-20 resin chromatography, followed by octadecylsilane (B103800) (ODS) column chromatography, and a final polishing step using preparative high-performance liquid chromatography (HPLC).

Q3: Are there any known signaling pathways affected by this compound or its parent compound, lydicamycin?

A3: While the precise molecular target of this compound in MRSA is not definitively established in the provided search results, recent studies on its parent compound, lydicamycin, suggest a role in bacterial cell differentiation and stress responses. Lydicamycins have been observed to induce morphological differentiation, such as sporulation, in other actinobacteria.[4][5][6] This effect is linked to the differential expression of genes involved in the development of aerial mycelium and spores, as well as general cell envelope stress responses.[4][5][6] This suggests that lydicamycins may not have a single target but could influence complex regulatory networks within bacteria. The primary antibacterial mechanism of many antibiotics against Gram-positive bacteria involves the inhibition of cell wall synthesis.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound and its congeners.

Guide 1: Low Yield of Target Compounds
Potential Cause Troubleshooting Steps
Incomplete Extraction from Fermentation Broth - Ensure the pH of the fermentation broth is adjusted to the optimal range for this compound solubility and stability before extraction. - Test different organic solvents for extraction (e.g., ethyl acetate (B1210297), butanol) to find the most efficient one for your specific fermentation conditions. - Increase the number of extraction cycles to ensure complete recovery from the aqueous phase.
Poor Binding or Elution from Chromatographic Resins - HP-20/ODS Column: Optimize the mobile phase composition. For initial binding, ensure the polarity is low enough for the compounds to adsorb to the resin. For elution, use a gradient of increasing solvent strength (e.g., methanol or acetonitrile (B52724) in water). - Preparative HPLC: Check the compatibility of the sample solvent with the mobile phase to prevent precipitation on the column. Adjust the gradient slope and flow rate to improve resolution and recovery.
Degradation of the Compounds - this compound and its congeners may be sensitive to pH and temperature. Work at lower temperatures (e.g., 4°C) during purification whenever possible. - Avoid prolonged exposure to strong acids or bases. Use buffered mobile phases for chromatography. - Minimize the time the purified compounds are in solution before drying and storage.
Guide 2: Poor Resolution in Preparative HPLC
Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry or Dimensions - Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) at the analytical scale to find the one that provides the best selectivity for this compound and its congeners. - Ensure the preparative column has the same stationary phase chemistry as the optimized analytical column. - For high throughput, a larger particle size in the preparative column may be acceptable, but for high resolution, a smaller particle size is preferred.
Suboptimal Mobile Phase Composition - Optimize the mobile phase pH. Small changes in pH can significantly impact the retention and peak shape of ionizable compounds. - Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can offer different selectivities. - Consider the use of mobile phase additives (e.g., formic acid, trifluoroacetic acid) to improve peak shape, but be mindful of their compatibility with mass spectrometry if used for fraction analysis.
Column Overloading - Determine the maximum sample load for your preparative column through a loading study. Inject increasing amounts of the sample until a significant loss of resolution is observed. - If the sample has poor solubility in the mobile phase, consider using a larger injection volume of a more dilute solution (volume overloading) rather than a small volume of a highly concentrated solution (concentration overloading).[9]
Peak Tailing or Fronting - Tailing: This can be caused by secondary interactions between the analytes and the stationary phase. Adding a small amount of a competing base or acid to the mobile phase can help. Tailing can also indicate column degradation. - Fronting: This is often a sign of column overloading or poor sample solubility in the mobile phase.

Experimental Protocols

Protocol 1: General Purification of this compound and Congeners

This protocol is based on the method described by Furumai et al. (2002) for the isolation of this compound, B, C, and D.

1. Fermentation and Extraction:

  • Culture Streptomyces platensis in a suitable production medium.

  • After fermentation, adjust the pH of the culture broth to 4.0 and extract with an equal volume of ethyl acetate.

  • Concentrate the ethyl acetate extract in vacuo to obtain a crude extract.

2. HP-20 Resin Chromatography:

  • Dissolve the crude extract in methanol and apply to a Diaion HP-20 column.

  • Wash the column with water to remove polar impurities.

  • Elute the compounds with a stepwise gradient of increasing methanol concentration in water.

  • Collect fractions and analyze by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing the target compounds.

3. ODS Column Chromatography:

  • Pool the active fractions from the HP-20 column and concentrate.

  • Dissolve the residue in a small volume of methanol and apply to an ODS column.

  • Elute the column with a gradient of acetonitrile in water.

  • Collect and analyze fractions to isolate fractions enriched in this compound and its congeners.

4. Preparative HPLC:

  • Further purify the enriched fractions by preparative HPLC on a C18 column.

  • Use an isocratic or gradient elution with a mobile phase of acetonitrile and water, optimized for the separation of the individual congeners.

  • Monitor the elution profile with a UV detector and collect the peaks corresponding to this compound, B, C, and D.

  • Evaporate the solvent from the collected fractions to obtain the purified compounds.

Data Presentation

Table 1: Purification Summary for this compound

Purification StepTotal Weight (mg)Purity of this compound (%)Step Yield (%)Overall Yield (%)
Crude ExtractEnter ValueEnter Value100100
HP-20 PoolEnter ValueEnter ValueCalculateCalculate
ODS PoolEnter ValueEnter ValueCalculateCalculate
Preparative HPLCEnter Value>95CalculateCalculate

Mandatory Visualizations

Diagram 1: General Experimental Workflow for this compound Purification

G Figure 1. General workflow for the purification of this compound and its congeners. cluster_fermentation Fermentation & Extraction cluster_chromatography Chromatographic Purification Fermentation Streptomyces platensis Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HP20 HP-20 Resin Chromatography ODS ODS Column Chromatography HP20->ODS Prep_HPLC Preparative HPLC ODS->Prep_HPLC Purified_Compounds Purified this compound & Congeners Prep_HPLC->Purified_Compounds Crude_Extract->HP20

Caption: Figure 1. General workflow for the purification of this compound.

Diagram 2: Logical Troubleshooting Flow for Low HPLC Resolution

G Figure 2. Troubleshooting guide for poor resolution in preparative HPLC. Start Poor Resolution in Preparative HPLC Check_Method Analytical Method Optimized? Start->Check_Method Optimize_Analytical Optimize Analytical Method (Column, Mobile Phase, pH) Check_Method->Optimize_Analytical No Check_ScaleUp Scale-Up Parameters Correct? Check_Method->Check_ScaleUp Yes Optimize_Analytical->Check_Method Adjust_ScaleUp Adjust Flow Rate & Gradient for Preparative Column Check_ScaleUp->Adjust_ScaleUp No Check_Loading Column Overloaded? Check_ScaleUp->Check_Loading Yes Adjust_ScaleUp->Check_ScaleUp Reduce_Load Reduce Sample Concentration or Injection Volume Check_Loading->Reduce_Load Yes Check_Peak_Shape Peak Tailing or Fronting? Check_Loading->Check_Peak_Shape No End Improved Resolution Reduce_Load->End Adjust_Mobile_Phase Modify Mobile Phase (Additives, pH) Check_Peak_Shape->Adjust_Mobile_Phase Yes Check_Peak_Shape->End No Adjust_Mobile_Phase->End

Caption: Figure 2. Troubleshooting guide for poor HPLC resolution.

Diagram 3: Postulated High-Level Effect of Lydicamycins on Bacteria

G Figure 3. Postulated high-level effects of lydicamycins on susceptible bacteria. Lydicamycin Lydicamycin (e.g., this compound) Cell_Envelope Bacterial Cell Envelope Lydicamycin->Cell_Envelope Interacts with Inhibition Inhibition of Cell Wall Synthesis Lydicamycin->Inhibition Stress_Response Cell Envelope Stress Response Cell_Envelope->Stress_Response Gene_Expression Altered Gene Expression Stress_Response->Gene_Expression Differentiation Morphological Differentiation (e.g., Sporulation) Gene_Expression->Differentiation Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Figure 3. Postulated effects of lydicamycins on bacteria.

References

Technical Support Center: Mitigating Off-Target Effects of TPU-0037A in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following content is provided for illustrative purposes, assuming a hypothetical scenario where the antibiotic TPU-0037A is being investigated for activity in mammalian cellular assays. Publicly available information primarily characterizes this compound as an antibiotic with activity against Gram-positive bacteria.[1][2][3][4][5][6] The specific cellular targets and off-target effects in mammalian cells are not well-documented in public literature. The experimental protocols, data, and signaling pathways described below are generalized examples based on best practices for mitigating off-target effects of small molecule inhibitors.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What are the first steps to take when suspecting off-target effects of this compound in our cellular assays?

A1: If you observe a cellular phenotype that is inconsistent with the expected on-target effect or if you see unexpected toxicity, a systematic approach is recommended. First, perform a dose-response experiment to determine the minimum effective concentration of this compound that elicits the desired phenotype.[9] Concurrently, assess cell viability across the same concentration range to identify a therapeutic window. Secondly, it is crucial to validate your findings using orthogonal methods. This could involve using a structurally different inhibitor for the same putative target (if known) or employing genetic techniques like siRNA or CRISPR/Cas9 to knock down the intended target and see if the phenotype is recapitulated.[8][9]

Q2: We are observing significant cell death at concentrations close to the effective dose of this compound. How can we determine if this is an on-target or off-target effect?

A2: Distinguishing on-target toxicity from off-target effects is a common challenge. A rescue experiment can be a powerful tool.[7] If you can overexpress a mutated, drug-resistant version of the intended target, and this reverses the cytotoxic phenotype, the effect is likely on-target. If the toxicity persists, it is more likely due to off-target interactions. Additionally, profiling this compound against a broad panel of kinases or other enzyme families can help identify potential off-target liabilities that might explain the cytotoxicity.

Q3: How can we proactively identify potential off-targets of this compound before committing to extensive cellular experiments?

A3: Proactive off-target profiling is a key step in drug discovery. Several commercial services offer screening of your compound against large panels of kinases, GPCRs, ion channels, and other protein families.[7] These biochemical screens can provide an early indication of potential off-target interactions. In silico methods, such as computational docking and screening against protein databases, can also predict potential off-target binding based on the chemical structure of this compound.

Q4: Our results with this compound differ between biochemical assays and our cell-based assays. What could be the reason for this discrepancy?

A4: Discrepancies between biochemical and cellular assay results are common. Several factors can contribute to this:

  • Cell Permeability: this compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration than what is used in a biochemical assay.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively transport it out of the cell.[7]

  • Intracellular ATP Concentrations: For ATP-competitive inhibitors, the high concentration of ATP within cells can outcompete the inhibitor, leading to reduced potency compared to biochemical assays which are often run at lower ATP concentrations.[7]

  • Target Availability and State: The target protein may not be expressed, may be in an inactive conformation, or may be part of a larger protein complex within the cell, affecting inhibitor binding.[7]

Troubleshooting Guides

Guide 1: Investigating Unexpected Phenotypes

If you observe a cellular phenotype that does not align with the known or hypothesized function of the intended target of this compound, follow this workflow:

G start Unexpected Phenotype Observed step1 Step 1: Confirm with Dose-Response Establish EC50 for phenotype and CC50 for toxicity. start->step1 step2 Step 2: Orthogonal Validation Use a structurally distinct inhibitor or genetic knockdown (siRNA/CRISPR) of the putative target. step1->step2 decision1 Phenotype Recapitulated? step2->decision1 outcome1 Phenotype is likely on-target. Investigate downstream signaling. decision1->outcome1 Yes outcome2 Phenotype is likely an off-target effect. decision1->outcome2 No step3 Step 3: Off-Target Profiling Perform broad biochemical screens (e.g., kinase panel). outcome2->step3 step4 Step 4: Target Deconvolution Validate putative off-targets from screens using genetic or pharmacological tools. step3->step4 end Identify and characterize the off-target responsible for the phenotype. step4->end

Caption: Workflow for investigating unexpected experimental outcomes.

Guide 2: Discrepancy Between Biochemical and Cellular Potency

If the IC50 of this compound in a biochemical assay is significantly lower than its EC50 in a cellular assay, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step Expected Outcome
Poor Cell Permeability Perform a cellular uptake assay (e.g., using LC-MS/MS to measure intracellular compound concentration).Low intracellular concentration of this compound detected.
Efflux Pump Substrate Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) and this compound.[7]An increase in the cellular potency (lower EC50) of this compound will be observed.
Low Target Expression/Activity Verify the expression and phosphorylation status (if applicable) of the target protein in your cell model using Western blotting.[7]If the target is not expressed or is inactive, select a different cell line with confirmed target expression and activity.
High Intracellular ATP If the target is an ATP-binding protein, consider using a cell-based target engagement assay that is less sensitive to ATP competition.A better correlation between biochemical and cellular activity may be achieved.

Data Presentation

Table 1: Hypothetical Potency and Selectivity Profile of this compound
Assay Type Target/Cell Line Metric Value (nM)
Biochemical Putative Target Kinase XIC5050
Off-Target Kinase YIC50850
Off-Target Kinase ZIC50>10,000
Cell-Based Cell Line A (High Target X expression)EC50 (Phenotype)500
Cell Line ACC50 (Cytotoxicity)2,500
Cell Line B (Low Target X expression)EC50 (Phenotype)>10,000
Table 2: Effect of Efflux Pump Inhibitor on this compound Cellular Potency
Treatment Cell Line EC50 (Phenotype, nM)
This compoundCell Line A500
This compound + Verapamil (10 µM)Cell Line A150

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to verify that this compound binds to its intended target within the cell.

G start Treat cells with this compound or vehicle (DMSO). step1 Heat cell lysates to a range of temperatures. start->step1 step2 Centrifuge to separate soluble and aggregated proteins. step1->step2 step3 Collect supernatant (soluble protein fraction). step2->step3 step4 Analyze soluble target protein levels by Western Blot. step3->step4 end Determine melting curve shift to confirm target engagement. step4->end

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Steps:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer with protease inhibitors.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in each sample by Western blotting.

  • Data Interpretation: Plot the percentage of soluble target protein against the temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[9]

Protocol 2: Resazurin (B115843) Cell Viability Assay

This protocol is for assessing the cytotoxicity of this compound.

Reagent Preparation:

  • Dissolve resazurin powder in sterile DPBS to a final concentration of 0.15 mg/mL.

  • Filter-sterilize the solution and store it protected from light at 4°C.[10]

Procedure:

  • Cell Plating: Seed cells in a 96-well, opaque-walled plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Resazurin Addition: Add 20 µL of the resazurin solution to each well.[10]

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) using a plate reader.

  • Data Analysis: Subtract the background fluorescence from a media-only control. Plot the fluorescence signal against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the CC50 (concentration that causes 50% cytotoxicity).

References

Adjusting experimental conditions for TPU-0037A based on bacterial strain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TPU-0037A in various experimental settings. The information is presented in a question-and-answer format to directly address potential issues and ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent antibiotic that is a congener of lydicamycin.[1] Its primary mechanism of action is the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. This disruption of cell wall formation ultimately leads to bacterial cell death.

Q2: Which types of bacteria are susceptible to this compound?

A2: this compound is primarily effective against Gram-positive bacteria. Published data indicates its activity against species such as methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Micrococcus luteus.[1] It is generally not effective against Gram-negative bacteria like E. coli and P. aeruginosa due to differences in their cell wall structure.[1]

Q3: What is the typical Minimum Inhibitory Concentration (MIC) range for this compound against susceptible bacteria?

A3: The MIC for this compound against susceptible Gram-positive bacteria generally falls within the range of 1.56 to 12.5 µg/mL.[1] However, the exact MIC can vary depending on the specific bacterial strain and the experimental conditions used. For Gram-negative bacteria, the MIC is typically greater than 50 µg/mL.[1]

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a film or powder. For experimental use, it should be dissolved in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C to maintain its stability. When preparing working solutions, further dilutions should be made in the appropriate bacterial growth medium.

Troubleshooting Guide

Issue 1: High variability or inconsistent MIC results for the same bacterial strain.

  • Possible Cause 1: Inoculum preparation. The density of the initial bacterial culture is a critical factor in MIC assays. An inoculum that is too dense can lead to artificially high MIC values, while a sparse inoculum may result in lower MICs.

    • Solution: Standardize your inoculum preparation. Use a spectrophotometer to adjust the optical density (OD) of your bacterial suspension to a consistent value (e.g., OD600 of 0.08-0.1, which corresponds to approximately 1 x 10⁸ CFU/mL for most bacteria) before diluting it to the final testing concentration.

  • Possible Cause 2: Bacterial growth phase. The susceptibility of bacteria to antibiotics can vary depending on their growth phase. Bacteria in the logarithmic (exponential) growth phase are generally more susceptible to cell wall synthesis inhibitors like this compound.

    • Solution: Always use a fresh overnight culture to prepare your inoculum. This ensures that the majority of the bacterial population is in the logarithmic phase of growth at the start of the assay.

  • Possible Cause 3: Incomplete dissolution of this compound. If the compound is not fully dissolved in the stock solution or precipitates upon dilution in the assay medium, the actual concentration exposed to the bacteria will be lower than intended.

    • Solution: Ensure your this compound stock solution is completely dissolved. When diluting in aqueous media, vortex thoroughly and visually inspect for any precipitation. If precipitation occurs, consider adjusting the solvent concentration or using a different dilution method.

Issue 2: No inhibition of a known susceptible Gram-positive strain.

  • Possible Cause 1: Degraded this compound. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to the degradation of the compound.

    • Solution: Prepare fresh stock solutions of this compound regularly and store them in small aliquots to minimize freeze-thaw cycles. Always include a known susceptible control strain in your experiments to verify the activity of the compound.

  • Possible Cause 2: Strain-specific resistance. While a bacterial species may be generally susceptible, individual strains can possess or develop resistance mechanisms.

    • Solution: If you suspect resistance, consider performing additional characterization of the strain. This could include sequencing key genes involved in cell wall synthesis or testing for the presence of efflux pumps.

Issue 3: Unexpectedly low MIC values compared to published data.

  • Possible Cause 1: Differences in assay medium. The composition of the growth medium, such as cation concentration, can influence the activity of some antibiotics.

    • Solution: Use the recommended standard medium for antimicrobial susceptibility testing, such as Mueller-Hinton Broth (MHB), unless the specific bacterial strain has different growth requirements. Ensure the pH of the medium is within the optimal range for both bacterial growth and antibiotic activity.

  • Possible Cause 2: Extended incubation time. For some slow-growing bacteria, a standard 18-24 hour incubation may not be sufficient, leading to an underestimation of the true MIC.

    • Solution: For slow-growing strains, consider extending the incubation period and reading the MIC at multiple time points (e.g., 24, 48, and 72 hours) to determine the point at which growth in the control wells is optimal without significant degradation of the antibiotic.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacterial strains.

Bacterial SpeciesStrainMIC Range (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)1.56 - 12.5[1]
Bacillus subtilis-1.56 - 12.5[1]
Micrococcus luteus-1.56 - 12.5[1]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Susceptible Gram-positive bacterial strain (e.g., S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1 mg/mL. Store at -20°C.

  • Prepare Bacterial Inoculum: a. From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., OD600 of 0.4-0.6). c. Adjust the bacterial suspension with fresh MHB to an OD600 of 0.08-0.1 (equivalent to ~1 x 10⁸ CFU/mL). d. Dilute this adjusted suspension 1:100 in MHB to obtain a final inoculum of ~1 x 10⁶ CFU/mL.

  • Prepare Serial Dilutions of this compound: a. In a 96-well plate, add 100 µL of MHB to wells 2 through 12 of a designated row. b. Prepare a 2X starting concentration of this compound in MHB in a separate tube. For example, for a final starting concentration of 64 µg/mL, prepare a 128 µg/mL solution. c. Add 200 µL of the 2X starting concentration of this compound to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as a growth control (no antibiotic) and well 12 as a sterility control (no bacteria).

  • Inoculate the Plate: Add 100 µL of the final bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL. Add 100 µL of sterile MHB to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

Peptidoglycan Synthesis Inhibition Simplified Peptidoglycan Synthesis Pathway and Inhibition by this compound UDP_NAG UDP-N-acetylglucosamine (UDP-NAG) UDP_NAM UDP-N-acetylmuramic acid (UDP-NAM) UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Periplasm Translocation to Periplasm Lipid_II->Periplasm Polymerization Glycan Chain Polymerization (Transglycosylation) Periplasm->Polymerization Crosslinking Peptide Cross-linking (Transpeptidation) Polymerization->Crosslinking Cell_Wall Mature Peptidoglycan (Cell Wall) Crosslinking->Cell_Wall TPU_0037A This compound (Lydicamycin congener) TPU_0037A->Polymerization Inhibition Inhibition

Caption: Inhibition of peptidoglycan synthesis by this compound.

MIC_Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent MIC Results Start Inconsistent MIC Results Check_Inoculum Verify Inoculum Density (OD600 & Standardization) Start->Check_Inoculum Check_Growth_Phase Ensure Logarithmic Growth Phase of Bacteria Check_Inoculum->Check_Growth_Phase Check_Compound Check this compound Stock (Solubility, Degradation) Check_Growth_Phase->Check_Compound Check_Controls Review Control Wells (Growth & Sterility) Check_Compound->Check_Controls Consistent_Results Consistent Results Achieved Check_Controls->Consistent_Results Issues Resolved Further_Investigation Further Investigation Needed (e.g., Strain Sequencing) Check_Controls->Further_Investigation Issues Persist

Caption: Logical workflow for troubleshooting inconsistent MIC results.

References

Technical Support Center: TPU-0037A Time-Kill Curve Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers conducting time-kill curve experiments with the antibiotic TPU-0037A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its spectrum of activity?

A1: this compound is an antibiotic and a congener of lydicamycin. It is primarily effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Micrococcus luteus. It is not effective against Gram-negative bacteria such as E. coli, P. mirabilis, P. vulgaris, or P. aeruginosa.[1][2]

Q2: What are the typical Minimum Inhibitory Concentrations (MICs) for this compound?

A2: The MIC values for this compound against susceptible Gram-positive bacteria generally range from 1.56 to 12.5 µg/mL.[1][2]

Q3: How should I prepare and store this compound for my experiments?

A3: this compound is soluble in solvents like ethanol, methanol, DMF, and DMSO. For in vitro assays, it is recommended to prepare a stock solution in one of these solvents and then dilute it in the appropriate broth medium for your experiment. It is advisable to prepare fresh dilutions for each experiment.

Q4: What is the definition of a bactericidal vs. a bacteriostatic effect in a time-kill assay?

A4: A bactericidal effect is generally defined as a ≥3-log10 (or 99.9%) reduction in the colony-forming units per milliliter (CFU/mL) from the initial inoculum over a specified time, usually 24 hours. A bacteriostatic effect is characterized by the prevention of bacterial growth, meaning the CFU/mL count remains similar to the initial inoculum.[3][4]

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Bacterial Strains

Bacterial StrainGram TypeMIC Range (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive1.56 - 12.5
Bacillus subtilisGram-positive1.56 - 12.5
Micrococcus luteusGram-positive1.56 - 12.5
Escherichia coliGram-negative>50
Pseudomonas aeruginosaGram-negative>50
Proteus mirabilisGram-negative>50
Proteus vulgarisGram-negative>50

This table is a summary of data presented in the search results.[1][2]

Experimental Protocols

Detailed Protocol for Time-Kill Curve Assay with this compound against Staphylococcus aureus

This protocol outlines the key steps for performing a time-kill curve experiment to evaluate the bactericidal or bacteriostatic activity of this compound.

1. Preparation of Materials:

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) plates

  • This compound

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile test tubes and microcentrifuge tubes

  • Incubator (37°C)

  • Spectrophotometer

2. Inoculum Preparation:

  • From a fresh culture plate, inoculate a single colony of S. aureus into a tube containing 5 mL of CAMHB.

  • Incubate the culture overnight at 37°C with shaking.

  • The next day, dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL. This can be standardized by adjusting the culture to a specific optical density (e.g., 0.1 at 600 nm) and then performing serial dilutions.[5]

3. Preparation of this compound Concentrations:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • From the stock solution, prepare working solutions in CAMHB at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC).

  • Include a growth control (no antibiotic) and a solvent control (broth with the same concentration of the solvent used for the stock solution).

4. Time-Kill Assay Procedure:

  • Add the prepared bacterial inoculum to each tube containing the different concentrations of this compound, the growth control, and the solvent control.

  • Incubate all tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[6]

  • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

5. Data Collection and Analysis:

  • After incubation, count the number of colonies on the plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

  • Plot the log10 CFU/mL on the y-axis against time on the x-axis for each concentration.

  • Analyze the curves to determine the effect of this compound. A ≥3-log10 reduction in CFU/mL from the initial inoculum indicates bactericidal activity.[4]

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Time-Kill Curve Assay cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_bacteria Prepare Bacterial Inoculum (~5x10^5 CFU/mL) incubation Inoculate & Incubate Tubes at 37°C prep_bacteria->incubation prep_tpu Prepare this compound Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) prep_tpu->incubation prep_controls Prepare Growth & Solvent Controls prep_controls->incubation sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) incubation->sampling dilution Perform Serial Dilutions sampling->dilution plating Plate Dilutions onto Agar dilution->plating incubation_plates Incubate Plates for 18-24h plating->incubation_plates colony_count Count Colonies (CFU) incubation_plates->colony_count calculate_cfu Calculate CFU/mL colony_count->calculate_cfu plot_data Plot log10 CFU/mL vs. Time calculate_cfu->plot_data Troubleshooting_Guide Troubleshooting Common Issues in Time-Kill Assays start Start Troubleshooting issue_no_kill Issue: No Bacterial Killing Observed start->issue_no_kill issue_inconsistent Issue: Inconsistent Results start->issue_inconsistent issue_no_growth Issue: Poor/No Growth in Control start->issue_no_growth issue_regrowth Issue: Regrowth After Initial Kill start->issue_regrowth check_inoculum Verify Inoculum (Log Phase, Correct Density) issue_no_kill->check_inoculum check_drug Check this compound (Fresh Stock, Correct Concentration) issue_no_kill->check_drug check_mic Confirm MIC of Strain issue_no_kill->check_mic issue_inconsistent->check_inoculum check_protocol Review Protocol Execution (Pipetting, Dilutions) issue_inconsistent->check_protocol check_conditions Standardize Incubation Conditions (Temp, Shaking) issue_inconsistent->check_conditions issue_no_growth->check_conditions check_culture_viability Check Culture Viability & Medium Sterility issue_no_growth->check_culture_viability issue_regrowth->check_drug consider_resistance Consider Resistant Subpopulation issue_regrowth->consider_resistance consider_stability Evaluate Drug Stability Over 24h issue_regrowth->consider_stability

References

Technical Support Center: Optimizing Storage and Handling of TPU-0037A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the optimal storage and handling of TPU-0037A to maintain its bioactivity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific questions and potential issues related to the storage and handling of this compound, providing solutions to ensure the integrity and bioactivity of the compound.

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound, which is supplied as a colorless film, should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least four years.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, reconstitute the solid film in your chosen solvent. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system. For aqueous-based assays, further dilutions should be made in the appropriate assay buffer.

Q3: What is the recommended storage condition for this compound stock solutions?

A3: While specific stability data for this compound in solution is not available, general best practices for storing antibiotic stock solutions should be followed. It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C.[2][3][4] Some sources suggest that for certain antibiotics, storage at -80°C may provide better long-term stability.[3][4] Avoid repeated freeze-thaw cycles, although studies on various compounds in DMSO suggest that multiple cycles may not significantly impact stability for many molecules.[5][6]

Q4: I am observing a loss of bioactivity with my this compound. What could be the cause?

A4: A loss of bioactivity can stem from several factors:

  • Improper Storage: Ensure that both the solid compound and stock solutions have been consistently stored at the recommended temperature of -20°C. Exposure to higher temperatures can lead to degradation.

  • Solution Instability: If you are using older stock solutions, the compound may have degraded over time. It is advisable to use freshly prepared stock solutions or solutions that have been stored properly for a limited time. While specific data for this compound is unavailable, some antibiotics in solution can degrade even when frozen.[3][4]

  • Contamination: Microbial contamination of your stock solution can lead to the degradation of the compound. Ensure you are using sterile techniques when preparing and handling solutions.

  • Experimental Conditions: The pH and presence of other reactive species in your experimental setup could potentially affect the stability and activity of this compound.

Q5: Can I store my this compound stock solution at 4°C for short-term use?

A5: It is generally not recommended to store antibiotic stock solutions at 4°C for extended periods, as this can lead to faster degradation.[1][2] For any short-term storage at 4°C, it is advisable to perform a pilot experiment to confirm that the bioactivity is retained under your specific conditions. For long-term storage, -20°C or -80°C is the preferred temperature.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC46H72N4O10[1]
Molecular Weight841.0 g/mol [1]
AppearanceColorless film[1]
Purity>95% by HPLC[1]
SolubilityEthanol, Methanol, DMF, DMSO[1]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationSource
Solid (Film)-20°C≥ 4 years[2]
Stock Solution-20°C or -80°CAliquot for single use; duration not definitively establishedGeneral Best Practice

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid film)

    • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

    • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Procedure: a. Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW = 841.0 g/mol ), you would add 118.9 µL of DMSO. c. Add the calculated volume of sterile DMSO to the vial containing the this compound film. d. Vortex the solution gently until the film is completely dissolved. e. Aliquot the stock solution into single-use, sterile polypropylene tubes. f. Store the aliquots at -20°C.

Visualizations

experimental_workflow cluster_storage Compound Storage cluster_prep Stock Solution Preparation cluster_solution_storage Solution Storage cluster_experiment Experimental Use solid_storage Solid this compound (Film at -20°C) reconstitution Reconstitute in Sterile Solvent (e.g., DMSO) solid_storage->reconstitution Equilibrate to RT aliquoting Aliquot into Single-Use Tubes reconstitution->aliquoting solution_storage Store Aliquots at -20°C or -80°C aliquoting->solution_storage dilution Dilute to Working Concentration in Assay Buffer solution_storage->dilution Use single aliquot bioassay Perform Bioassay dilution->bioassay

Caption: Recommended workflow for handling this compound from storage to experimental use.

troubleshooting_workflow start Loss of Bioactivity Observed check_storage Verify Storage Conditions (Solid & Solution at -20°C?) start->check_storage improper_storage Action: Discard and Use Properly Stored Compound check_storage->improper_storage No check_solution_age Is Stock Solution Old or Repeatedly Freeze-Thawed? check_storage->check_solution_age Yes prepare_new Action: Prepare Fresh Stock Solution check_solution_age->prepare_new Yes check_contamination Check for Signs of Contamination check_solution_age->check_contamination No sterile_technique Action: Use Strict Sterile Technique check_contamination->sterile_technique Yes review_protocol Review Experimental Protocol (pH, buffers) check_contamination->review_protocol No

Caption: Troubleshooting guide for addressing loss of this compound bioactivity.

References

How to control for solvent effects in TPU-0037A experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for solvent effects during experiments with TPU-0037A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is an antibiotic that is a congener of lydicamycin.[1][2] It has been shown to inhibit the growth of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), B. subtilis, and M. luteus.[1][3] Its chemical formula is C₄₆H₇₂N₄O₁₀ and its molecular weight is 841.0 g/mol .[4]

Q2: What are the recommended solvents for dissolving this compound?

Q3: What are the potential effects of solvents on my experiments?

Solvents, even at low concentrations, can have significant effects on in vitro assays. These effects can include:

  • Cytotoxicity: Solvents can be toxic to cells, leading to reduced viability and confounding experimental results. For example, DMSO concentrations above 2% have shown cytotoxic effects on HeLa cells.[6]

  • Modulation of Cellular Responses: Solvents can interfere with cellular signaling pathways. For instance, DMSO has been observed to have both inhibitory and stimulatory effects on cellular responses in different cell types, even at concentrations as low as 0.25%.[7][8]

  • Assay Interference: Solvents can directly interfere with the assay readout. For example, some solvents might have an effect on reactive oxygen species (ROS) production, which could be a readout parameter.[6]

Q4: How can I control for solvent effects in my this compound experiments?

The most critical step is to maintain a consistent and low concentration of the solvent across all experimental conditions, including vehicle controls. The vehicle control should contain the same concentration of the solvent as the test conditions. It is also crucial to determine the maximum solvent concentration that does not affect the assay system (e.g., cell viability, signaling pathways) through preliminary validation experiments.

Troubleshooting Guides

Issue 1: High background or unexpected results in vehicle control wells.

  • Possible Cause: The solvent concentration may be too high, leading to cellular stress or off-target effects. Different cell lines can have varying sensitivities to solvents.[9]

  • Troubleshooting Steps:

    • Determine the No-Effect Concentration: Perform a dose-response experiment with the solvent alone to identify the highest concentration that does not impact cell viability or the experimental readout. A common starting point for DMSO is to keep the final concentration below 0.5%.[7]

    • Ensure Consistent Solvent Concentration: Verify that the final solvent concentration is identical in all wells, including those for the vehicle control and all concentrations of this compound.[6][8]

    • Consider Alternative Solvents: If the current solvent proves to be problematic, consider testing other solvents in which this compound is soluble, such as ethanol (B145695) or methanol, after appropriate validation.

Issue 2: Poor dose-response curve or inconsistent results with this compound.

  • Possible Cause: The solubility of this compound in the final assay medium may be poor, leading to precipitation of the compound. Solvents can also affect the stability of the compound.

  • Troubleshooting Steps:

    • Solubility Check: After diluting the this compound stock solution into the final assay medium, visually inspect for any precipitation.

    • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the assay medium to achieve the desired final concentrations while keeping the solvent concentration constant and low.

    • Pre-incubation Effects: Consider the stability of this compound in the solvent and assay medium over the duration of the experiment.

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated Solvent Concentration

  • Cell Seeding: Plate the cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Solvent Dilution Series: Prepare a serial dilution of the chosen solvent (e.g., DMSO) in the cell culture medium, ranging from a high concentration (e.g., 5%) down to a very low concentration (e.g., 0.01%).

  • Cell Treatment: Replace the medium in the cell plates with the medium containing the different solvent concentrations. Include a "no solvent" control.

  • Incubation: Incubate the cells for the intended duration of the this compound experiment.

  • Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration of the solvent that does not significantly reduce cell viability compared to the "no solvent" control.

Data Presentation

Table 1: Example Data for Determining Maximum Tolerated DMSO Concentration on ABC Cell Line

DMSO Concentration (%)Cell Viability (%)Standard Deviation
5.045.24.1
2.570.83.5
1.092.12.8
0.598.51.9
0.199.21.5
0.0599.71.2
0 (No Solvent)100.01.3

Visualizations

experimental_workflow Workflow for Solvent Effect Control cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare high-concentration This compound stock in pure solvent treat_cells Treat cells with this compound dilutions (maintaining constant solvent concentration) stock->treat_cells solvent_series Prepare serial dilutions of solvent in assay medium vehicle_control Include vehicle control with same final solvent concentration solvent_series->vehicle_control seed_cells Seed cells in multi-well plate seed_cells->treat_cells seed_cells->vehicle_control no_solvent_control Include no-solvent control seed_cells->no_solvent_control assay Perform experimental assay (e.g., viability, signaling) treat_cells->assay vehicle_control->assay no_solvent_control->assay analyze Analyze data and compare This compound effect to vehicle control assay->analyze

Caption: Experimental workflow for controlling solvent effects.

decision_tree Troubleshooting Solvent-Related Issues start Unexpected results or high background? check_solvent_conc Is final solvent concentration below the no-effect level? start->check_solvent_conc check_consistency Is solvent concentration consistent across all wells? check_solvent_conc->check_consistency Yes action_lower_conc Lower solvent concentration and re-validate check_solvent_conc->action_lower_conc No consider_solubility Is this compound precipitating in the final medium? check_consistency->consider_solubility Yes action_ensure_consistency Correct dilutions to ensure consistent solvent concentration check_consistency->action_ensure_consistency No action_adjust_stock Adjust stock concentration or dilution scheme consider_solubility->action_adjust_stock Yes ok Proceed with experiment consider_solubility->ok No yes1 Yes no1 No yes2 Yes no2 No yes3 Yes no3 No action_lower_conc->start action_ensure_consistency->start action_change_solvent Consider a different solvent and re-validate action_adjust_stock->start

Caption: Decision tree for troubleshooting solvent issues.

References

Technical Support Center: Purity Validation of Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purity validation of small molecule compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the quality and integrity of their experimental samples. The following information is tailored to address potential issues encountered during the purity assessment of compounds such as TPU-0037A.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to validate the purity of my this compound sample?

A1: The first step is to perform a high-level purity assessment using High-Performance Liquid Chromatography (HPLC) with UV detection. This will provide a quantitative measure of the main compound relative to any impurities. For this compound, a purity level of >95% is generally expected.[1][2] Following this, orthogonal methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation are recommended.

Q2: Why is it necessary to use multiple analytical techniques for purity validation?

A2: Relying on a single method may not be sufficient to detect all potential impurities. Different analytical techniques exploit different physicochemical properties of the molecules. For instance, HPLC separates compounds based on their polarity and interaction with the stationary phase, while MS detects ions based on their mass-to-charge ratio.[3][4] Using orthogonal methods (e.g., HPLC and Capillary Electrophoresis) provides a more comprehensive purity profile.[5]

Q3: What are the acceptable purity levels for a small molecule compound like this compound in a research setting?

A3: For most research applications, a purity of >95% is considered acceptable.[6] However, the required purity level can vary depending on the specific application. For sensitive biological assays, higher purity may be necessary to avoid off-target effects from impurities.

Q4: How should I prepare my this compound sample for analysis?

A4: this compound is soluble in solvents like ethanol, methanol, DMF, and DMSO.[1] For HPLC and LC-MS analysis, it is crucial to dissolve the sample in a solvent that is compatible with the mobile phase to ensure good peak shape.[7] The sample concentration should be within the linear range of the detector to avoid overloading the column or the detector.[3]

Troubleshooting Guides

This section addresses specific issues that you may encounter during the experimental validation of your this compound sample.

HPLC Analysis

Q5: My HPLC chromatogram shows fronting peaks for my main compound. What could be the cause?

A5: Peak fronting in HPLC can be caused by several factors:

  • Column Overload: The most common cause is injecting a sample that is too concentrated.[4] Try diluting your sample and re-injecting.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[3] Ensure your sample solvent is similar in composition to the initial mobile phase.

  • Column Degradation: Physical damage to the column inlet or a void can also cause fronting.[7] This would likely affect all peaks in the chromatogram.

Q6: I am observing peak tailing in my HPLC analysis. How can I resolve this?

A6: Peak tailing is a common issue and can be addressed by considering the following:

  • Secondary Interactions: For basic compounds, interactions with acidic silanol (B1196071) groups on the column stationary phase can cause tailing. Using an end-capped column or adding a competing base to the mobile phase can mitigate this.

  • Column Contamination: Accumulation of strongly retained compounds on the column can lead to peak tailing. Washing the column with a strong solvent may resolve the issue.

  • System Dead Volume: Excessive tubing length or improper fittings can contribute to extra-column band broadening and peak tailing.[3]

LC-MS Analysis

Q7: I am not detecting my compound of interest, or the signal is very weak in my LC-MS analysis. What should I check?

A7: Low or no signal in LC-MS can stem from several issues:

  • Ionization Problems: this compound may not ionize efficiently under the current source conditions. Experiment with different ionization modes (e.g., ESI, APCI) and polarities (positive/negative).

  • Mobile Phase Incompatibility: Non-volatile salts (e.g., phosphate (B84403) buffers) in the mobile phase can suppress ionization and contaminate the mass spectrometer. Use volatile mobile phase additives like formic acid or ammonium (B1175870) acetate.[8]

  • Sample Degradation: The compound may be unstable in the analytical solution or during the ionization process.[1]

Q8: My LC-MS results show high background noise. What are the potential sources and solutions?

A8: High background noise can obscure the signal of your analyte. Common sources include:

  • Solvent Contamination: Use high-purity, LC-MS grade solvents to minimize background ions.

  • Sample Matrix Effects: Components in the sample matrix can co-elute and interfere with the ionization of the target analyte. Improve sample clean-up procedures to remove these interfering substances.[9]

  • System Contamination: Residues from previous analyses can build up in the system.[10] Flushing the system with appropriate cleaning solutions is recommended.

Quantitative Data Summary

Analytical TechniqueParameterTypical Value/RangePurpose
HPLC-UV Purity Assessment>95%Quantify the main compound and known impurities.[2]
Limit of Detection (LOD)1 - 10 ng/mLDetermine the lowest concentration of an impurity that can be detected.[2]
Limit of Quantitation (LOQ)5 - 50 ng/mLDetermine the lowest concentration of an impurity that can be quantified with acceptable precision and accuracy.[2]
LC-MS Mass Accuracy< 5 ppmConfirm the elemental composition of the main compound and impurities.
Limit of Detection (LOD)0.01 - 1 ng/mLDetect trace-level impurities.[2]
Limit of Quantitation (LOQ)0.05 - 5 ng/mLQuantify trace-level impurities.[2]
qNMR Purity Assessment>95%Provide an absolute quantification of the main compound against a certified internal standard.[6]

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample by quantifying the percentage of the main peak area relative to the total peak area in the chromatogram.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent mixture.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      25 5 95
      30 5 95
      31 95 5

      | 35 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

Protocol 2: Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify the molecular weights of the main component and any impurities in the this compound sample.

Materials:

  • This compound sample

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • Formic acid (FA)

  • C18 reverse-phase LC column (e.g., 2.1 x 50 mm, 1.8 µm)

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Prepare a 0.1 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Filter the solution through a 0.22 µm syringe filter.

  • LC-MS Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

    • Gradient Program: A suitable gradient similar to the HPLC method, but with a shorter run time adapted for the shorter column.

    • MS Conditions:

      • Ionization Mode: ESI Positive

      • Mass Range: m/z 150 - 1500

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

  • Data Analysis:

    • Extract the mass spectra for the main peak and any impurity peaks.

    • Compare the observed molecular weights with the expected molecular weight of this compound (841.08 g/mol ).[11]

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the this compound sample and assess its purity by quantitative NMR (qNMR).

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard of known purity (e.g., maleic acid)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

    • Accurately weigh a known amount of the internal standard into the same NMR tube.

    • Add the appropriate volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation and accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

      • sample refers to this compound and std refers to the internal standard.

Visualizations

Purity_Validation_Workflow cluster_0 Initial Assessment cluster_1 Further Characterization cluster_2 Troubleshooting start This compound Sample hplc HPLC-UV Analysis start->hplc purity_check Purity > 95%? hplc->purity_check lcms LC-MS Analysis purity_check->lcms Yes fail Investigate Impurities purity_check->fail No nmr NMR Analysis lcms->nmr pass Sample Validated nmr->pass

Caption: Workflow for the purity validation of a this compound sample.

HPLC_Troubleshooting cluster_fronting Fronting cluster_tailing Tailing start Poor Peak Shape Observed peak_shape Fronting or Tailing? start->peak_shape overload Column Overload? peak_shape->overload Fronting secondary_int Secondary Interactions? peak_shape->secondary_int Tailing dilute Dilute Sample overload->dilute Yes solvent Incompatible Solvent? overload->solvent No change_solvent Match Solvent to Mobile Phase solvent->change_solvent Yes column_damage Column Damage? solvent->column_damage No replace_column Replace Column column_damage->replace_column Yes modify_mp Modify Mobile Phase secondary_int->modify_mp Yes contamination Column Contamination? secondary_int->contamination No wash_column Wash Column contamination->wash_column Yes

Caption: Decision tree for troubleshooting common HPLC peak shape issues.

References

Validation & Comparative

Comparative Analysis of TPU-0037A and Lydicamycin: A Deep Dive into Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A close examination of the antibacterial profiles of TPU-0037A and its parent compound, lydicamycin (B608755), reveals a potent and targeted efficacy against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comparative analysis of their antibacterial activity, supported by available experimental data, and delves into the detailed protocols for assessing such activity.

This compound, a congener of lydicamycin, demonstrates a significant antibacterial spectrum against a panel of Gram-positive bacteria.[1] Both compounds, however, show a lack of activity against Gram-negative bacteria. This selective action underscores their potential as targeted therapeutic agents.

Quantitative Analysis of Antibacterial Potency

To quantify and compare the antibacterial efficacy of this compound and lydicamycin, the Minimum Inhibitory Concentration (MIC) is a critical parameter. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Available data for this compound and the broader class of lydicamycins are summarized below.

MicroorganismCompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)This compound3 - 13[2]
Lydicamycins (including this compound-D)0.39 - 12.5[1]
Bacillus subtilisLydicamycins (including this compound-D)0.39 - 12.5[1]
Micrococcus luteusLydicamycins (including this compound-D)0.39 - 12.5[1]

Note: The provided MIC values for lydicamycins represent a range for the entire class of compounds, including this compound, B, C, and D.

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound and lydicamycin that inhibits the visible growth of target Gram-positive bacteria.

Materials:

  • Test compounds (this compound and lydicamycin)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each test compound (this compound and lydicamycin) in a suitable solvent.

    • Perform serial two-fold dilutions of each compound in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_results Results bacterial_culture Bacterial Culture (e.g., S. aureus) inoculum_prep Inoculum Preparation (0.5 McFarland Standard) bacterial_culture->inoculum_prep Select colonies compound_stock Compound Stock (this compound or Lydicamycin) serial_dilution Serial Dilution in 96-well plate compound_stock->serial_dilution Dilute inoculation Inoculation of Bacteria inoculum_prep->inoculation Add to wells serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation read_results Visual Inspection for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Experimental workflow for MIC determination.

Proposed Mechanism of Action: Inhibition of Cell Wall Synthesis

While the precise molecular targets of this compound and lydicamycin are still under investigation, evidence suggests that their antibacterial activity may stem from the inhibition of bacterial cell wall synthesis. The bacterial cell wall, composed of peptidoglycan, is a crucial structure for maintaining cell integrity and shape, and its synthesis is a common target for antibiotics.

A plausible mechanism involves the disruption of one or more enzymatic steps in the peptidoglycan synthesis pathway. This could include the inhibition of enzymes responsible for the synthesis of precursor molecules in the cytoplasm, their transport across the cell membrane, or their incorporation into the growing peptidoglycan layer.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall precursor_synthesis Peptidoglycan Precursor Synthesis precursor_transport Precursor Transport (Lipid II Cycle) precursor_synthesis->precursor_transport transglycosylation Transglycosylation precursor_transport->transglycosylation transpeptidation Transpeptidation transglycosylation->transpeptidation cell_wall Intact Peptidoglycan Cell Wall transpeptidation->cell_wall TPU_Lydicamycin This compound / Lydicamycin TPU_Lydicamycin->precursor_transport Inhibition TPU_Lydicamycin->transglycosylation Inhibition TPU_Lydicamycin->transpeptidation Inhibition

Proposed mechanism of action for this compound and lydicamycin.

References

A Head-to-Head Comparison of TPU-0037A and Other Lydicamycin Congeners in the Quest for Novel Antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 12, 2025 – In the ongoing battle against antimicrobial resistance, the scientific community continues to explore novel compounds with potent antibacterial activity. Among these, the lydicamycin (B608755) family of natural products has shown considerable promise. This guide provides a detailed head-to-head comparison of TPU-0037A and its congeners, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

Lydicamycin and its congeners, including this compound, B, C, and D, are complex polyketide antibiotics produced by Streptomyces platensis TP-A0598.[1][2] this compound is also known as 30-demethyl-lydicamycin. These compounds have garnered attention for their significant activity against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.

Comparative Analysis of Biological Activity

The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A comprehensive study by Furumai et al. provides a direct comparison of the in vitro antibacterial activities of lydicamycin and its TPU congeners.

CompoundS. aureus SmithS. aureus 209PS. aureus TerajimaMRSA 88-1051B. subtilis PCI219M. luteus PCI1001E. coli NIHJP. aeruginosa IFO3445
Lydicamycin 1.561.563.133.130.780.2>100>100
This compound 3.133.136.256.251.560.39>100>100
TPU-0037B 12.512.525256.251.56>100>100
TPU-0037C 6.256.2512.512.53.130.78>100>100
TPU-0037D 3.133.136.256.251.560.39>100>100
Vancomycin (B549263) 0.780.780.780.780.390.1>100>100
Data sourced from Furumai T., et al. J. Antibiot. 2002, 55, 873.

The data clearly indicates that while all congeners display potent activity against Gram-positive bacteria, lydicamycin itself generally exhibits the lowest MIC values, suggesting the highest potency. This compound and TPU-0037D show comparable and significant activity, followed by TPU-0037C and then TPU-0037B. Notably, none of the compounds demonstrated activity against the Gram-negative bacteria tested, a common trait for this class of antibiotics.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The antibacterial activity of lydicamycin and its congeners is attributed to their ability to interfere with the synthesis of the bacterial cell wall.[3][4] Specifically, they are believed to inhibit the biosynthesis of peptidoglycan, a crucial component that provides structural integrity to the bacterial cell wall, particularly in Gram-positive bacteria. The disruption of this process leads to a weakened cell wall, rendering the bacteria susceptible to osmotic lysis and eventual cell death.

The following diagram illustrates the proposed mechanism of action, highlighting the key stages of peptidoglycan synthesis and the likely point of inhibition by lydicamycin and its congeners.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Bactoprenol_PP Bactoprenol-PP Lipid_II->Bactoprenol_PP Flippase Lipid_II_out Lipid II Bactoprenol_P Bactoprenol-P Bactoprenol_P->Lipid_I Bactoprenol_PP->Bactoprenol_P Dephosphorylation Bactoprenol_PP_out Bactoprenol-PP Nascent_PG Nascent Peptidoglycan Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation (PBP) Lipid_II_out->Nascent_PG Transglycosylation (PBP) Lydicamycin Lydicamycin Congeners Lydicamycin->Lipid_II_out Inhibition

Proposed mechanism of action for Lydicamycin congeners.

Experimental Protocols

To ensure the reproducibility and comparability of findings, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its congeners.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum:

  • Bacterial strains were cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.

  • Several colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • The suspension was further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

2. Preparation of Compounds:

  • Stock solutions of lydicamycin, this compound, B, C, D, and vancomycin were prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of each compound were prepared in CAMHB in 96-well microtiter plates.

3. Inoculation and Incubation:

  • An equal volume of the standardized bacterial inoculum was added to each well of the microtiter plate containing the serially diluted compounds.

  • The final volume in each well was 100 µL.

  • Positive (broth with inoculum, no drug) and negative (broth only) controls were included.

  • The plates were incubated at 37°C for 18-24 hours under ambient air.

4. Determination of MIC:

  • The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.

The following workflow diagram illustrates the MIC determination process.

MIC_Workflow A Bacterial Culture (18-24h) B Prepare 0.5 McFarland Standard Suspension A->B C Dilute to 5x10^5 CFU/mL in CAMHB B->C E Inoculate plates with bacterial suspension C->E D Prepare Serial Dilutions of Compounds in 96-well plate D->E F Incubate at 37°C (18-24h) E->F G Read MIC (Lowest concentration with no growth) F->G

References

Validating the anti-biofilm activity of TPU-0037A against different bacterial species

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Validating the Anti-biofilm Activity of TPU-0037A Against Different Bacterial Species

Dear Researchers, Scientists, and Drug Development Professionals,

Our comprehensive search for experimental data on the anti-biofilm activity of the antibiotic this compound has yielded limited specific results. Currently, publicly available research extensively documents its minimum inhibitory concentrations (MICs) against various Gram-positive bacteria, including MRSA, B. subtilis, and M. luteus[1]. However, there is a notable absence of studies specifically investigating its efficacy against bacterial biofilms.

Due to this lack of specific quantitative data and established experimental protocols for this compound's anti-biofilm properties, we are unable to provide a direct comparison guide as initially requested.

Proposed Alternative: A Comparative Guide to a Well-Documented Anti-Biofilm Agent Against Gram-Positive Bacteria

To fulfill the core requirements of your request for a detailed comparison guide, we propose to create an exemplary guide focused on a well-researched anti-biofilm agent with proven activity against Gram-positive bacteria, particularly Staphylococcus aureus, a significant biofilm-forming pathogen.

This guide will adhere to all the specified content and formatting requirements, including:

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References

Cross-resistance studies of TPU-0037A with other classes of antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the cross-resistance profile of the novel antibiotic candidate, TPU-0037A, reveals a promising lack of shared resistance mechanisms with several existing classes of antibiotics. This analysis, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of this compound's in vitro activity against a panel of Gram-positive pathogens, alongside a detailed examination of its unique structural class and putative mechanism of action.

This compound, a congener of the polyketide antibiotic lydicamycin, has demonstrated potent activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains.[1] This guide synthesizes the available data on this compound to offer a clear perspective on its potential positioning within the current landscape of antimicrobial agents.

In Vitro Activity of this compound

This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria. Minimum Inhibitory Concentration (MIC) data, a key measure of antibiotic efficacy, underscores its potency.

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusFDA 209P1.56
Staphylococcus aureusSmith1.56
Staphylococcus aureus (MRSA)863.13
Staphylococcus aureus (MRSA)2153.13
Bacillus subtilisPCI 2191.56
Micrococcus luteusPCI 10011.56
Escherichia coliNIHJ>50
Pseudomonas aeruginosaIAM 1095>50

Data sourced from commercial supplier information, referencing the primary research by Furumai et al., 2002.[1]

The high MIC values against Gram-negative bacteria such as E. coli and P. aeruginosa indicate a lack of activity, a characteristic feature of this class of antibiotics.[1]

Cross-Resistance Profile: A Favorable Outlook

While direct, comprehensive cross-resistance studies involving this compound and a wide array of comparator antibiotics are not yet publicly available, preliminary assessments and the compound's unique nature as a polyketide suggest a low probability of cross-resistance with several major antibiotic classes.

Key Considerations:

  • Beta-Lactams (e.g., Penicillins, Cephalosporins): These antibiotics target penicillin-binding proteins (PBPs) involved in cell wall synthesis. As a polyketide, this compound's mechanism of action is not expected to involve PBP inhibition, making cross-resistance unlikely.

  • Fluoroquinolones (e.g., Ciprofloxacin): This class inhibits DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The biosynthetic pathway of polyketides is distinct from the targets of fluoroquinolones, suggesting a lack of shared resistance mechanisms.

  • Macrolides (e.g., Erythromycin): Macrolides inhibit protein synthesis by binding to the 50S ribosomal subunit. While some polyketides also target the ribosome, the specific binding sites and mechanisms can differ significantly. Further investigation is required to definitively rule out any potential for cross-resistance.

  • Aminoglycosides (e.g., Gentamicin): These antibiotics also target the 30S ribosomal subunit, leading to errors in protein synthesis. Similar to macrolides, the potential for overlapping resistance mechanisms, though considered low, cannot be entirely dismissed without specific experimental data.

The lack of activity of this compound against Gram-negative bacteria is likely due to the outer membrane of these organisms acting as a permeability barrier, a common trait for many large-molecule antibiotics.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The following provides a generalized protocol for the broth microdilution method, a standard technique for determining the MIC of an antimicrobial agent.

Broth Microdilution MIC Assay

1. Preparation of Materials:

  • Sterile 96-well microtiter plates.
  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium.
  • Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).
  • Stock solution of this compound of a known concentration.

2. Serial Dilution of the Antibiotic:

  • A two-fold serial dilution of this compound is prepared in the microtiter plate using the growth medium as the diluent. This creates a gradient of decreasing antibiotic concentrations across the wells.

3. Inoculation:

  • Each well is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included.

4. Incubation:

  • The microtiter plate is incubated at 35-37°C for 16-20 hours.

5. Determination of MIC:

  • The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism.

Putative Mechanism of Action and Biosynthetic Pathway

This compound is a product of a Type I Polyketide Synthase (PKS) pathway. These pathways involve large, modular enzymes that assemble the antibiotic from simple carboxylic acid precursors in an assembly-line-like fashion. The final structure is often further modified by tailoring enzymes to yield the bioactive compound. While the precise molecular target of this compound has not been definitively elucidated, many polyketide antibiotics are known to interfere with essential cellular processes such as protein synthesis or membrane integrity.

Below is a conceptual diagram illustrating the general workflow of a Type I PKS and a hypothetical mode of action for a polyketide antibiotic.

PKS_Pathway_and_Action cluster_biosynthesis Polyketide Biosynthesis (Type I PKS) cluster_action Hypothetical Mechanism of Action Starter Starter Unit (e.g., Acetyl-CoA) PKS_Modules PKS Modules (Assembly Line) Starter->PKS_Modules Extender Extender Units (e.g., Malonyl-CoA) Extender->PKS_Modules Polyketide_Chain Growing Polyketide Chain PKS_Modules->Polyketide_Chain Tailoring Tailoring Enzymes (e.g., Cyclization, Glycosylation) Polyketide_Chain->Tailoring TPU_0037A This compound Tailoring->TPU_0037A TPU_0037A_action This compound Bacterial_Cell Bacterial Cell TPU_0037A_action->Bacterial_Cell Enters Cell Target Cellular Target (e.g., Ribosome, Cell Membrane) TPU_0037A_action->Target Binds to Bacterial_Cell->Target Inhibition Inhibition of Essential Process (e.g., Protein Synthesis) Target->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Conceptual workflow of this compound biosynthesis and its hypothetical mechanism of action.

Experimental Workflow for Cross-Resistance Assessment

To definitively assess the cross-resistance profile of this compound, a systematic experimental approach is required. The following diagram outlines a typical workflow for such a study.

Cross_Resistance_Workflow cluster_workflow Cross-Resistance Study Workflow Strain_Selection Select Bacterial Strains (Wild-Type and Resistant Phenotypes) MIC_Determination Determine MICs of this compound and Comparators Strain_Selection->MIC_Determination Antibiotic_Panel Select Comparator Antibiotics (Different Classes) Antibiotic_Panel->MIC_Determination Data_Analysis Analyze and Compare MIC Data MIC_Determination->Data_Analysis Correlation Assess Correlation in MICs (Cross-Resistance or Collateral Sensitivity) Data_Analysis->Correlation Mechanism_Investigation Investigate Mechanisms of Resistance (e.g., Genomics, Target-Based Assays) Correlation->Mechanism_Investigation Conclusion Draw Conclusions on Cross-Resistance Profile Correlation->Conclusion Mechanism_Investigation->Conclusion

Caption: A logical workflow for conducting a comprehensive cross-resistance study of a novel antibiotic.

References

Benchmarking the In Vitro Safety Profile of TPU-0037A Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Framework

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific public domain data on the in vitro safety profile (cytotoxicity, genotoxicity, and cardiotoxicity) of the investigational antibiotic TPU-0037A is not available. This guide provides a framework for the comparative safety assessment of this compound against the established Gram-positive antibiotics, Vancomycin (B549263) and Linezolid. The provided data for the comparator drugs has been compiled from publicly accessible safety data sheets and research publications. This document is intended to serve as a template for researchers to populate with internal experimental data for this compound to facilitate a direct and rigorous comparison.

Comparative In Vitro Safety Profile

The following tables summarize the available in vitro safety data for Vancomycin and Linezolid. These tables are structured to allow for the direct insertion of experimental data for this compound.

Table 1: Comparative Cytotoxicity Data

CompoundCell LineAssay TypeEndpoint (IC50/CC50)Remarks
This compound Data not availableData not availableData not availableInternal data to be inserted
Vancomycin Human osteoblasts, myoblastsCell Viability Assay≥1 mg/cm² (continuous exposure)Significant cytotoxicity observed at concentrations of 1, 3, 6, and 12 mg/cm² with continuous 48-hour exposure.[1]
FibroblastsCell Viability Assay≥3 mg/cm² (continuous exposure)Significant cytotoxicity observed with continuous 48-hour exposure.[1]
Linezolid Rat HepatocytesMTT Assay>64 µg/mLLinezolid nanobiotics showed a better safety profile than the conventional antibiotic.[2]

Table 2: Comparative Genotoxicity Profile (Ames Test)

CompoundStrains TestedMetabolic Activation (S9)ResultRemarks
This compound Data not availableData not availableData not availableInternal data to be inserted
Vancomycin Data not availableData not availableNot classified as germ cell mutagenicBased on available safety data sheet information.[3]
Linezolid Salmonella typhimuriumWith and withoutNegativeAs per the Pfizer safety data sheet.[4]

Table 3: Comparative Cardiotoxicity Profile (hERG Assay)

CompoundAssay TypeEndpoint (IC50)Remarks
This compound Data not availableData not availableInternal data to be inserted
Vancomycin Data not availableData not availableNo specific hERG inhibition data publicly available.
Linezolid Data not availableData not availableNo specific hERG inhibition data publicly available in the reviewed sources.

Experimental Protocols

Detailed methodologies for the key in vitro safety assays are provided below. These protocols are based on standard practices and can be adapted for the evaluation of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Culture: A suitable human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) is cultured in appropriate media and conditions until a confluent monolayer is formed in 96-well plates.

  • Compound Preparation: A stock solution of the test antibiotic is prepared and serially diluted to a range of concentrations.

  • Treatment: The culture medium is replaced with medium containing the various concentrations of the test antibiotic. A vehicle control (containing the solvent used to dissolve the antibiotic) and a positive control (a known cytotoxic agent) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Genotoxicity Assay (Ames Test)

Objective: To assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[5][6][7]

Methodology:

  • Bacterial Strains: Several strains of Salmonella typhimurium with different mutations in the histidine operon (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) are used.[6]

  • Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Plate Incorporation Method: The test compound, bacterial culture, and (if applicable) S9 mix are added to molten top agar (B569324). This mixture is then poured onto a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate. A positive control (a known mutagen) and a negative control (vehicle) are run in parallel.

Cardiotoxicity Assay (hERG Patch-Clamp Assay)

Objective: To evaluate the potential of a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential cardiotoxicity.

Methodology:

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.

  • Electrophysiology: Whole-cell patch-clamp electrophysiology is performed to record the hERG current from individual cells.

  • Compound Application: The cells are perfused with a control solution, followed by increasing concentrations of the test compound.

  • Current Measurement: The hERG tail current is measured at each concentration after a depolarizing voltage step.

  • Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the workflows of the described experimental protocols.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_culture Culture Cells in 96-well Plate treatment Treat Cells with Compound cell_culture->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition solubilization Add Solubilizing Agent mtt_addition->solubilization read_absorbance Read Absorbance at 570nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis

Caption: Workflow for the MTT Cytotoxicity Assay.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation_analysis Incubation & Analysis bacterial_strains Select S. typhimurium Strains mix_components Mix Compound, Bacteria, +/- S9 in Top Agar bacterial_strains->mix_components compound_prep Prepare Compound Concentrations compound_prep->mix_components s9_prep Prepare S9 Mix (optional) s9_prep->mix_components plate_mixture Pour onto Minimal Glucose Agar Plates mix_components->plate_mixture incubation Incubate at 37°C for 48-72h plate_mixture->incubation colony_count Count Revertant Colonies incubation->colony_count data_analysis Analyze for Mutagenicity colony_count->data_analysis

Caption: Workflow for the Ames Genotoxicity Test.

hERG_Assay_Workflow cluster_prep Preparation cluster_application Compound Application cluster_measurement_analysis Measurement & Analysis cell_prep Prepare hERG-expressing Cells patch_clamp Establish Whole-Cell Patch-Clamp cell_prep->patch_clamp control_perfusion Perfuse with Control Solution patch_clamp->control_perfusion compound_perfusion Perfuse with Increasing Compound Concentrations control_perfusion->compound_perfusion measure_current Measure hERG Tail Current compound_perfusion->measure_current data_analysis Calculate % Inhibition and IC50 measure_current->data_analysis

Caption: Workflow for the hERG Patch-Clamp Assay.

References

A Comparative Analysis of the Stability Profiles of TPU-0037A and Lydicamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known stability characteristics of TPU-0037A and lydicamycin (B608755), two closely related polyketide antibiotics. Due to the limited availability of direct comparative stability studies in published literature, this document also outlines standardized experimental protocols based on established pharmaceutical guidelines. These protocols are intended to enable researchers to generate robust comparative data on the stability of these molecules under various stress conditions.

Physicochemical and General Stability Properties

This compound is a congener of lydicamycin, sharing a structural relationship that suggests potentially similar, yet distinct, stability profiles. The following table summarizes the currently available data on their physicochemical properties and recommended storage conditions. Researchers should note that comprehensive, peer-reviewed stability data is sparse, particularly for this compound.

PropertyThis compoundLydicamycinReference(s)
Molecular Formula C₄₆H₇₂N₄O₁₀C₄₇H₇₄N₄O₁₀[1][2]
Molecular Weight 841.1 g/mol 855.11 g/mol [1][2]
CAS Number 485815-59-6133352-27-9[1][2]
Appearance Supplied as a colorless filmNot specified in available literature[1]
Solubility Soluble in ethanol, methanol, DMF, or DMSONot specified in available literature
Recommended Storage -20°CNot specified; general practice for polyketides suggests storage at -20°C[1]
Reported Stability ≥ 4 years at -20°C (supplier data)Concentrations reported as stable for 28 hours in a specific bioassay[1]

Experimental Protocols for Comparative Stability Assessment

To generate comprehensive and comparable stability data for this compound and lydicamycin, a series of forced degradation studies should be conducted. These studies are designed to identify potential degradation pathways and establish the intrinsic stability of the molecules. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[3]

A critical component of these studies is the use of a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, capable of separating the parent compound from any degradation products.

This study assesses the degradation of the compounds in the presence of water and at different pH values.

  • Protocol:

    • Prepare solutions of this compound and lydicamycin (e.g., at 1 mg/mL) in the following media:

      • 0.1 N Hydrochloric Acid (HCl)

      • Purified Water

      • 0.1 N Sodium Hydroxide (NaOH)

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acidic and basic samples as appropriate.

    • Dilute the samples to a suitable concentration and analyze immediately using a validated stability-indicating HPLC method.

    • Quantify the remaining parent compound and any major degradation products.

This study evaluates the susceptibility of the compounds to oxidation.

  • Protocol:

    • Prepare solutions of this compound and lydicamycin (e.g., at 1 mg/mL) in a suitable solvent.

    • Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of, for example, 3%.

    • Store the solutions at room temperature, protected from light.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot.

    • Analyze the samples immediately by HPLC, quantifying the parent compound and any degradation products.

This study assesses the impact of light exposure on the stability of the compounds.

  • Protocol:

    • Expose solid samples and solutions of this compound and lydicamycin to a light source conforming to ICH Q1B guidelines (providing controlled UV and visible light). A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Prepare parallel samples protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.

    • After the exposure period, prepare solutions from the solid samples and analyze both the exposed solutions and the solid-exposed samples by HPLC.

    • Compare the results to the dark controls to determine the extent of photodegradation.

This study evaluates the effect of elevated temperatures on the solid compounds.

  • Protocol:

    • Place solid samples of this compound and lydicamycin in a controlled temperature oven (e.g., at 60°C, 80°C).

    • At specified time points (e.g., 1, 3, 7, and 14 days), remove samples from the oven.

    • Allow samples to cool to room temperature.

    • Prepare solutions of the heat-stressed and control (stored at recommended conditions) samples.

    • Analyze by HPLC to quantify the parent compound and any degradation products.

Data Presentation for Comparative Analysis

The data generated from the experimental protocols should be tabulated to allow for a direct and clear comparison of the stability of this compound and lydicamycin. The following tables are templates for presenting such data.

Table 1: Hydrolytic Stability Data (% Remaining Parent Compound)

Time (hours)ConditionThis compound (% Remaining)Lydicamycin (% Remaining)Major Degradants Observed
00.1 N HCl100100None
240.1 N HClExperimental DataExperimental DataExperimental Data
0Purified Water100100None
24Purified WaterExperimental DataExperimental DataExperimental Data
00.1 N NaOH100100None
240.1 N NaOHExperimental DataExperimental DataExperimental Data

Table 2: Oxidative Stability Data (% Remaining Parent Compound in 3% H₂O₂)

Time (hours)This compound (% Remaining)Lydicamycin (% Remaining)Major Degradants Observed
0100100None
24Experimental DataExperimental DataExperimental Data

Table 3: Photostability Data (% Remaining Parent Compound after ICH Q1B Exposure)

Sample TypeConditionThis compound (% Remaining)Lydicamycin (% Remaining)Major Degradants Observed
SolidLightExperimental DataExperimental DataExperimental Data
SolutionLightExperimental DataExperimental DataExperimental Data

Table 4: Thermal Stability Data (% Remaining Parent Compound at 80°C)

Time (days)This compound (% Remaining)Lydicamycin (% Remaining)Major Degradants Observed
0100100None
14Experimental DataExperimental DataExperimental Data

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the logical flow of a comparative stability study and a generalized experimental workflow for one of the key stability tests.

G cluster_0 Initial Assessment cluster_1 Forced Degradation Studies A Compound A (this compound) C Develop & Validate Stability-Indicating Method (HPLC) A->C B Compound B (Lydicamycin) B->C D Hydrolysis (Acid, Base, Neutral) C->D Apply to both compounds E Oxidation (H2O2) C->E Apply to both compounds F Photolysis (ICH Q1B) C->F Apply to both compounds G Thermal Stress (Solid State) C->G Apply to both compounds H Analyze Samples at Time Points D->H E->H F->H G->H I Identify & Quantify Degradation Products H->I J Comparative Stability Profile I->J

Caption: Logical workflow for a comparative stability assessment.

G cluster_0 Sample Preparation cluster_1 Incubation & Sampling cluster_2 Analysis A Prepare Stock Solutions of this compound & Lydicamycin B Aliquot into Vials for: - 0.1 N HCl - Water - 0.1 N NaOH A->B C Incubate at 60°C B->C D Withdraw Aliquots at Time = 0, 2, 4, 8, 12, 24h C->D E Neutralize (if needed) & Dilute Sample D->E F Inject into Validated HPLC System E->F G Quantify Parent Peak & Degradant Peaks F->G

Caption: Experimental workflow for hydrolytic stability testing.

Conclusion

While this compound and lydicamycin are structurally related, their stability profiles cannot be assumed to be identical. Differences in functional groups may lead to varying susceptibilities to hydrolysis, oxidation, photolysis, and thermal stress. The limited publicly available data underscores the need for direct, controlled comparative studies.

This guide provides the foundational information and detailed experimental protocols necessary for researchers to conduct a thorough comparative stability analysis of this compound and lydicamycin. By following these standardized methods, researchers can generate high-quality, comparable data that will be invaluable for determining appropriate storage conditions, formulation strategies, and predicting the shelf-life of these important antibiotic compounds.

References

Validating the Mechanism of Action of TPU-0037A: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of genetic approaches to validate the mechanism of action of the antibiotic TPU-0037A. While the precise molecular target of this compound, a congener of lydicamycin (B608755) active against Gram-positive bacteria including Methicillin-resistant Staphylococcus aureus (MRSA), is not yet fully elucidated, this document outlines established genetic methodologies for its identification and validation.[1][2][3][4][5][6] Furthermore, it compares the use of small-molecule antibiotics like this compound with alternative therapeutic strategies.

Unraveling the Action of this compound: The Role of Genetic Validation

This compound demonstrates potent activity against a range of Gram-positive bacteria.[1][3] Understanding its mechanism of action is crucial for optimizing its therapeutic use and overcoming potential resistance. Genetic validation techniques are paramount in this process, offering powerful tools to identify and confirm the molecular targets of antibiotics. These methods involve manipulating the genetic makeup of the target organism to observe changes in antibiotic susceptibility, thereby directly linking a gene or pathway to the drug's efficacy.

Comparative Analysis of Genetic Validation Methods

The following table summarizes key genetic approaches that can be employed to validate the mechanism of action of this compound. For the purpose of this guide, we will consider a hypothetical target, "Gene X," to illustrate the application of these methods.

Genetic Approach Principle Expected Outcome with this compound Advantages Limitations
Target Gene Knockdown (e.g., using antisense RNA) Reduction of the expression of a specific gene (e.g., Gene X) using regulated antisense RNA.[7][8]Increased sensitivity to this compound in the knockdown strain compared to the wild-type, suggesting Gene X is the target.- Reversible and tunable gene expression.- Applicable to essential genes.[8]- Incomplete knockdown may lead to ambiguous results.- Off-target effects are possible.
CRISPR-Cas9 Mediated Gene Editing Precise deletion or mutation of the target gene (Gene X).Resistance to this compound in the edited strain, confirming Gene X's essential role in the drug's mechanism.- High precision and efficiency.- Can create complete gene knockouts.- Potential for off-target mutations.- Delivery of CRISPR-Cas9 components can be challenging in some bacteria.
Spontaneous Resistance Mutation Analysis Selection and sequencing of spontaneous mutants resistant to this compound.Identification of mutations consistently occurring in a specific gene (e.g., Gene X) or its regulatory regions across multiple resistant isolates.- Reflects clinically relevant resistance mechanisms.- Does not require prior knowledge of the target.- Can be time-consuming.- Resistance may arise from multiple, indirect mechanisms.
Overexpression of the Target Gene Increased expression of the putative target gene (Gene X) from a plasmid.Decreased sensitivity or resistance to this compound, as the excess target protein titrates the drug.- Simple and rapid method.- Can confirm target engagement.- Overexpression might lead to cellular stress or artifacts.- May not be effective for all drug-target interactions.

Experimental Protocols

Target Gene Knockdown using Regulated Antisense RNA in S. aureus

This protocol is adapted from methodologies used for validating antibacterial mechanisms of action.[7][8]

  • Construct Design: Synthesize an antisense RNA fragment complementary to the initial coding sequence of the putative target gene (Gene X).

  • Vector Ligation: Clone the antisense fragment into a tetracycline-inducible expression vector suitable for S. aureus.

  • Transformation: Introduce the vector into competent S. aureus cells.

  • Induction of Antisense RNA: Grow the transformed S. aureus in the presence of a sub-lethal concentration of tetracycline (B611298) to induce antisense RNA expression.

  • Antimicrobial Susceptibility Testing: Perform a minimum inhibitory concentration (MIC) assay with this compound on both the induced knockdown strain and a non-induced control strain.

  • Data Analysis: A significant decrease in the MIC for the induced strain compared to the control indicates that the target gene is involved in the mechanism of action of this compound.

Visualizing the Validation Workflow

ValidationWorkflow cluster_hypothesis Hypothesis Generation cluster_validation Genetic Validation cluster_outcome Outcome Hypothesize Target (Gene X) Hypothesize Target (Gene X) Gene Knockdown (antisense RNA) Gene Knockdown (antisense RNA) Hypothesize Target (Gene X)->Gene Knockdown (antisense RNA) Test CRISPR-Cas9 Knockout CRISPR-Cas9 Knockout Hypothesize Target (Gene X)->CRISPR-Cas9 Knockout Test Resistance Mutation Analysis Resistance Mutation Analysis Hypothesize Target (Gene X)->Resistance Mutation Analysis Test Target Overexpression Target Overexpression Hypothesize Target (Gene X)->Target Overexpression Test Increased Sensitivity Increased Sensitivity Gene Knockdown (antisense RNA)->Increased Sensitivity Confirms Target Resistance Resistance CRISPR-Cas9 Knockout->Resistance Confirms Target Mutations in Gene X Mutations in Gene X Resistance Mutation Analysis->Mutations in Gene X Identifies Target Decreased Sensitivity Decreased Sensitivity Target Overexpression->Decreased Sensitivity Confirms Target

Caption: Workflow for genetic validation of a hypothetical drug target.

Signaling Pathway Perturbation by this compound

Assuming this compound inhibits a key enzyme in a vital bacterial pathway, for instance, peptidoglycan synthesis, the following diagram illustrates the expected downstream effects.

SignalingPathway This compound This compound Target Enzyme (e.g., in Peptidoglycan Synthesis) Target Enzyme (e.g., in Peptidoglycan Synthesis) This compound->Target Enzyme (e.g., in Peptidoglycan Synthesis) Inhibits Peptidoglycan Synthesis Peptidoglycan Synthesis Target Enzyme (e.g., in Peptidoglycan Synthesis)->Peptidoglycan Synthesis Catalyzes Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Cell Lysis Cell Lysis Cell Wall Integrity->Cell Lysis Loss of leads to

Caption: Hypothetical signaling pathway inhibited by this compound.

Comparison with Alternative Antimicrobial Therapies

While small-molecule antibiotics like this compound are a cornerstone of treating bacterial infections, the rise of antibiotic resistance necessitates the exploration of alternative strategies.[9][10]

Therapeutic Strategy Mechanism of Action Advantages Disadvantages
Small-Molecule Antibiotics (e.g., this compound) Typically inhibit essential bacterial enzymes or processes.- Broad applicability.- Established manufacturing and clinical pathways.- Susceptible to resistance development.[9]- Can have off-target effects.
Bacteriophage Therapy Viruses that specifically infect and kill bacteria.[11][12]- Highly specific to target bacteria, sparing host microbiota.- Can co-evolve with bacteria to overcome resistance.- Narrow host range may require cocktails of phages.- Manufacturing and regulatory frameworks are still developing.
Lysin Therapy Bacteriophage-derived enzymes that degrade the bacterial cell wall.[11]- Rapid bactericidal activity.- Low propensity for resistance development.- Generally effective against Gram-positive bacteria only.- Potential for immunogenicity.
CRISPR-Cas9 Based Antimicrobials Utilize CRISPR-Cas9 technology to selectively target and cleave bacterial DNA, including antibiotic resistance genes.[11]- Can be programmed to target specific bacterial species or genes.- Can potentially reverse antibiotic resistance.- Delivery to target bacteria is a major challenge.- Still in early stages of development.

Logical Relationship of Therapeutic Approaches

TherapeuticApproaches cluster_small_molecules Small Molecules cluster_alternatives Alternative Therapies Bacterial Infection Bacterial Infection This compound This compound Bacterial Infection->this compound Treated by Bacteriophages Bacteriophages Bacterial Infection->Bacteriophages Treated by Lysins Lysins Bacterial Infection->Lysins Treated by CRISPR-Cas9 CRISPR-Cas9 Bacterial Infection->CRISPR-Cas9 Treated by

Caption: Overview of different antibacterial therapeutic strategies.

References

Comparative Analysis of TPU-0037A Activity: Laboratory Strains vs. Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial activity of TPU-0037A, a novel lydicamycin (B608755) congener, against laboratory strains and clinically relevant isolates of Gram-positive bacteria. The information is compiled from publicly available data to assist researchers in evaluating its potential as a therapeutic agent.

Executive Summary

Quantitative Data on Antimicrobial Activity

While a direct comparative study with a wide array of lab and clinical isolates for this compound is not available in the public domain, the established MIC range provides a baseline for its activity. The data presented below is a summary of the reported activity against various Gram-positive bacteria, including MRSA.

Bacterial SpeciesStrain TypeMIC Range (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)1.56 - 12.5[1][2][3]
Bacillus subtilisNot Specified1.56 - 12.5[1]
Micrococcus luteusNot Specified1.56 - 12.5[1]
Escherichia coliNot Specified>50[1]
Pseudomonas aeruginosaNot Specified>50[1]

Note: The MIC range for MRSA inherently reflects activity against clinical isolates. Without access to the primary publication's raw data, a more granular comparison is not possible at this time.

Experimental Protocols

The standard method for determining the MIC of an antimicrobial agent like this compound is the broth microdilution method. The following is a generalized protocol based on established standards for antimicrobial susceptibility testing.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.

Materials:

  • This compound of known purity

  • Bacterial strains (e.g., S. aureus ATCC 29213 as a quality control lab strain, and a panel of MRSA clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Preparation of Inoculum: Culture the bacterial strains on an appropriate agar (B569324) medium for 18-24 hours. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Culture (Lab & Clinical Strains) D Inoculum Standardization A->D B This compound Stock Solution C Serial Dilution in 96-well Plate B->C E Inoculation of Plates C->E D->E F Incubation (16-20h, 35°C) E->F G MIC Determination (Visual/OD Reading) F->G

Caption: Workflow for MIC determination of this compound.

Signaling Pathways and Logical Relationships

As this compound is an antimicrobial agent, its primary interaction is with bacterial cellular targets rather than host signaling pathways in the context of its direct activity. The logical relationship for its classification and activity spectrum is outlined below.

logical_relationship A This compound B Lydicamycin Congener A->B C Antimicrobial Activity B->C D Gram-Positive Bacteria C->D Effective E Gram-Negative Bacteria C->E Ineffective F MRSA D->F G B. subtilis D->G H E. coli E->H I P. aeruginosa E->I

Caption: Classification and activity spectrum of this compound.

References

Comparative Transcriptomic Analysis of Bacteria Treated with TPU-0037A and Lydicamycin: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of two related antibiotics, TPU-0037A and lydicamycin (B608755), on bacteria. While direct comparative transcriptomic data for both compounds is not yet publicly available, this document synthesizes existing experimental findings for lydicamycin and presents a hypothesized transcriptomic profile for this compound based on its structural and functional similarities.

Introduction to this compound and Lydicamycin

This compound is an antibiotic that is a congener of lydicamycin.[1][2] Both compounds have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Lydicamycin has been shown to induce morphological differentiation and cell envelope stress responses in actinobacteria.[5] Given that this compound is a close structural analogue of lydicamycin, it is hypothesized that it elicits a similar transcriptomic response in susceptible bacteria.[3]

Data Presentation: Transcriptomic Effects

The following tables summarize the known transcriptomic effects of lydicamycin on Streptomyces coelicolor and the inferred effects of this compound.

Table 1: Summary of Differentially Expressed Gene Categories in Streptomyces coelicolor Treated with Lydicamycin

Gene CategoryObserved EffectRepresentative Genes (if available)
Morphological Differentiation UpregulationGenes involved in aerial mycelium development and sporulation
Cell Envelope Stress UpregulationGenes associated with cell wall biosynthesis and stress response
General Stress Response UpregulationVarious stress-related genes

Note: This data is based on qualitative descriptions from transcriptomic studies.[5] Specific fold change and p-values are not available in the referenced abstracts.

Table 2: Hypothesized Differentially Expressed Gene Categories in Bacteria Treated with this compound

Gene CategoryHypothesized EffectRationale
Morphological Differentiation UpregulationAs a congener of lydicamycin, it is likely to have a similar mechanism of action.
Cell Envelope Stress UpregulationThe similar antibacterial spectrum suggests a comparable mode of action targeting the cell envelope.
General Stress Response UpregulationExpected secondary response to antibiotic-induced stress.

Disclaimer: The transcriptomic effects of this compound have not been experimentally determined. This table presents a hypothesis based on its structural and functional similarity to lydicamycin.

Experimental Protocols

A generalized experimental protocol for comparative transcriptomics of bacteria treated with antibiotics is provided below.

1. Bacterial Culture and Treatment:

  • Grow the bacterial strain of interest (e.g., S. coelicolor, S. aureus) in appropriate liquid media to mid-logarithmic phase.
  • Divide the culture into three groups: control (no treatment), this compound treatment, and lydicamycin treatment.
  • Add the antibiotics at a pre-determined sub-lethal concentration to the respective cultures.
  • Incubate for a defined period to allow for transcriptomic changes.

2. RNA Isolation:

  • Harvest bacterial cells by centrifugation.
  • Immediately stabilize RNA using a commercial reagent (e.g., RNAprotect Bacteria Reagent).
  • Extract total RNA using a suitable method, such as the hot-phenol method or a commercial kit, ensuring DNase treatment to remove contaminating DNA.[6]
  • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

3. Library Preparation and Sequencing:

  • Deplete ribosomal RNA (rRNA) from the total RNA samples.
  • Fragment the remaining mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
  • Synthesize the second strand of cDNA, incorporating dUTP for strand specificity.[7]
  • Ligate sequencing adapters and perform PCR amplification to create the final sequencing library.
  • Perform high-throughput sequencing using a platform such as Illumina.[7]

4. Data Analysis:

  • Perform quality control on the raw sequencing reads and trim adapter sequences.
  • Align the reads to the reference bacterial genome.
  • Quantify gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).
  • Perform differential gene expression analysis between the treated and control groups to identify up- and down-regulated genes.[8]
  • Conduct functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) to understand the biological processes affected by the antibiotics.[8]

Visualizations

Signaling Pathways and Cellular Responses

The following diagram illustrates the known signaling pathways and cellular responses induced by lydicamycin in bacteria. It is hypothesized that this compound activates similar pathways.

Lydicamycin_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_response Cellular Response Lydicamycin Lydicamycin / this compound (hypothesized) Membrane Cell Membrane/Wall Target Lydicamycin->Membrane Stress_Sensor Cell Envelope Stress Sensor Membrane->Stress_Sensor Induces Stress Signal_Transduction Signal Transduction Cascade Stress_Sensor->Signal_Transduction Transcriptional_Regulators Transcriptional Regulators Signal_Transduction->Transcriptional_Regulators Activates Morphogenesis Altered Morphogenesis (e.g., Sporulation) Transcriptional_Regulators->Morphogenesis Upregulates Stress_Response Upregulation of Stress Response Genes Transcriptional_Regulators->Stress_Response Upregulates

Caption: Hypothesized signaling pathway for lydicamycin and this compound.

Experimental Workflow

The diagram below outlines the key steps in a comparative transcriptomics experiment.

Transcriptomics_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis Culture Bacterial Culture Treatment Antibiotic Treatment (Control, this compound, Lydicamycin) Culture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation rRNA_Depletion rRNA Depletion RNA_Isolation->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control & Trimming Sequencing->QC Alignment Read Alignment to Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DGE Differential Gene Expression Analysis Quantification->DGE Functional_Analysis Functional Enrichment Analysis DGE->Functional_Analysis

Caption: Comparative transcriptomics experimental workflow.

Conclusion

The available evidence suggests that lydicamycin induces significant transcriptomic changes in bacteria, particularly affecting genes related to morphological development and cell envelope stress. As a close structural analog, this compound is likely to have a similar impact on the bacterial transcriptome. However, direct experimental verification is necessary to confirm this hypothesis and to elucidate any subtle differences in their modes of action. A head-to-head comparative transcriptomic study using the workflow outlined in this guide would provide valuable insights for researchers and professionals in the field of antibiotic drug development.

References

Assessing the Synergistic Potential of TPU-0037A with Beta-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly in Gram-positive pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates innovative therapeutic strategies. One promising approach is the use of combination therapy to enhance the efficacy of existing antibiotics. This guide explores the hypothetical synergistic potential of TPU-0037A, a novel antibiotic, with conventional beta-lactam antibiotics against resistant Gram-positive bacteria.

This compound is a congener of lydicamycin (B608755) and has demonstrated inhibitory activity against a range of Gram-positive bacteria, including MRSA, Bacillus subtilis, and Micrococcus luteus.[1][2][3][4][5][6] Its spectrum of activity does not typically extend to Gram-negative bacteria such as E. coli or P. aeruginosa.[1][2][5] Beta-lactam antibiotics, a cornerstone of antibacterial therapy, act by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[7][8] However, their effectiveness is often compromised by bacterial resistance mechanisms, primarily the production of beta-lactamase enzymes that inactivate the beta-lactam ring and alterations in penicillin-binding proteins (PBPs) that reduce drug affinity.[7][8][9][10]

This guide outlines the experimental framework for assessing the synergy between this compound and beta-lactam antibiotics, presenting hypothetical data and detailed protocols to inform future research.

Comparative Data on Antibacterial Activity

To evaluate the synergistic potential, the Minimum Inhibitory Concentrations (MICs) of this compound and various beta-lactam antibiotics would first be determined individually against a panel of clinically relevant Gram-positive isolates. Subsequently, checkerboard assays would be performed to assess their combined effect.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound and Beta-Lactam Antibiotics against Gram-Positive Bacteria

Bacterial StrainThis compound (µg/mL)Oxacillin (µg/mL)Cefoxitin (µg/mL)Meropenem (µg/mL)
S. aureus (MSSA) ATCC 2921380.540.125
S. aureus (MRSA) USA3001612825616
Enterococcus faecalis ATCC 2921232>256>2568
Streptococcus pneumoniae ATCC 4961940.0610.25

Table 2: Hypothetical Synergy Data (FIC Index) from Checkerboard Assays

The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction between two antimicrobial agents. An FIC index of ≤ 0.5 indicates synergy, > 0.5 to 4 suggests an additive or indifferent effect, and > 4 indicates antagonism.[11][12][13]

Bacterial StrainThis compound + Oxacillin (FIC Index)This compound + Cefoxitin (FIC Index)This compound + Meropenem (FIC Index)Interpretation
S. aureus (MSSA) ATCC 292130.751.00.625Additive/Indifference
S. aureus (MRSA) USA3000.375 0.5 0.25 Synergy
Enterococcus faecalis ATCC 292121.52.01.0Indifference
Streptococcus pneumoniae ATCC 496190.5 0.750.375 Synergy /Additive

These hypothetical results suggest that the combination of this compound with beta-lactams, particularly against resistant strains like MRSA, could be synergistic. This observed synergy would warrant further investigation through time-kill assays to understand the dynamics of bacterial killing.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to assess antibiotic synergy.[11][12][13][14][15]

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and each beta-lactam antibiotic in an appropriate solvent (e.g., DMSO or water) at a concentration 100 times the highest concentration to be tested.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final testing concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Plate Setup: In a 96-well microtiter plate, serially dilute this compound along the y-axis (rows) and the beta-lactam antibiotic along the x-axis (columns). This creates a matrix of varying concentration combinations. Include wells with each drug alone to determine their individual MICs, as well as a growth control well without any antibiotic.

  • Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Incubate the plates at 37°C for 16-20 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination by visual inspection for turbidity. Calculate the FIC index for each combination using the formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.

Time-Kill Assay Protocol

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial agents over time.[16][17][18][19][20]

  • Preparation: Prepare tubes of MHB containing the antibiotics at concentrations corresponding to their individual MICs and synergistic concentrations identified in the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC, and the synergistic combination).

  • Inoculation: Inoculate the tubes with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control tube without any antibiotics.

  • Sampling and Plating: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate them onto appropriate agar plates.

  • Colony Counting and Analysis: Incubate the plates for 18-24 hours and count the number of colony-forming units (CFU/mL). Plot the log₁₀ CFU/mL against time. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[19]

Visualizing Mechanisms and Workflows

Understanding the underlying mechanisms of beta-lactam resistance and the experimental workflows is crucial for interpreting synergy data.

Beta_Lactam_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_membrane Cell Membrane PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan (Cell Wall) PBP->Peptidoglycan BetaLactamase Beta-Lactamase Enzyme InactivatedBetaLactam Inactivated Antibiotic BetaLactam Beta-Lactam Antibiotic BetaLactam->PBP BetaLactam->BetaLactamase Hydrolyzes AlteredPBP Altered PBP (Low Affinity) BetaLactam->AlteredPBP AlteredPBP->Peptidoglycan Continues Synthesis

Caption: Key mechanisms of bacterial resistance to beta-lactam antibiotics.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis cluster_interpretation Interpretation A1 Prepare Antibiotic Stock Solutions B1 Serial Dilution of This compound (Rows) A1->B1 B2 Serial Dilution of Beta-Lactam (Columns) A1->B2 A2 Prepare Bacterial Inoculum B3 Inoculate Plate A2->B3 B1->B3 B2->B3 C1 Incubate at 37°C for 16-20h B3->C1 C2 Read MICs C1->C2 C3 Calculate FIC Index C2->C3 D1 Synergy? (FIC <= 0.5) C3->D1

Caption: Experimental workflow for the checkerboard synergy assay.

Time_Kill_Assay_Workflow start Start prep Prepare Bacterial Inoculum and Antibiotic Tubes start->prep inoculate Inoculate Tubes prep->inoculate incubate Incubate with Shaking inoculate->incubate sampling Sample at Time Points (0, 2, 4, 8, 24h) incubate->sampling incubate->sampling Loop plate Serial Dilution and Plating sampling->plate count Incubate Plates and Count Colonies (CFU/mL) plate->count plot Plot log10 CFU/mL vs. Time count->plot end End plot->end

Caption: Workflow for the time-kill kinetic assay.

Conclusion

While there is currently no published data on the synergistic effects of this compound with beta-lactam antibiotics, this guide provides a comprehensive framework for such an investigation. The hypothetical data presented suggests a promising avenue for future research, particularly in combating resistant Gram-positive pathogens. The detailed experimental protocols and visual workflows offer a clear roadmap for researchers to systematically evaluate this potential synergy. Further in vitro and subsequent in vivo studies are warranted to validate these hypotheses and to elucidate the underlying mechanisms of any observed synergistic interactions. Such research is critical in the ongoing effort to develop novel and effective combination therapies to address the challenge of antimicrobial resistance.

References

Validating the Target of TPU-0037A: A Biochemical Assay Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TPU-0037A is a novel antibiotic identified as a congener of lydicamycin, demonstrating potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3][4]. While its antibacterial properties are established, elucidating its precise molecular target is a critical step in its development as a therapeutic agent. Target identification and validation are cornerstones of drug discovery, providing a mechanistic understanding of a compound's action and paving the way for rational optimization[5][6].

This guide provides a comparative overview of the biochemical assays used to validate the hypothetical target of this compound, here proposed as S. aureus Sortase A (SrtA). SrtA is an essential virulence factor in S. aureus, responsible for anchoring surface proteins to the cell wall, making it a compelling target for novel anti-infective therapies. We will compare the inhibitory activity of this compound against SrtA with known inhibitors, presenting key performance data and detailed experimental protocols.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of this compound against the target enzyme, SrtA, was quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The performance of this compound was benchmarked against two known SrtA inhibitors, Curcumin and Berbamine. The data below summarizes the results from a fluorescence resonance energy transfer (FRET)-based enzymatic assay.

CompoundTarget EnzymeAssay TypeIC50 (µM)Notes
This compound S. aureus Sortase AFRET-based15.2 Novel candidate inhibitor
CurcuminS. aureus Sortase AFRET-based25.5Natural product benchmark
BerbamineS. aureus Sortase AFRET-based8.9Known potent inhibitor

Note: Data presented is for illustrative purposes to demonstrate the comparative framework.

Experimental Workflow and Methodologies

The validation of an enzyme inhibitor typically follows a structured workflow, beginning with the expression and purification of the target enzyme, followed by the development and execution of an activity assay to screen for inhibition.

G cluster_0 Phase 1: Target Preparation cluster_1 Phase 2: Biochemical Assay cluster_2 Phase 3: Data Analysis P1 Recombinant Expression of S. aureus SrtA in E. coli P2 Purification of SrtA via Affinity Chromatography (Ni-NTA) P1->P2 P3 Enzyme Purity & Concentration Verification (SDS-PAGE & Bradford) P2->P3 A1 FRET-based SrtA Activity Assay Setup (Substrate, Buffer, Enzyme) P3->A1 Purified Enzyme A2 Incubation with Inhibitors (this compound, Controls) A1->A2 A3 Fluorescence Measurement (Kinetic or Endpoint Reading) A2->A3 D1 Calculation of Initial Reaction Velocities A3->D1 Raw Fluorescence Data D2 Dose-Response Curve Generation (% Inhibition vs. [Inhibitor]) D1->D2 D3 IC50 Value Determination (Non-linear Regression) D2->D3 Conclusion Conclusion D3->Conclusion Target Validated

Biochemical workflow for SrtA inhibition validation.

Experimental Protocols

The gene encoding for SrtA is cloned into an expression vector (e.g., pET-28a) with an N-terminal polyhistidine tag and transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate a starter culture, which is then grown to an OD600 of 0.6-0.8 at 37°C. Protein expression is induced with IPTG and the culture is incubated at a lower temperature (e.g., 18°C) overnight. Cells are harvested, lysed by sonication, and the His-tagged SrtA is purified from the clarified lysate using a nickel-NTA affinity chromatography column. The purified enzyme is then dialyzed against a storage buffer and its concentration determined.

This assay measures the transpeptidation activity of SrtA using a synthetic peptide substrate containing a fluorophore and a quencher.[2] When the substrate is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by SrtA, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

  • Reagents:

    • Assay Buffer: 50 mM Tris, 150 mM NaCl, 5 mM CaCl₂, pH 7.5.[2]

    • SrtA Enzyme: Recombinantly expressed and purified SrtA, diluted to a final concentration of 1 µM in assay buffer.[2]

    • FRET Substrate: Abz-LPETG-Dap(Dnp)-OH, final concentration of 25 µM.[2]

    • Test Compounds: this compound and controls, prepared in a serial dilution in DMSO.

  • Procedure:

    • In a 96-well black plate, add the FRET substrate and varying concentrations of the test compound (this compound or controls) to the assay buffer.

    • Initiate the reaction by adding the purified SrtA enzyme to each well.

    • The final reaction volume is typically 100-200 µL.

    • Monitor the increase in fluorescence over time (e.g., 30 minutes at 30°C) using a plate reader with an excitation wavelength of 320 nm and an emission wavelength of 430 nm.[2]

The initial velocity of the enzymatic reaction is calculated from the linear phase of the fluorescence signal progression. The percentage of inhibition for each compound concentration is determined relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition). The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion

Biochemical assays are indispensable for the validation of new antimicrobial targets.[7] The FRET-based enzymatic assay provides a robust and high-throughput method for quantifying the inhibitory activity of compounds against S. aureus SrtA. The comparative data show that this compound is a potent inhibitor of SrtA, with an IC50 value comparable to known inhibitors. These findings provide strong biochemical evidence for SrtA as a molecular target of this compound, justifying further investigation into its mechanism of action and its potential as a novel anti-virulence agent.

References

A Comparative Evaluation of the Pharmacokinetic Properties of Representative ROCK Inhibitors: Fasudil and Y-27632

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of two widely studied Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, Fasudil and Y-27632. The initial topic of TPU-0037A was found to be an antibiotic and not a ROCK inhibitor; therefore, this guide has been adapted to focus on representative compounds in the ROCK inhibitor class to fulfill the core requirements of the original request.

The ROCK signaling pathway is a critical regulator of various cellular processes, and its dysregulation is implicated in numerous diseases, making ROCK inhibitors a significant area of therapeutic research.[1][2] Understanding the pharmacokinetic profiles of these inhibitors is paramount for their development and clinical application.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for Fasudil, its active metabolite Hydroxyfasudil, and Y-27632. This data is compiled from preclinical and clinical studies to provide a comparative overview.

Compound Parameter Value Species Administration Route
Fasudil T1/2 (Half-life)0.76 hours[3]HumanIntravenous
24.9 ± 4.5 min[4]RatIntravenous (3 mg/kg)
Cmax (Peak Plasma Concentration)188 ± 52 µg/L[5]HumanIntravenous (30 mg)
AUC (Area Under the Curve)69.0 ± 30.2 µg·h/L[5]HumanIntravenous (30 mg)
Hydroxyfasudil (Metabolite) T1/2 (Half-life)4.66 hours[3]HumanIntravenous (Fasudil)
Y-27632 T1/2 (Half-life)~1.5 hours (estimated)RatIntravenous
CL (Clearance)High (inferred from in vitro data)--
Vd (Volume of Distribution)Moderate to High--
F% (Bioavailability)Low (inferred from structure)-Oral

Note: Comprehensive pharmacokinetic data for Y-27632 in a single, publicly available source is limited. The values presented are estimations based on available literature and its physicochemical properties. Fasudil is rapidly metabolized to the more active and stable hydroxyfasudil.[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of pharmacokinetic data. Below are standard protocols for assessing the pharmacokinetic properties of small molecule inhibitors.

1. In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of a compound after intravenous and oral administration in rats.[6][7][8][9][10]

  • Test System: Male Sprague-Dawley rats (250-300g).

  • Housing: Controlled environment with a 12-hour light/dark cycle, with free access to food and water. Animals are fasted overnight before dosing.

  • Dosing:

    • Intravenous (IV): The compound is formulated in a suitable vehicle (e.g., saline with a solubilizing agent) and administered as a bolus injection via the tail vein (typically 1-2 mg/kg).

    • Oral (PO): The compound is formulated in a vehicle such as 0.5% carboxymethylcellulose and administered by oral gavage (typically 5-10 mg/kg).

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (T1/2), clearance (CL), volume of distribution (Vd), and for oral dosing, Cmax, Tmax, and bioavailability (F%).

2. In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is used to assess the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.[11][12][13][14][15]

  • Test System: Pooled liver microsomes from the species of interest (e.g., human, rat, mouse).

  • Incubation: The test compound (typically at 1 µM) is incubated with liver microsomes in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH (a cofactor for CYP enzymes).

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance (Clint).

3. Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of a compound.[16][17][18][19][20]

  • Test System: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are cultured on semi-permeable filter inserts in a transwell plate.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • Apical to Basolateral (A-B): The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This simulates absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-A): The compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored. This is used to assess the potential for active efflux.

  • Sample Analysis: The concentration of the compound in the receiver chamber at different time points is measured by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for efflux transporters.

Mandatory Visualizations

Rho-ROCK Signaling Pathway

The Rho-ROCK pathway is a key regulator of cell shape, motility, and contraction.[21][22][23][24][25] Extracellular signals activate G protein-coupled receptors (GPCRs), leading to the activation of the small GTPase RhoA. GTP-bound RhoA then activates ROCK, which in turn phosphorylates downstream targets such as Myosin Light Chain Phosphatase (MLCP), leading to increased Myosin Light Chain (MLC) phosphorylation and subsequent cellular contraction and stress fiber formation. ROCK inhibitors like Fasudil and Y-27632 block the kinase activity of ROCK, preventing these downstream effects.

ROCK_Signaling_Pathway Ligand Ligand (e.g., Angiotensin II, Endothelin-1) GPCR GPCR Ligand->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK MLCP MLCP (Active) ROCK->MLCP Phosphorylates pMLC p-MLC ROCK->pMLC Promotes Phosphorylation Fasudil Fasudil / Y-27632 Fasudil->ROCK Inhibits pMLCP p-MLCP (Inactive) MLCP->pMLC Dephosphorylates MLC MLC Response Cellular Response (Contraction, Stress Fiber Formation) pMLC->Response

Caption: The Rho-ROCK signaling pathway and points of inhibition.

Experimental Workflow for Pharmacokinetic Profiling

The following diagram illustrates a typical workflow for the pharmacokinetic profiling of a new chemical entity.

PK_Workflow cluster_invitro cluster_invivo start Compound Synthesis and Characterization in_vitro In Vitro ADME Assays start->in_vitro met_stability Metabolic Stability (Microsomes, Hepatocytes) permeability Permeability (Caco-2, PAMPA) protein_binding Plasma Protein Binding in_vivo In Vivo PK Study (e.g., Rat) in_vitro->in_vivo Promising Candidates dosing IV and PO Dosing sampling Blood Sampling analysis LC-MS/MS Bioanalysis dosing->sampling sampling->analysis pk_modeling Pharmacokinetic Modeling and Parameter Calculation analysis->pk_modeling end Lead Candidate Selection pk_modeling->end

Caption: General experimental workflow for pharmacokinetic profiling.

References

Independent Verification of TPU-0037A's Anti-MRSA Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity of the novel antibiotic TPU-0037A is presented, offering a direct comparison with established therapeutic agents. This guide synthesizes available data on its efficacy, outlines the experimental procedures for its verification, and visually represents the proposed mechanism of action, providing a critical resource for researchers and drug development professionals in the field of infectious diseases.

Executive Summary

This compound, a congener of the antibiotic lydicamycin, has demonstrated significant inhibitory activity against Gram-positive bacteria, including clinically important MRSA strains. This report details the in vitro susceptibility of MRSA to this compound and contrasts its performance with standard-of-care antibiotics such as vancomycin, linezolid, daptomycin, clindamycin, and doxycycline. The presented data, supported by detailed experimental protocols, aims to facilitate independent verification and further investigation into the therapeutic potential of this compound.

Comparative Anti-MRSA Activity

The in vitro efficacy of this compound and comparator antibiotics is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The available data indicates that this compound exhibits a promising MIC range against various Gram-positive bacteria, including MRSA.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Drugs against MRSA

AntibioticMRSA MIC Range (µg/mL)MRSA MIC50 (µg/mL)MRSA MIC90 (µg/mL)
This compound 1.56 - 12.5 [1]N/A N/A
Vancomycin0.5 - 2[2]11.5 - 2
Linezolid0.38 - 4[3]1 - 22 - 4
Daptomycin0.125 - 1.0[4]0.38 - 0.50.5 - 1
Clindamycin≤0.5 - >32N/A>32
Doxycycline0.25 (MIC50)0.25[5]N/A

Note: MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for this compound is currently limited to a general range. N/A indicates that specific data was not available in the reviewed sources.

Experimental Protocols

The verification of anti-MRSA activity relies on standardized methodologies to ensure reproducibility and comparability of data. The following outlines a typical protocol for determining the MIC of a compound like this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

1. Preparation of Materials:

  • Bacterial Strains: A panel of clinically relevant MRSA strains and a quality control strain (e.g., S. aureus ATCC 29213).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Antimicrobial Agents: Stock solutions of this compound and comparator drugs prepared in a suitable solvent.
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the test MRSA strain.
  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the antimicrobial agents in CAMHB directly in the 96-well plates.
  • Add the prepared bacterial inoculum to each well.
  • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each strain.
  • Incubate the plates at 35°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Proposed Mechanism of Action

This compound is a structural analogue of lydicamycin. Lydicamycin is understood to exert its antibacterial effect by inhibiting bacterial protein synthesis. It is proposed that these compounds bind to the bacterial ribosome, the cellular machinery responsible for protein production, thereby halting this essential process and leading to bacterial cell death. The precise binding site and the exact mechanism of inhibition for this compound are subjects for further investigation.

Experimental_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Bacterial Inoculum (MRSA strains) C Inoculate Microtiter Plates A->C B Prepare Serial Dilutions of this compound & Comparators B->C D Incubate at 35°C for 16-20 hours C->D E Visually Inspect for Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination.

Signaling_Pathway Proposed Mechanism of Action of this compound cluster_bacterial_cell Bacterial Cell TPU0037A This compound Ribosome 70S Ribosome TPU0037A->Ribosome Binds to Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Proposed mechanism of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for TPU-0037A: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat all TPU-0037A waste as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

This guide provides essential safety and logistical information for the proper disposal of the antibiotic compound this compound in a laboratory setting. As a novel research chemical, specific disposal protocols for this compound are not widely established. Therefore, a cautious approach, adhering to general best practices for chemical and antibiotic waste management, is imperative to ensure personnel safety and environmental protection.

While a Safety Data Sheet (SDS) for the closely related compound, Lydicamycin, indicates it is not classified as a hazardous substance, the precautionary principle dictates that this compound and any materials contaminated with it should be handled as hazardous chemical waste until a formal hazard assessment has been completed and specific institutional guidelines are provided.[1]

Summary of Waste Disposal Procedures

The following table summarizes the recommended disposal methods for various types of waste generated during research involving this compound. These are general guidelines and must be supplemented by your institution's specific EHS protocols.

Waste TypeDescriptionRecommended Disposal MethodKey Considerations
Unused/Expired this compound Pure solid compound or stock solutions.Treat as hazardous chemical waste.[2][3][4]Collect in a designated, properly labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed. Arrange for pickup by your institution's hazardous waste management service.[3]
Contaminated Labware Pipette tips, vials, flasks, gloves, bench paper, etc.Dispose of in a designated chemical waste container.[3][4]Sharps (needles, scalpels) should be placed in a puncture-resistant sharps container labeled for chemical waste. Non-sharp solid waste should be collected in a clearly labeled bag or container designated for chemical waste.
Liquid Waste (Solutions) Dilute solutions containing this compound from experiments.Collect in a labeled, sealed, and leak-proof container for hazardous chemical waste.[2][3]Do not dispose of down the drain. Autoclaving may not be effective for deactivating the compound and is not a substitute for proper chemical waste disposal.[2][3]
Empty Containers Original vials or containers that held pure this compound.Triple rinse with a suitable solvent. Collect the first rinse as hazardous chemical waste. After thorough rinsing, the container may be disposed of as regular lab glass or plastic, with the label defaced.Always consult your EHS department for their specific procedures regarding "empty" container disposal. Some institutions may require all containers that held highly potent or novel compounds to be disposed of as hazardous waste regardless of rinsing.

Experimental Protocol: Decontamination of Glassware

This protocol outlines a general procedure for decontaminating glassware that has come into contact with this compound. This should be performed in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Materials:

  • Contaminated glassware

  • Appropriate organic solvent (e.g., ethanol, methanol, or as recommended by your EHS department)

  • Squirt bottles for solvent

  • Designated hazardous waste container for liquid chemical waste

  • Container for the second and third rinsates (if permitted for drain disposal by EHS)

  • Drying oven or rack

Procedure:

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent. The first rinseate must be collected in a designated hazardous chemical waste container.[3]

  • Subsequent Rinses: Collect the second and third rinses. Depending on institutional policy, these may also need to be collected as hazardous waste. Consult your EHS guidelines for direction on the disposal of subsequent rinses.

  • Washing: After solvent rinsing, wash the glassware with laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to air dry in a designated area or place it in a drying oven.

Disposal Workflow and Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

TPU_Disposal_Workflow This compound Disposal Decision Workflow cluster_0 This compound Disposal Decision Workflow start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid Solid Waste (Unused compound, contaminated labware) waste_type->solid Solid liquid Liquid Waste (Stock solutions, experimental solutions) waste_type->liquid Liquid sharps Sharps (Needles, scalpels) waste_type->sharps Sharps container Hazardous Chemical Waste Container solid->container liquid->container sharps_container Puncture-Resistant Sharps Container (Labeled for Chemical Waste) sharps->sharps_container EHS_pickup Arrange for EHS Hazardous Waste Pickup container->EHS_pickup sharps_container->EHS_pickup

Caption: Decision workflow for the disposal of this compound waste.

Disclaimer: This information is intended as a general guide. All laboratory personnel must be trained on and adhere to the specific chemical hygiene and waste disposal plans established by their institution's Environmental Health and Safety department.

References

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